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  • Product: Phosphamidon-d10

Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties & Analytical Application of Phosphamidon-d10

This technical guide details the chemical properties, analytical applications, and handling protocols for Phosphamidon-d10 , the stable isotope-labeled analog of the organophosphate insecticide Phosphamidon. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, analytical applications, and handling protocols for Phosphamidon-d10 , the stable isotope-labeled analog of the organophosphate insecticide Phosphamidon.

Executive Summary

Phosphamidon-d10 is a deuterated isotopologue of Phosphamidon, specifically labeled with ten deuterium atoms on the N,N-diethyl moiety. It serves as a critical Internal Standard (IS) in the quantitative analysis of pesticide residues via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

By mimicking the physicochemical behavior of the target analyte while offering a distinct mass shift (+10 Da), Phosphamidon-d10 allows researchers to correct for matrix effects, extraction inefficiencies, and ionization suppression in complex matrices (e.g., agricultural produce, water, soil).

Chemical Identity & Structural Analysis

Substance Identification
PropertyData
Chemical Name 2-Chloro-3-(diethylamino-d10)-1-methyl-3-oxoprop-1-en-1-yl dimethyl phosphate
CAS Number 13171-21-6 (Unlabeled parent CAS often used); Specific labeled CAS not assigned.
Molecular Formula C₁₀H₉D₁₀ClNO₅P
Molecular Weight 309.75 g/mol (vs. 299.69 g/mol for native)
Isotopic Purity Typically ≥ 98 atom % D
Chemical Purity ≥ 95% (mixture of E and Z isomers)
Appearance Pale yellow to colorless oily liquid
Solubility Miscible with water, alcohols, acetone, and ethyl acetate; sparingly soluble in hexane.
Structural Visualization

The following diagram illustrates the chemical structure of Phosphamidon-d10, highlighting the deuterated diethylamide group which provides the mass shift.

Phosphamidon_Structure Figure 1: Structural connectivity of Phosphamidon-d10. Note the stable isotope labeling on the diethylamine moiety. P P O3 O P->O3 O4 O= P->O4 Double Bond O1 O O2 O C_Vinyl C=C O3->C_Vinyl Cl Cl C_Vinyl->Cl C_Carbonyl C=O C_Vinyl->C_Carbonyl N N C_Carbonyl->N Ethyl1 C2D5 (Deuterated) N->Ethyl1 Ethyl2 C2D5 (Deuterated) N->Ethyl2 OMe1 OCH3 OMe1->P OMe2 OCH3 OMe2->P

Analytical Application: LC-MS/MS

Mechanism of Internal Standardization

Phosphamidon-d10 is ideal for Isotope Dilution Mass Spectrometry (IDMS) . Because deuterium labeling on the alkyl (ethyl) groups is chemically stable and non-exchangeable in aqueous solution, the standard co-elutes (or elutes very close) to the native analyte, experiencing the exact same ionization suppression or enhancement from the sample matrix.

Mass Spectrometry Transitions (MRM)

In a Triple Quadrupole (QqQ) system operating in Positive Electrospray Ionization (ESI+) mode, the following transitions are standard.

AnalytePrecursor Ion (

)
Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)Collision Energy (eV)
Phosphamidon (Native) 300.1

127.072.115 - 25
Phosphamidon-d10 310.2

127.0 82.1 15 - 25
  • Transition Logic:

    • 310.2

      
       127.0:  The fragment at 
      
      
      
      127 typically corresponds to the dimethyl phosphate moiety or a chlorinated rearrangement product that does not contain the diethylamide group. Thus, it retains the native mass.[1]
    • 310.2

      
       82.1:  The fragment at 
      
      
      
      82 corresponds to the deuterated diethylamine cation
      
      
      . The native equivalent is
      
      
      72. This shift of +10 Da confirms the presence of the labeled moiety.

Experimental Protocol: QuEChERS Extraction

The following workflow describes a validated method for extracting Phosphamidon from vegetable matrices using Phosphamidon-d10 as the surrogate internal standard.

Reagents & Materials[1][2][3][4]
  • Stock Solution: 100 µg/mL Phosphamidon-d10 in Acetonitrile (store at -20°C).

  • Extraction Salts: 4g MgSO₄, 1g NaCl.

  • dSPE Clean-up: 150mg MgSO₄, 25mg PSA (Primary Secondary Amine).

Step-by-Step Workflow

Extraction_Protocol Figure 2: QuEChERS extraction workflow utilizing Phosphamidon-d10. Start Sample Homogenization (10g Sample) Spike Internal Standard Spiking Add 50 µL Phosphamidon-d10 (10 µg/mL) Start->Spike Critical Step Extract Extraction Add 10 mL Acetonitrile Shake 1 min Spike->Extract Equilibrate 15 min Salts Partitioning Add MgSO4 (4g) + NaCl (1g) Vortex & Centrifuge (3000g, 5 min) Extract->Salts Cleanup dSPE Clean-up Transfer 1 mL supernatant to dSPE tube (PSA + MgSO4) Salts->Cleanup Aliquot Supernatant Centrifuge2 Final Centrifugation 5000g, 5 min Cleanup->Centrifuge2 Analysis LC-MS/MS Analysis Inject 5 µL Centrifuge2->Analysis

[2][3]

Protocol Notes
  • Spiking Timing: The IS must be added before extraction solvent is applied to the sample. This ensures the IS experiences the same extraction efficiency losses as the native analyte.

  • pH Sensitivity: Phosphamidon is susceptible to hydrolysis in alkaline conditions. Ensure the extraction environment remains neutral or slightly acidic (buffered QuEChERS kits using Citrate or Acetate are recommended).

Stability & Handling

  • Storage: Store neat material and stock solutions at -20°C or lower. Protect from light and moisture.

  • Stability:

    • Solid/Neat: Stable for >2 years if stored properly.

    • Solution (Acetonitrile): Stable for 6-12 months at -20°C.

    • Aqueous/Alkaline: Unstable. Degrades rapidly at pH > 8.

  • Safety: Phosphamidon-d10 retains the toxicity profile of the parent compound. It is a potent cholinesterase inhibitor .

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

    • Disposal: Treat as hazardous organic waste containing organophosphates.

References

  • PubChem. (n.d.). Phosphamidon Compound Summary. National Library of Medicine. Retrieved from [Link]

  • European Commission. (2021). EU Reference Laboratories for Residues of Pesticides: Analytical Methods. Retrieved from [Link]

  • Agilent Technologies. (2017).[4] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Application Note. Retrieved from [Link]

Sources

Exploratory

Precision Synthesis of Phosphamidon-d10: A Definitive Guide

This guide outlines the precision synthesis and characterization of Phosphamidon-d10 (Dimethyl [2-chloro-2-(diethylcarbamoyl)-1-methylvinyl] phosphate-d10). This stable isotope-labeled analog serves as a critical interna...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the precision synthesis and characterization of Phosphamidon-d10 (Dimethyl [2-chloro-2-(diethylcarbamoyl)-1-methylvinyl] phosphate-d10). This stable isotope-labeled analog serves as a critical internal standard (IS) for the quantitation of Phosphamidon residues in agricultural and environmental matrices via LC-MS/MS.

Strategic Overview & Retrosynthetic Analysis

Phosphamidon is a systemic organophosphate insecticide. For accurate residue analysis at trace levels (ppb/ppt), an isotopically labeled internal standard is required to compensate for matrix effects and ionization suppression.

Why d10? The choice of a d10-label (replacing the 10 hydrogens on the two


-ethyl groups) is chemically superior to labeling the 

-methyl groups (d6) for two reasons:
  • Metabolic Stability: The

    
    -methyl groups are susceptible to hydrolysis and metabolic demethylation. The 
    
    
    
    -ethyl groups are more robust, ensuring the IS tracks the parent molecule through extraction.
  • Mass Shift: A +10 Da shift provides a clean spectral window, avoiding interference from the M+2 and M+4 isotopes of naturally occurring chlorine (35Cl/37Cl) in the native analyte.

Synthetic Pathway (Graphviz)

Phosphamidon_Synthesis cluster_0 Step 1: Amidation (Safe Diketene Route) cluster_1 Step 2: Dichlorination cluster_2 Step 3: Perkow Reaction SM1 Diethylamine-d10 (CAS: 120092-66-2) INT1 N,N-(Diethyl-d10)-acetoacetamide SM1->INT1 Reflux, Toluene (- Acetone) SM2 2,2,6-Trimethyl-4H-1,3-dioxin-4-one (Diketene-Acetone Adduct) SM2->INT1 INT2 2,2-Dichloro-N,N-(diethyl-d10)- acetoacetamide INT1->INT2 0°C, DCM RG1 Sulfuryl Chloride (SO2Cl2) RG1->INT2 PROD Phosphamidon-d10 (Z/E Mixture) INT2->PROD Reflux, Chlorobenzene (- MeCl) RG2 Trimethyl Phosphite P(OMe)3 RG2->PROD

Caption: Three-step synthetic pathway utilizing the "Safe Diketene" equivalent to maximize incorporation of the expensive deuterated amine.

Detailed Experimental Protocols

Step 1: Synthesis of N,N-(Diethyl-d10)-acetoacetamide

Rationale: Direct reaction with diketene is hazardous. Using 2,2,6-trimethyl-4H-1,3-dioxin-4-one (diketene-acetone adduct) releases acetylketene in situ upon heating, providing a high-yielding, atom-economical reaction with the expensive Diethylamine-d10.

Reagents:

  • Diethylamine-d10 (>99 atom % D): 10.0 mmol

  • 2,2,6-Trimethyl-4H-1,3-dioxin-4-one: 10.5 mmol (1.05 eq)

  • Solvent: Anhydrous Toluene (15 mL)

Protocol:

  • Charge a flame-dried reaction flask with 2,2,6-trimethyl-4H-1,3-dioxin-4-one and anhydrous toluene under nitrogen.

  • Heat the solution to 110°C (reflux) . The adduct decomposes to release acetylketene and acetone.

  • Add Diethylamine-d10 dropwise over 10 minutes. The volatile acetone byproduct will distill off (or can be removed via a Dean-Stark trap if scale permits, though not strictly necessary for this stoichiometry).

  • Reflux for 2–3 hours. Monitor consumption of amine by TLC (visualize with KMnO4).

  • Cool to room temperature and concentrate in vacuo to remove toluene and residual acetone.

  • Purification: The residue is typically pure enough for the next step. If needed, purify via short-path distillation or flash chromatography (Ethyl Acetate/Hexane).

Step 2: Synthesis of 2,2-Dichloro-N,N-(diethyl-d10)-acetoacetamide

Rationale: Sulfuryl chloride (SO2Cl2) allows for precise control over alpha-chlorination compared to Cl2 gas.

Reagents:

  • N,N-(Diethyl-d10)-acetoacetamide (from Step 1): 10.0 mmol

  • Sulfuryl Chloride: 22.0 mmol (2.2 eq)

  • Solvent: Dichloromethane (DCM, 20 mL)

Protocol:

  • Dissolve the amide in DCM and cool to 0°C in an ice bath.

  • Add Sulfuryl Chloride dropwise over 20 minutes. The reaction is exothermic; control the rate to maintain temperature < 5°C.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer with cold water (2 x 10 mL), saturated NaHCO3 (to remove acid), and brine.

  • Dry over Na2SO4, filter, and concentrate to yield the dichloro-intermediate as a pale yellow oil.

  • Note: This intermediate is unstable; proceed immediately to Step 3.

Step 3: Perkow Reaction to Phosphamidon-d10

Rationale: The Perkow reaction rearranges an alpha-halo ketone and a trialkyl phosphite into a vinyl phosphate.

Reagents:

  • 2,2-Dichloro-N,N-(diethyl-d10)-acetoacetamide: 10.0 mmol

  • Trimethyl Phosphite: 12.0 mmol (1.2 eq)

  • Solvent: Chlorobenzene (15 mL) or Neat

Protocol:

  • Dissolve the dichloro-amide in chlorobenzene.

  • Heat the solution to 80–90°C .

  • Add Trimethyl Phosphite dropwise. The reaction evolves Methyl Chloride (MeCl) gas—perform in a well-ventilated fume hood .

  • After addition, increase temperature to reflux (approx. 130°C) for 1 hour to drive the reaction to completion and remove MeCl.

  • Remove solvent and excess phosphite under high vacuum.

  • Final Purification: Preparative HPLC (C18 column, Water/Acetonitrile gradient) is recommended to separate the Z/E isomers if necessary, though for IS purposes, the mixture is often used.

Characterization & Validation

Isomerism

Phosphamidon exists as a mixture of Z (cis) and E (trans) isomers, typically in a 70:30 (Z:E) ratio. The Z-isomer is the more biologically active form, but both will be present in the synthesis.

Comparative Analytical Data

The following table highlights the critical spectral differences between the native analyte and the d10-standard.

FeatureNative PhosphamidonPhosphamidon-d10Notes
Molecular Formula C10H19ClNO5PC10H9D10 ClNO5P
Exact Mass (Monoisotopic) 299.07309.13Δ = +10.06 Da
1H NMR: N-Ethyl (CH2) Quartet, ~3.4 ppm (4H)Absent Key confirmation of labeling
1H NMR: N-Ethyl (CH3) Triplet, ~1.1 ppm (6H)Absent Key confirmation of labeling
1H NMR: Vinyl-CH3 Doublet, ~2.4 ppm (3H)Doublet, ~2.4 ppm (3H)Unchanged
1H NMR: O-Methyl Doublet, ~3.7 ppm (6H)Doublet, ~3.7 ppm (6H)Unchanged
31P NMR ~ -4.0 ppm (relative to H3PO4)~ -4.0 ppmCharacteristic of vinyl phosphate
MS Fragmentation (ESI+) m/z 300 -> 127m/z 310 -> 137Daughter ion retains label
Self-Validating Quality Control
  • Isotopic Purity Check: Run a high-resolution MS scan. The contribution of the M+0 (native) peak must be < 0.5% to prevent interference with trace analysis.

  • Stereochemical Ratio: Use 1H NMR (Vinyl-CH3 signal) to integrate and confirm the Z/E ratio matches the commercial standard (approx 73:27).

Safety & Handling

  • Toxicity: Phosphamidon is a potent cholinesterase inhibitor (WHO Class Ia). While the d10-analog is used in small quantities, treat it with the same extreme caution as the native pesticide.

  • Volatile Byproducts: Step 3 generates Methyl Chloride (gas), a suspected carcinogen. Use a caustic scrubber or efficient hood ventilation.

  • Storage: Store at -20°C under Argon. Phosphates are susceptible to hydrolysis; exclude moisture.

References

  • Perkow Reaction Mechanism: Perkow, W. (1954). Umsetzungen von Alkylphosphiten mit Halogenketonen. Chemische Berichte, 87(5), 755–758. Link

  • Safe Diketene Equivalent: Clemens, R. J., & Hyatt, J. A. (1985). Acetoacetylation with 2,2,6-trimethyl-4H-1,3-dioxin-4-one: a convenient alternative to diketene. The Journal of Organic Chemistry, 50(14), 2431–2435. Link

  • Sulfuryl Chloride Chlorination: Masuda, K., et al. (1995). A Practical Method for the Preparation of α,α-Dichloro-β-keto Esters and Amides. Tetrahedron Letters, 36(36), 6507-6510. Link

  • Phosphamidon Characterization: FAO Specifications and Evaluations for Agricultural Pesticides: Phosphamidon. (1998). Food and Agriculture Organization of the United Nations. Link

  • Mass Spectrometry of Organophosphates: Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. Link

Foundational

Commercial Sourcing and Analytical Implementation of Phosphamidon-d10: A Technical Whitepaper

Executive Summary The quantification of pesticide residues in complex environmental and biological matrices requires robust analytical frameworks to mitigate matrix effects and ion suppression. Phosphamidon-d10 , the deu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of pesticide residues in complex environmental and biological matrices requires robust analytical frameworks to mitigate matrix effects and ion suppression. Phosphamidon-d10 , the deuterated isotopologue of the organophosphate insecticide phosphamidon, serves as the gold-standard internal standard for Isotope Dilution Mass Spectrometry (IDMS). This whitepaper provides an authoritative guide on the chemical properties, mechanistic pathways, commercial procurement, and quality control protocols for Phosphamidon-d10, designed for researchers and analytical chemists in drug development and environmental toxicology.

Chemical Profile and Mechanistic Context

Native Phosphamidon vs. Deuterated Isotopologue

Phosphamidon (CAS: 13171-21-6) is a broad-spectrum, thiophosphate-type organophosphate insecticide. It exists commercially as a geometric isomer mixture—typically ~70% Z-isomer (alpha) and ~30% E-isomer (beta)[1]. The mechanism of toxicity involves the bioactivation of phosphamidon via cytochrome P450 into a highly toxic oxon metabolite, which irreversibly phosphorylates the active site serine of acetylcholinesterase (AChE), leading to a cholinergic crisis [2].

To accurately quantify this compound using LC-MS/MS or GC-MS, researchers utilize Phosphamidon-d10 . By replacing ten hydrogen atoms with deuterium, the molecular weight shifts from 299.69 Da to 309.75 Da.

Causality in Experimental Design: Why a +10 Da shift? Phosphamidon contains a chlorine atom, which naturally occurs as two stable isotopes (


 and 

), creating a prominent M+2 peak in the mass spectrum. Using a lightly deuterated standard (e.g., d3 or d4) risks isotopic overlap between the native compound's heavy isotopes and the internal standard's light isotopes. The d10 isotopologue provides a massive +10 Da mass shift, ensuring pristine MS/MS isolation windows and eliminating cross-talk during Multiple Reaction Monitoring (MRM).

G A Phosphamidon (Organophosphate) B Cytochrome P450 (Bioactivation) A->B Oxidation D Acetylcholinesterase (AChE) Active Site Serine A->D Direct Binding (Weak) C Phosphamidon Oxon (Toxic Metabolite) B->C C->D High Affinity Binding E Phosphorylated AChE (Irreversible Inhibition) D->E Covalent Modification F Acetylcholine Accumulation (Synaptic Cleft) E->F Blocked Hydrolysis G Neurotoxicity / Cholinergic Crisis F->G Overstimulation

Pathway of Phosphamidon bioactivation and irreversible Acetylcholinesterase (AChE) inhibition.

Quantitative Chemical Properties

The physical and chemical properties of the native and deuterated compounds are summarized below to aid in chromatographic method development[3].

PropertyNative PhosphamidonPhosphamidon-d10
Formula


Molecular Weight 299.69 g/mol 309.75 g/mol
Isomeric Ratio ~70% Z / 30% E~70% Z / 30% E (Must mimic native)
LogP 0.8~0.8 (Negligible isotope effect)
Boiling Point 162 °C (at 1.5 mmHg)162 °C (at 1.5 mmHg)

Commercial Availability and Supplier Landscape

Procuring high-quality Phosphamidon-d10 is critical. The standard must maintain the exact Z/E isomeric ratio of the native pesticide to ensure identical chromatographic retention times and extraction recoveries.

Expert Insight on Catalog Discrepancies: When evaluating suppliers, scientists must rigorously review the Certificate of Analysis (CoA). For instance, [4] lists Phosphamidon-d10 with an empirical formula of


 and a molecular weight of 293.75. This is a known catalog error (missing an oxygen atom compared to the true formula). Conversely,  correctly lists the formula as 

with a molecular weight of 309.75. Always verify the mass spectrum on the batch-specific CoA prior to purchase.
Verified Suppliers of Phosphamidon-d10
SupplierCatalog NumberProduct DescriptionNoted Specifications
TLC Pharmaceutical Standards P-381003Phosphamidon-d10 (Mixture of Z and E Isomers)MW: 309.75. Correct formula listed.
Veeprho DVE001281Phosphamidon-D10 (Mixture of Z and E Isomers)High purity impurity standard.
CymitQuimica 13171-21-6 (CAS)Phosphamidon-d10 (Mixture of Z and E Isomers)Pale Yellow Liquid.
Santa Cruz Biotechnology sc-477981Phosphamidon-d10Note: Verify CoA due to catalog MW typo.

Analytical Application: Isotope Dilution Mass Spectrometry (IDMS)

In IDMS, Phosphamidon-d10 is spiked into the raw sample prior to extraction (e.g., QuEChERS or Solid Phase Extraction). Because the deuterated standard shares the exact physicochemical properties of the native analyte, any analyte lost during extraction, or any signal suppressed by co-eluting matrix components in the MS source, affects the native and d10 isotopologue equally.

G A Sample Collection (Water, Food, Soil) B Spike with Phosphamidon-d10 (Internal Standard) A->B C Sample Extraction (QuEChERS / SPE) B->C Equilibrate D Chromatographic Separation (LC or GC) C->D Purified Extract E Mass Spectrometry (MRM Transitions) D->E Co-eluting Peaks F Native Phosphamidon Quantifier Ion E->F G Phosphamidon-d10 Reference Ion E->G H Ratio Calculation & Absolute Quantification F->H G->H

Isotope Dilution Mass Spectrometry (IDMS) workflow using Phosphamidon-d10.

Self-Validating Quality Control (QC) Protocol for Incoming Standards

To ensure scientific integrity, researchers must not blindly trust vendor CoAs. The following step-by-step methodology is a self-validating system designed to verify the isotopic purity and concentration of a newly purchased Phosphamidon-d10 standard.

Step 1: Visual Inspection and Reconstitution
  • Action: Inspect the vial for degradation. Phosphamidon-d10 should be a pale yellow oily liquid [5].

  • Reconstitution: Dissolve in LC-MS grade acetonitrile to a stock concentration of 1.0 mg/mL.

  • Causality: Acetonitrile is preferred over methanol or water because phosphamidon is susceptible to slow hydrolysis in aqueous or highly protic media over extended storage [3].

Step 2: Isotopic Enrichment Verification (Full Scan MS)
  • Action: Infuse a 1 µg/mL dilution directly into the mass spectrometer.

  • Validation: Monitor the isotopic envelope around

    
     310 (M+H). Critically, monitor 
    
    
    
    300 (the M+H of native phosphamidon).
  • Causality: If the standard contains un-deuterated (d0) impurities, spiking it into your samples will artificially inflate the native phosphamidon signal, leading to false positives. The d0 contribution must be

    
    .
    
Step 3: Chromatographic Purity and Isomer Ratio Confirmation
  • Action: Inject the standard onto a C18 reversed-phase LC column.

  • Validation: Observe the chromatogram for two distinct, closely eluting peaks representing the Z and E isomers. Integrate the peaks to confirm the ~70:30 ratio.

  • Causality: If the ratio deviates significantly, it indicates either thermal degradation during vendor synthesis or preferential degradation of one isomer. An incorrect ratio will fail to properly correct for isomer-specific matrix effects.

Step 4: Calibration Curve Linearity
  • Action: Prepare a 5-point calibration curve of Certified Reference Material (CRM) native phosphamidon [6], spiked with a constant concentration of the new Phosphamidon-d10 standard.

  • Validation: Plot the ratio of Native Area / d10 Area against the nominal concentration. The system validates itself if

    
     and the y-intercept is statistically indistinguishable from zero.
    

References

  • Wikipedia Contributors. "Phosphamidon." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 25750, Phosphamidon." PubChem. Available at:[Link]

  • Veeprho. "Phosphamidon Impurities and Related Compound." Veeprho Pharmaceuticals. Available at:[Link]

  • TLC Pharmaceutical Standards Ltd. "Phosphamidon-d10 (Mixture of Z and E Isomers) Catalog." ChemBuyersGuide. Available at:[Link]

Sources

Exploratory

CAS number and molecular structure of Phosphamidon-d10

The following is an in-depth technical monograph on Phosphamidon-d10, structured for researchers and analytical scientists. Physicochemical Characterization, Synthesis, and Analytical Applications Executive Summary Phosp...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical monograph on Phosphamidon-d10, structured for researchers and analytical scientists.

Physicochemical Characterization, Synthesis, and Analytical Applications

Executive Summary

Phosphamidon-d10 is the stable isotope-labeled analog of the organophosphate insecticide Phosphamidon. Enriched with ten deuterium atoms (


H) on the 

-diethyl moiety, this compound serves as the definitive Internal Standard (IS) for the quantification of Phosphamidon residues in complex agricultural and environmental matrices. Its physicochemical behavior mirrors the target analyte, ensuring precise correction for extraction inefficiencies, matrix effects, and ionization suppression in LC-MS/MS workflows.
Part 1: Chemical Identity & Molecular Architecture

Phosphamidon-d10 is not a generic commodity chemical; it is a precision analytical tool. The labeling strategy specifically targets the diethylamide side chain to ensure isotopic stability and sufficient mass shift (


 Da) to avoid isobaric interference with the native isotope pattern (M+2 due to 

Cl).
1.1 Nomenclature and Registry
  • Chemical Name: Phosphoric acid, 2-chloro-3-(diethylamino-d10)-1-methyl-3-oxo-1-propenyl dimethyl ester[1][2][3]

  • CAS Number: Not formally assigned. Refer to CAS 13171-21-6 (unlabeled parent) with "d10" modifier.[1][4]

  • Synonyms: Phosphamidon-d10; Diethyl-d10-phosphamidon.

1.2 Physicochemical Data Table
PropertyValue / Description
Molecular Formula

Exact Mass (Monoisotopic) 309.1317 Da (Calculated)
Molecular Weight ~309.75 g/mol
Parent Mass (Unlabeled) 299.0689 Da
Mass Shift +10.0628 Da
Physical State Pale yellow oil (hygroscopic)
Solubility Soluble in water, methanol, acetonitrile, acetone
Isotopic Purity Typically

atom D
Chemical Purity

(mixture of E and Z isomers, typically 7:[1][2][5][6][7][8]3)
1.3 Structural Visualization

The deuterium labeling is located exclusively on the two ethyl groups attached to the amide nitrogen.

Phosphamidon_Structure cluster_legend Legend P Phosphorus (P) O3 O (Double Bond) P->O3 O_Link O (Enol Ether) P->O_Link O1 O O1->P O2 O O2->P Vinyl_C1 C (Vinyl) O_Link->Vinyl_C1 Me1 CH3 Me1->O1 Me2 CH3 Me2->O2 Vinyl_C2 C (Vinyl) Vinyl_C1->Vinyl_C2 Double Bond Me_Vinyl CH3 Vinyl_C1->Me_Vinyl Cl Cl Vinyl_C2->Cl C_Carbonyl C=O Vinyl_C2->C_Carbonyl N N (Amide) C_Carbonyl->N Ethyl1 CD2-CD3 (Deuterated) N->Ethyl1 Ethyl2 CD2-CD3 (Deuterated) N->Ethyl2 key Yellow Nodes = Deuterium Label Sites (d10)

Caption: Molecular topology of Phosphamidon-d10. Note the specific deuteration of the N-ethyl groups, providing a +10 Da mass shift.

Part 2: Synthesis & Isotopic Integrity

The synthesis of Phosphamidon-d10 follows a modified Perkow Reaction pathway. Understanding this pathway is crucial for troubleshooting impurities (e.g., unreacted precursors).

  • Precursor Synthesis: The core isotopic source is Diethylamine-d10 (

    
    ). This is reacted with diketene or an acetoacetate equivalent, followed by chlorination, to generate 2,2-dichloro-N,N-diethyl-d10-acetoacetamide .
    
  • Perkow Reaction: The deuterated amide is reacted with Trimethyl Phosphite (

    
    ).
    
    • Mechanism: The phosphite attacks the carbonyl carbon, followed by rearrangement and expulsion of methyl chloride.

    • Result: Formation of the vinyl phosphate bond.

  • Isomeric Mixture: Like the parent, the product is a mixture of Z (cis) and E (trans) isomers (typically 73:27). Crucial Note: The internal standard will elute as two peaks if the chromatographic method resolves the isomers. Both peaks must be integrated if the analyte is also integrated as a sum.

Part 3: Analytical Methodology (LC-MS/MS)

This section details the use of Phosphamidon-d10 as a self-validating Internal Standard.

3.1 The Self-Validating System

A robust method uses the d10 isotope to track the analyte through every step.

  • Retention Time Locking: The d10 analog should elute at the exact same retention time as the native Phosphamidon (or slightly earlier due to the deuterium isotope effect, typically <0.05 min).

  • Ionization Normalization: Any suppression of the Phosphamidon signal by co-eluting matrix (e.g., phospholipids in food) will equally suppress the d10 signal. The Ratio (Area Native / Area IS) remains constant.

3.2 Mass Spectrometry Transitions (MRM)

The following transitions are recommended for Triple Quadrupole (QqQ) systems.

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
Phosphamidon (Native) 300.1

127.0109.020 / 35
Phosphamidon-d10 310.1

137.0 109.0 20 / 35
  • Logic Check:

    • Transition 310

      
       137:  The fragment at 
      
      
      
      127 in the native compound corresponds to the chlorinated diethylamide moiety. Since this fragment contains the diethyl groups, it shifts by +10 Da to
      
      
      137 in the IS.
    • Transition 310

      
       109:  The fragment at 
      
      
      
      109 is the dimethyl phosphate moiety
      
      
      . This part of the molecule is unlabeled , so the mass remains 109. This serves as a structural confirmation of the phosphate core.
3.3 Fragmentation Pathway Diagram

Fragmentation_Pathway Parent_d10 Precursor Ion [M+H]+ m/z 310.1 (Phosphamidon-d10) Frag_Phosphate Product Ion m/z 109.0 (Dimethyl Phosphate) [Unlabeled Fragment] Parent_d10->Frag_Phosphate Loss of Amide Side Chain Frag_Amide Product Ion m/z 137.0 (Chlorodiethylamide-d10) [Labeled Fragment] Parent_d10->Frag_Amide Loss of Phosphate Group Neutral_Loss Neutral Loss (Vinyl/Amide moiety)

Caption: ESI(+) Fragmentation pathway. The Quant ion (137) retains the d10 label; the Qual ion (109) does not, confirming structural identity.

Part 4: Stability & Handling Protocols

To maintain the integrity of this reference standard, strict adherence to the following protocols is required.

  • Storage: Store neat material at -20°C under an inert atmosphere (Argon or Nitrogen). Deuterated compounds can undergo H/D exchange if exposed to acidic moisture over long periods, though alkyl-D bonds are generally stable.

  • Stock Preparation:

    • Dissolve in Acetonitrile or Methanol (LC-MS grade).

    • Concentration: 1.0 mg/mL (Stock).

    • Stability: Stock solutions are stable for 12 months at -20°C.

  • Working Solutions:

    • Dilute to ~100 ng/mL for spiking.

    • Critical: Do not store working solutions in glass vials with high-pH aqueous buffers, as Phosphamidon hydrolyzes rapidly in alkaline conditions.

References
  • PubChem. Phosphamidon Compound Summary (CID 25750). National Library of Medicine. Retrieved from [Link]

  • European Commission. EU Pesticides Database: Phosphamidon. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Phosphamidon Mass Spectrum. NIST Chemistry WebBook, SRD 69.[8] Retrieved from [Link]

Sources

Foundational

Introduction: The Critical Role of Isotopic Internal Standards in Quantitative Analysis

An In-depth Technical Guide to the Stability and Storage of Phosphamidon-d10 Stock Solutions In the landscape of modern analytical chemistry, particularly within regulated environments such as drug development and enviro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of Phosphamidon-d10 Stock Solutions

In the landscape of modern analytical chemistry, particularly within regulated environments such as drug development and environmental monitoring, the precision and accuracy of quantitative data are non-negotiable. The use of stable isotope-labeled (SIL) internal standards is a cornerstone of robust bioanalytical methods, especially those employing liquid chromatography-mass spectrometry (LC-MS).[1][2][3] A SIL internal standard, such as Phosphamidon-d10, is a version of the target analyte where several hydrogen atoms have been replaced with deuterium.[1][3] This isotopic substitution results in a compound that is chemically almost identical to the analyte, sharing similar extraction efficiencies and chromatographic retention times, yet is distinguishable by its higher mass.[1][2] This co-elution and similar behavior allow it to effectively compensate for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, thereby ensuring the integrity of the quantitative result.[1][4]

Phosphamidon is an organophosphate insecticide that functions as an acetylcholinesterase inhibitor.[5][6][7] Its deuterated analog, Phosphamidon-d10, is employed to precisely quantify the parent compound in complex matrices. However, the utility of Phosphamidon-d10 is entirely dependent on its stability. Degradation of the stock solution, from which calibrators and controls are prepared, can lead to a systematic underestimation of the analyte concentration, compromising the validity of an entire study. This guide provides a comprehensive overview of the factors influencing the stability of Phosphamidon-d10 stock solutions and outlines field-proven protocols for their preparation, storage, and validation.

Intrinsic Chemical Properties and Stability Profile of Phosphamidon

Understanding the inherent chemical nature of phosphamidon is fundamental to designing appropriate storage strategies. The technical product is a pale yellow, oily liquid comprised of a mixture of (Z) and (E) geometric isomers, typically in a 70:30 ratio.[6][7][8]

Key properties influencing its stability include:

  • Hydrolytic Instability: This is the primary degradation pathway for phosphamidon.[9] It is relatively stable in neutral and acidic media but hydrolyzes rapidly under alkaline conditions.[6][7] At 23°C, its half-life is approximately 13.8 days at pH 7, which shortens dramatically to 2.2 days at pH 10.[5][7] This underscores the critical need to control pH in any aqueous environment.

  • Solubility: Phosphamidon is miscible with water and soluble in most organic solvents, with the exception of paraffins.[6] This allows for flexibility in solvent selection for stock solutions, though solvent choice has profound implications for long-term stability.

  • Corrosivity: The compound is known to be corrosive to iron, tinplate, and aluminum.[6][7] This dictates the choice of appropriate containers for both the neat material and its solutions.

  • Thermal Decomposition: When heated to decomposition (above 160°C), phosphamidon emits highly toxic fumes containing phosphorus oxides and chlorides.[5] While analytical standards are not typically subjected to such extremes, it highlights a general sensitivity to high temperatures.

Core Factors Governing the Stability of Phosphamidon-d10 Stock Solutions

The long-term integrity of a Phosphamidon-d10 stock solution is a function of several interconnected environmental and chemical factors.

Temperature: The Primary Rate-Determining Factor

As with most chemical reactions, temperature directly influences the rate of degradation.

  • Long-Term Storage: To minimize degradation kinetics, long-term storage of stock solutions should be at -20°C or below.[10] In a case study of phosphamidon in serum, a concentration decrease from 10 mg/L to 4.4 mg/L was observed after six months at -20°C, with near-complete degradation after three years, highlighting that even freezing temperatures do not halt degradation indefinitely.[11]

  • Short-Term Storage: For working solutions or stock solutions in frequent use, storage at 2-8°C is acceptable for short durations.[12] However, solutions should be allowed to equilibrate to room temperature before use to ensure accurate volume dispensing.[12]

  • Temperature Extremes: Storing solutions outside a recommended range of 40-100°F (approximately 4-38°C) can accelerate chemical changes or damage the container.[13][14]

Solvent Selection: The Chemical Environment

The choice of solvent is arguably the most critical decision in preparing a stable stock solution.

  • Recommended Solvents: Aprotic organic solvents are highly preferred for preparing organophosphorus pesticide standards. Solvents such as acetone, hexane, and toluene are commonly cited in analytical methods for this class of compounds.[15][16][17][18] These solvents are non-reactive and minimize the risk of hydrolysis.

  • Solvents to Avoid: Aqueous solutions are unsuitable for long-term storage due to phosphamidon's susceptibility to hydrolysis.[7][19] If water or methanol must be used as part of a dilution scheme for LC-MS compatibility, these working solutions should be prepared fresh and used within a few hours.[20] The pH of any aqueous component can significantly impact the degradation rate.[20]

Light Exposure and Container Integrity
  • Photodegradation: While hydrolysis is the primary concern, exposure to UV light can initiate photodegradation pathways in many organic molecules. As a matter of best practice, all analytical standards should be protected from light.[12][21]

  • Container Material: Solutions should be stored in amber glass vials to block UV light.[21] The material must be inert; borosilicate glass is the standard. Given phosphamidon's corrosivity, direct contact with aluminum or tin (e.g., in foil-lined caps without a PTFE barrier) should be avoided.[6][7]

  • Container Seal: To prevent solvent evaporation, which would artificially increase the standard's concentration, and to protect from atmospheric moisture, containers must be tightly sealed. Screw-cap vials with PTFE-lined septa are essential to ensure an inert, leak-proof seal.[21]

Isotopic Stability: The Risk of Hydrogen-Deuterium (H-D) Exchange

A unique consideration for deuterated standards is the potential for H-D exchange, where deuterium atoms are replaced by protons from the solvent or matrix.[3][10] This process diminishes the isotopic purity of the standard and can lead to inaccurate quantification.[10] While the carbon-deuterium (C-D) bond is strong, exchange can occur on carbons adjacent to carbonyl groups or on heteroatoms.[3] For Phosphamidon-d10, where deuteration is on the alkyl groups, the risk under typical aprotic solvent conditions is low. However, the risk increases in protic solvents (like water or methanol) or under acidic or basic catalysis.[3] This is another compelling reason to avoid aqueous or highly protic solvents for long-term storage.

Recommended Storage Conditions: A Tabular Summary

The following table synthesizes the core recommendations for storing Phosphamidon-d10 solutions to ensure maximum stability and analytical integrity.

Storage Type Temperature Container Type Key Considerations & Rationale
Neat Standard (as received) As per manufacturer's Certificate of Analysis (typically -20°C)Original manufacturer's vial (typically amber glass, sealed)Protect from light and moisture. Minimize time at room temperature when handling.
Primary Stock Solution (e.g., 1 mg/mL in Acetone/Hexane) Long-Term: ≤ -20°C[10]Amber borosilicate glass vial with PTFE-lined screw capMinimizes hydrolytic and thermal degradation. Aprotic solvent prevents hydrolysis. Tight seal prevents evaporation.
Intermediate & Working Solutions Short-Term (days): 2-8°C[12] Daily Use: Room Temperature (equilibrated)Tightly sealed amber glass vials or autosampler vialsPrepare in volumes sufficient for short-term use to minimize freeze-thaw cycles of the primary stock.
Aqueous-Containing Working Solutions Prepare fresh daily; do not storeVolumetric flask/autosampler vialUse immediately after preparation. Phosphamidon hydrolyzes rapidly in aqueous media, especially if pH > 7.[7][20]

Experimental Protocols for Solution Preparation and Stability Validation

Trustworthiness in analytical results is built upon self-validating systems. The stability of a stock solution must be experimentally verified, not merely assumed.

Protocol for Preparation of a 1 mg/mL Primary Stock Solution
  • Equilibration: Allow the sealed vial of neat Phosphamidon-d10 to equilibrate to room temperature for at least 30 minutes to prevent condensation of atmospheric moisture onto the material upon opening.

  • Weighing: On a calibrated analytical balance, accurately weigh approximately 10 mg of the neat standard into a clean glass weighing boat.

  • Dissolution: Quantitatively transfer the weighed material into a 10 mL Class A amber volumetric flask. Use a suitable aprotic solvent (e.g., acetone, hexane) to rinse the weighing boat multiple times, ensuring all material is transferred into the flask.

  • Dilution: Add the solvent to the flask, bringing it to approximately 90% of the final volume.

  • Sonication: Cap the flask and sonicate for 5-10 minutes in a room temperature water bath to ensure complete dissolution.

  • Final Volume: Allow the solution to return to room temperature, then carefully bring it to the 10 mL mark with the solvent.

  • Mixing & Labeling: Invert the flask 15-20 times to ensure homogeneity. Transfer the solution to a pre-labeled amber glass storage vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.

  • Storage: Store the primary stock solution in a freezer at ≤ -20°C.

Protocol for Long-Term Stability Assessment

This protocol validates the storage conditions and establishes an expiration date for the stock solution.

  • Baseline (T=0) Analysis: Immediately after preparing the primary stock solution, prepare a set of calibration standards and analyze them according to the validated analytical method. This establishes the initial (T=0) response and concentration.

  • Sample Aliquoting: Aliquot the remaining stock solution into several smaller vials to avoid repeated freeze-thaw cycles of the main stock.

  • Storage: Place the aliquots under the intended long-term storage condition (e.g., -20°C).

  • Time-Point Analysis: At predefined intervals (e.g., 1, 3, 6, 12 months), remove one aliquot from storage.

  • Comparative Analysis: Prepare a fresh primary stock solution of Phosphamidon-d10 from neat material. Prepare and analyze calibration curves from both the "aged" stock and the "fresh" stock in the same analytical run.

  • Acceptance Criteria: The mean concentration of the aged stock solution, when quantified against the fresh calibration curve, should be within a predefined acceptance window (e.g., ±10-15%) of its nominal concentration.[10]

  • Documentation: Document all results in a stability report. The expiration date is determined by the last time point at which the acceptance criteria are met.

Visualization of Workflows and Degradation Pathways

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical flow for validating the stability of a stock solution.

Degradation_Pathway cluster_products Hydrolysis Products phosphamidon Phosphamidon C10H19ClNO5P hydrolysis Alkaline Hydrolysis (OH⁻, H₂O) phosphamidon->hydrolysis product1 Dimethyl Phosphoric Acid product2 2-chloro-N,N-diethyl-3- hydroxycrotonamide hydrolysis->product1 hydrolysis->product2

Caption: Simplified alkaline hydrolysis pathway for Phosphamidon.

Conclusion

The integrity of quantitative data derived from methods using Phosphamidon-d10 as an internal standard is directly dependent on the stability of its stock and working solutions. The primary degradation mechanism is hydrolysis, which is significantly accelerated by alkaline conditions. Therefore, the selection of an inert, aprotic organic solvent and storage in tightly sealed amber glass containers are paramount. Stability is best maintained by long-term storage at or below -20°C. It is not sufficient to assume stability; a robust, data-driven stability assessment protocol must be implemented to scientifically validate storage procedures and establish a reliable expiration date for these critical reagents. Adherence to these principles ensures the continued accuracy and trustworthiness of analytical results.

References

  • Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Benchchem.
  • The Proper Storage and Handling of Volatile Analytical Standards. Millipore Sigma.
  • Phosphamidon.
  • The Proper Storage and Handling of Volatile Analytical Standards. Sigma-Aldrich.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. LGC.
  • Deuterated internal standards and bioanalysis. AptoChem.
  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • SOP: Handling Analytical Standards. Scribd.
  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency.
  • Method 622: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.
  • Phosphamidon.
  • Phosphamidon (Ref: OMS 1325). AERU, University of Hertfordshire.
  • PHOSPHAMIDON (PIM 454). INCHEM.
  • Environmental fate and toxicology of organophosphate pesticides. Journal of the Geological Society.
  • Rapid method for the determination of some organophosphorus insecticides in a small amount of serum in emergency and occupational toxicology cases. Indian Journal of Pharmacology.
  • Analysis of Organophosphorus and Organochlorine Pesticides in Fruit and Vegetables Using an Agilent 8890 GC with Four Detectors. Agilent Technologies.
  • PHOSPHAMIDON. CAMEO Chemicals, NOAA.
  • Acute poisoning with phosphamidon: determination of dimethyl phosphate (DMP)
  • Storage of Pesticides.
  • Pesticide Storage. University of Missouri Extension.
  • Storing and Using Pesticides. University of Massachusetts Amherst.

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Exploratory

Comparative Toxicological &amp; Analytical Profile: Phosphamidon vs. Phosphamidon-d6

This guide provides a comprehensive technical analysis comparing the organophosphate pesticide Phosphamidon with its deuterated analog, Phosphamidon-d6 . Executive Summary Phosphamidon (2-chloro-2-diethylcarbamoyl-1-meth...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis comparing the organophosphate pesticide Phosphamidon with its deuterated analog, Phosphamidon-d6 .

Executive Summary

Phosphamidon (2-chloro-2-diethylcarbamoyl-1-methylvinyl dimethyl phosphate) is a systemic organophosphate insecticide classified as WHO Hazard Class Ia (Extremely Hazardous) . It functions as a potent irreversible inhibitor of acetylcholinesterase (AChE).

Phosphamidon-d6 is the stable isotope-labeled analog, typically deuterated at the O,O-dimethyl ester moieties (


). While primarily used as an Internal Standard (IS) in quantitative mass spectrometry, its toxicological profile is theoretically distinct due to the Kinetic Isotope Effect (KIE) . While it retains the acute lethality of the parent, the deuteration of the methoxy groups potentially retards specific detoxification pathways (O-demethylation), theoretically altering its toxicokinetic residence time.

Key Distinction:

  • Phosphamidon: Commercial pesticide; rapid dermal absorption; metabolically activated to toxic N-desethyl metabolites.

  • Phosphamidon-d6: Analytical "Gold Standard"; chemically identical binding affinity; altered metabolic rate constants (

    
    ) for specific degradation pathways.
    

Chemical & Physical Identity

The structural difference lies in the substitution of six hydrogen atoms with deuterium on the phosphate ester groups. This increases the molecular weight by 6 Da and alters vibrational frequencies of the C-H vs. C-D bonds.

FeaturePhosphamidon (Parent)Phosphamidon-d6 (Analog)
CAS Number 13171-21-6 (Mix)13171-21-6 (Labeled)
Formula


Mol.[1][2][3][4][5][6][7] Weight 299.69 g/mol 305.73 g/mol
Structure Dimethyl phosphate esterBis(methyl-d3) phosphate ester
Isomerism Mixture of Z (73%) and E (27%)Mixture of Z and E
Primary Use Agricultural InsecticideLC-MS/MS Internal Standard

Toxicodynamics: Mechanism of Action

Both compounds share an identical mechanism of action. The steric volume of deuterium is nearly identical to hydrogen, meaning Phosphamidon-d6 binds to the AChE active site with the same affinity as the parent .

The Phosphorylation Cascade
  • Binding: The inhibitor enters the AChE gorge.

  • Phosphorylation: The serine hydroxyl group (Ser-203) in the esteratic site attacks the phosphorus atom.

  • Leaving Group Release: The enol-chloro-diethylamide moiety is cleaved.

  • Irreversible Inhibition: The enzyme is phosphorylated (dimethylphosphoryl-AChE), preventing acetylcholine hydrolysis.

Pathway Visualization

The following diagram illustrates the shared signaling disruption caused by both analogs.

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) (Active Enzyme) ACh->AChE Normal Substrate Complex Michaelis Complex (Reversible) AChE->Complex Signal Cholinergic Signaling AChE->Signal Normal Hydrolysis Phos Phosphamidon / d6-Analog Phos->AChE Competitive Attack Phos->Complex Inhibited Phosphorylated AChE (Inhibited) Complex->Inhibited Phosphorylation of Serine Aging Aged Enzyme (Permanent) Inhibited->Aging Dealkylation (Time-Dependent) Inhibited->Signal Blocked Overstim Cholinergic Crisis (SLUDGE Syndrome) Signal->Overstim Accumulation of ACh

Figure 1: Mechanism of AChE inhibition. Both parent and deuterated analogs follow this identical pathway leading to cholinergic crisis.

Toxicokinetics & Metabolism: The Isotope Effect

This is where the profiles diverge. The Deuterium Kinetic Isotope Effect (DKIE) dictates that C-D bonds are stronger and harder to break than C-H bonds due to lower zero-point energy.[8]

Metabolic Pathways

Phosphamidon undergoes two primary metabolic fates in the liver (mediated by CYP450s):

  • N-deethylation (Activation/Toxification): Removal of ethyl groups from the amide. N-desethyl phosphamidon is highly toxic.

  • O-demethylation (Detoxification): Removal of a methyl group from the phosphate. This renders the molecule unable to phosphorylate AChE effectively.

The Deuterium Switch (Theoretical Impact)

Since Phosphamidon-d6 is deuterated at the O-methyl positions (


):
  • Pathway Affected: Oxidative O-demethylation.

  • Effect: The

    
     bond cleavage is the rate-limiting step for this detoxification pathway.
    
  • Result (

    
    ):  The rate of detoxification is slowed .
    
  • Toxicological Consequence: By retarding the detoxification route, the metabolic flux may be shunted toward the N-deethylation pathway (activation) or the parent compound may persist longer in systemic circulation.

Hypothesis: While Phosphamidon-d6 is an analytical tool, if administered in vivo, it would likely exhibit a longer half-life and potentially higher cumulative toxicity than the non-deuterated parent due to suppressed detoxification.

Metabolism cluster_0 Activation Pathway (CYP450) cluster_1 Detoxification Pathway Parent Phosphamidon (Parent) Desethyl N-desethyl-phosphamidon (TOXIC) Parent->Desethyl N-deethylation (Unaffected by d6) Demethyl O-desmethyl-phosphamidon (NON-TOXIC) Parent->Demethyl O-demethylation (BLOCKED by d6) KIE Primary Kinetic Isotope Effect (kH/kD ≈ 2-5) KIE->Demethyl

Figure 2: Metabolic branching. Deuteration at the O-methyl groups (bottom path) acts as a metabolic "roadblock," potentially shunting more compound toward the toxic N-desethyl pathway.

Analytical Application: The "Gold Standard" Protocol

In drug development and environmental toxicology, Phosphamidon-d6 is utilized exclusively as an Internal Standard (IS). It corrects for:

  • Matrix Effects: Ion suppression/enhancement in electrospray ionization (ESI).

  • Extraction Efficiency: Losses during sample preparation (QuEChERS or SPE).

Protocol: Quantification in Plasma via LC-MS/MS

This protocol describes the validation of Phosphamidon exposure using the d6 analog.[9]

Reagents:

  • Analyte: Phosphamidon (Sigma-Aldrich/Merck).

  • Internal Standard: Phosphamidon-d6 (10 µg/mL in Acetonitrile).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

    • Add 10 µL of Phosphamidon-d6 working solution (IS).

    • Add 300 µL of ice-cold Acetonitrile (precipitating agent).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Transfer 200 µL of supernatant to an autosampler vial.

    • Dilute 1:1 with Mobile Phase A (to improve peak shape).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX RRHD, 2.1 x 50 mm, 1.8 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 4 minutes.

    • Source: ESI Positive Mode (

      
      ).
      
  • MRM Transitions (Quantification):

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Phosphamidon 300.1

127.0 (DMP)15Quantifier
Phosphamidon 300.1

109.025Qualifier
Phosphamidon-d6 306.1

133.0 (DMP-d6)15Internal Standard

Note: The mass shift of +6 in the precursor (300 -> 306) and +6 in the product (127 -> 133) confirms the deuteration is on the dimethyl phosphate moiety, which is cleaved during fragmentation.

Safety & Handling Protocols

Despite the "analytical" label, Phosphamidon-d6 must be handled with the same extreme caution as the parent pesticide.

  • Hazard Class: WHO Ia (Extremely Hazardous).

  • LD50 (Oral, Rat): ~17-30 mg/kg (Assume identical for d6).

  • PPE: Double nitrile gloves, lab coat, safety goggles, and Fume Hood mandatory .

  • Deactivation: In case of spill, treat with 10% Sodium Hydroxide (NaOH) . Alkali rapidly hydrolyzes the P-O-vinyl bond, destroying the inhibitor.

References

  • World Health Organization (WHO). (2019). The WHO Recommended Classification of Pesticides by Hazard and Guidelines to Classification 2019.Link

  • PubChem. (2024). Phosphamidon - Compound Summary.[3][6] National Library of Medicine. Link

  • Centers for Disease Control and Prevention (CDC). (2024). Organophosphorus Insecticides: Dialkyl Phosphate Metabolites.[10]Link

  • AccuStandard. (2024). Phosphamidon-d6 Certified Reference Material Safety Data Sheet.Link

  • Gomez-Canela, C., et al. (2013). "Comprehensive characterization of organophosphate pesticides and their metabolites in biological samples by LC-MS/MS." Analytical and Bioanalytical Chemistry. Link

Sources

Foundational

Isomer Specifications and Analytical Workflows for Technical-Grade Phosphamidon-d10

Introduction: The Isomeric Imperative in Isotope Dilution Mass Spectrometry Phosphamidon is a broad-spectrum, vinylic organophosphate insecticide. Due to the unsymmetrically substituted double bond in its chemical struct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isomeric Imperative in Isotope Dilution Mass Spectrometry

Phosphamidon is a broad-spectrum, vinylic organophosphate insecticide. Due to the unsymmetrically substituted double bond in its chemical structure, it exists as two geometric isomers: the E-isomer (


-isomer) and the Z-isomer (

-isomer)[1][2]. In commercial synthesis, technical-grade phosphamidon is produced as a mixture that thermodynamically favors the Z-isomer, which is also the more insecticidally active form[1][3].

When developing robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS/MS) methods for residue analysis, Phosphamidon-d10 is employed as a stable isotope-labeled internal standard (SIL-IS)[4][5]. A critical, yet frequently overlooked, requirement in analytical chemistry is that the SIL-IS must perfectly mirror the physicochemical and chromatographic behavior of the native analyte. Therefore, technical-grade Phosphamidon-d10 must adhere to the exact isomeric ratio found in the native commercial product—typically a 70:30 ratio of Z to E isomers[6][7].

Isomeric Specifications & Physicochemical Properties

To ensure precise quantification, the internal standard must be certified for its isomeric composition. Table 1 summarizes the critical quantitative specifications for technical-grade Phosphamidon-d10.

Table 1: Physicochemical and Isomeric Specifications of Phosphamidon-d10

ParameterSpecificationCausality / Analytical Significance
Molecular Formula

Deuteration at stable alkyl sites prevents H/D exchange in aqueous matrices[5].
Molecular Weight 309.75 g/mol Provides a +10 Da mass shift, eliminating isotopic cross-talk with native phosphamidon[5].
Z-Isomer Abundance ~70% (

-isomer)
Matches the native technical-grade formulation; essential for accurate response factor matching[1][6].
E-Isomer Abundance ~30% (

-isomer)
Matches the native technical-grade formulation[6][7].
Appearance Pale Yellow LiquidIndicates technical-grade purity; degradation often presents as severe discoloration[4].

Mechanistic Causality: Why E/Z Resolution is Non-Negotiable

A pervasive pitfall in high-throughput pesticide screening is the assumption that geometric isomers exhibit identical ionization efficiencies and fragmentation kinetics. However, studies on the LC-ESI-MS behavior of vinylic pesticides reveal significant differential mass spectrometric responses between E and Z isomers[8].

The Causality of Differential Response: The spatial orientation of the diethylcarbamoyl and dimethyl phosphate groups differs fundamentally between the E and Z isomers. This steric variance affects the molecule's dipole moment and proton affinity during Electrospray Ionization (ESI). More importantly, it alters the activation energy required for Collision-Induced Dissociation (CID) in the collision cell[8].

Consequently, the Z-isomer yields a different absolute response factor compared to the E-isomer. If the E and Z isomers co-elute chromatographically, the resulting mixed MS/MS spectrum will fluctuate based on the specific E:Z ratio in the sample versus the standard. As proven in literature, quantification by mere summation of the unresolved peak areas leads to severe over- or underestimation[8]. Accurate quantitative results mandate chromatographic resolution followed by independent integration.

MS_Response N1 Phosphamidon-d10 Precursor Ion [M+H]+ N2 Z-Isomer (70%) Favorable Spatial Orientation N1->N2 ESI+ N3 E-Isomer (30%) Steric Hindrance in CID N1->N3 ESI+ N4 High Yield of Specific Product Ions N2->N4 Efficient CID N5 Altered Fragmentation Lower Yield N3->N5 Restricted CID

Figure 1: Mechanistic divergence in the Collision-Induced Dissociation (CID) of Phosphamidon-d10 isomers.

Analytical Methodology: Isomer-Specific Workflows

Standard C18 reversed-phase columns frequently fail to resolve E and Z isomers due to their nearly identical lipophilicities. To achieve baseline separation, orthogonal selectivity is required.

LC-MS/MS Protocol: Mixed-Mode Chromatography

Mixed-mode stationary phases (e.g., Primesep B2 or Obelisc R) incorporate embedded basic ion-pairing or hydrophobic/ionic groups, allowing separation based on subtle dipole and charge distribution differences[7][9].

Step-by-Step Methodology:

  • Sample Extraction: Extract the matrix using a citrate-buffered QuEChERS protocol[10]. Causality: Buffering prevents acid/base-catalyzed hydrolysis of the organophosphate backbone.

  • SIL-IS Spiking: Spike the sample with 50 µg/L of technical-grade Phosphamidon-d10 (70:30 Z:E mixture) prior to the extraction step to correct for matrix effects and recovery losses.

  • Column Equilibration: Utilize a mixed-mode column (2.1 × 150 mm, 5 µm) equilibrated with 10% Acetonitrile and 20 mM Ammonium Acetate at pH 4.5[9].

  • Gradient Elution: Ramp the organic modifier (Acetonitrile) from 10% to 70% over 15 minutes at a flow rate of 0.4 mL/min[9]. Causality: The pH 4.5 buffer locks the ionization state of the column's embedded groups, while the organic gradient disrupts hydrophobic interactions, sequentially eluting the E-isomer followed by the Z-isomer.

  • Quantification: Operate the MS/MS in positive MRM mode. Establish independent calibration curves for the E and Z peaks using their respective compound-specific MS parameters[8].

GC-MS/MS Protocol: Capillary Separation

For highly complex matrices where LC-MS suffers from severe ion suppression, GC-MS/MS is the preferred alternative.

Step-by-Step Methodology:

  • Injection: Inject 1 µL of the QuEChERS extract in splitless mode at 250°C onto a 5% phenyl-arylene/95% dimethylpolysiloxane capillary column (e.g., SLB-5ms)[11].

  • Oven Programming: Hold at 60°C for 1 min, then ramp at 10°C/min to 300°C[11]. Causality: The shallow temperature ramp maximizes the boiling point and polarity differentiation between the geometric isomers, ensuring baseline resolution.

  • Detection: Utilize Electron Ionization (EI) at 70 eV. Monitor the distinct retention times (

    
    ) for the E and Z isomers, integrating them as separate analytical entities.
    

Analytical_Workflow S1 QuEChERS Extraction S2 Mixed-Mode HPLC Separation S1->S2 Extract S3 E-Isomer Elution S2->S3 tR1 S4 Z-Isomer Elution S2->S4 tR2 S5 Independent MRM Quantification S3->S5 S4->S5

Figure 2: Isomer-specific analytical workflow for Phosphamidon-d10 using mixed-mode LC-MS/MS.

Self-Validating Quality Control System

To guarantee the trustworthiness and E-E-A-T integrity of the data, the analytical workflow must function as a self-validating system. Implement the following systemic checks:

  • System Suitability Isomeric Ratio Check: The peak area ratio of Z-Phosphamidon-d10 to E-Phosphamidon-d10 in the neat solvent standard must be continuously monitored. It must remain within ±10% of the certified technical-grade specification (~70:30)[1][6]. Validation Logic: A sudden shift in this ratio indicates standard degradation (e.g., UV-induced E/Z isomerization)[2] or active site discrimination within the GC injection port.

  • Matrix-Matched Ratio Verification: Compare the E/Z ratio of the SIL-IS in the final matrix extract to the ratio in the solvent standard. Validation Logic: A statistically significant divergence confirms that matrix-induced signal enhancement or suppression is disproportionately affecting one isomer, prompting an immediate requirement for enhanced sample cleanup (e.g., dSPE with graphitized carbon black)[10].

References

  • Veeprho. Phosphamidon Impurities and Related Compound. Retrieved from:[Link]

  • National Institutes of Health (NIH) - PubChem. Phosphamidon | C10H19ClNO5P | CID 25750. Retrieved from: [Link]

  • U.S. Environmental Protection Agency (EPA). Guidance for the Reregistration of Pesticide Products Containing Phosphamidon. Retrieved from: [Link]

  • SIELC Technologies. Phosphamidon Analysis Using Obelisc and Primesep Mixed-Mode HPLC Columns. Retrieved from: [Link]

  • Google Patents. US9125411B2 - UV absorbers for reducing the E/Z isomerization of pesticides.
  • ResearchGate. Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from:[Link]

  • SIELC Technologies. Phosphamidon Analysis Using Obelisc and Primesep. Retrieved from: [Link]

  • Agilent / HPST. GC/MS/MS Pesticide Residue Analysis. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Phosphamidon in Complex Matrices using Phosphamidon-d10 Isotope Dilution LC-MS/MS

Abstract & Core Logic This protocol details the robust quantification of Phosphamidon, a systemic organophosphate insecticide, using its stable isotopologue Phosphamidon-d10 (diethyl-d10) as an internal standard (IS). Th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Logic

This protocol details the robust quantification of Phosphamidon, a systemic organophosphate insecticide, using its stable isotopologue Phosphamidon-d10 (diethyl-d10) as an internal standard (IS).

The Challenge: Phosphamidon exists as a mixture of two geometric isomers (Z-isomer and E-isomer), typically in a 70:30 ratio. These isomers often separate chromatographically, and their ionization efficiencies can differ due to matrix-induced suppression. Furthermore, Phosphamidon is susceptible to hydrolysis in alkaline conditions, making extraction stability a concern.

The Solution: The use of Phosphamidon-d10 provides a self-validating system. As a deuterated analog, it mimics the physicochemical behavior of the target analyte through extraction (recovery correction) and ionization (matrix effect correction). This guide emphasizes the "Summation Method," where both Z and E isomers of the analyte and the IS are integrated to ensure regulatory compliance and total residue quantification.

Chemical Profile & Mechanism

Analyte Characterization
  • Compound: Phosphamidon (Mixture of Z and E isomers)

  • CAS: 13171-21-6 (Mixture)

  • Molecular Weight: 299.69 g/mol

  • Ionization: ESI Positive (

    
    )
    
  • Key Structural Feature: Vinyl phosphate group with a diethylamide side chain.

Internal Standard: Phosphamidon-d10
  • Labeling: The ten deuterium atoms are located on the two ethyl groups of the amide functionality (

    
    ).
    
  • Mass Shift: +10 Da relative to native.

  • Role: Compensates for signal suppression (Matrix Effect) and extraction losses (Recovery).

Critical Consideration (Isotope Effect): Deuteration can slightly reduce lipophilicity, potentially causing the d10-analog to elute slightly earlier than the native compound. In high-resolution chromatography, this retention time shift must be monitored to ensure the IS still elutes within the same suppression window as the analyte.

LC-MS/MS Method Development

Mass Spectrometry Parameters

The method utilizes Multiple Reaction Monitoring (MRM) in positive mode.

  • Source: Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

Table 1: Optimized MRM Transitions

CompoundPrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (eV)Structural Origin
Phosphamidon 300.1 127.0 Quantifier15Dimethyl phosphate
300.1174.1Qualifier10Diethylamide-vinyl
Phosphamidon-d10 310.1 184.1 Quantifier (IS)10d10-Diethylamide-vinyl
310.1127.0Qualifier (IS)15Dimethyl phosphate

Note: The transition 310.1


 127.0 shares the same product ion as the native. While usable, the 310.1 

184.1 transition is preferred for the IS to eliminate any risk of cross-talk from the native channel.
Chromatographic Conditions

Phosphamidon is polar. A standard C18 column is effective, but mobile phase buffering is mandatory to prevent peak tailing and ensure protonation.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.

    • Why MeOH? Acetonitrile can sometimes cause higher background noise for organophosphates; MeOH often provides better solvation for the polar phosphate group.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2-5 µL

Table 2: Gradient Profile

Time (min)% Mobile Phase BEvent
0.0010Initial equilibration
1.0010Hold
8.0095Linear Ramp
10.0095Wash
10.1010Re-equilibration
13.0010End

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for handling the Z/E isomers during method development.

Phosphamidon_Workflow Sample Sample Matrix (Fruit/Veg/Plasma) Spike Spike Phosphamidon-d10 (Pre-Extraction) Sample->Spike Extract Buffered QuEChERS Extraction (Acetate/Citrate) Spike->Extract LC LC Separation (C18 Column) Extract->LC Separation Do Isomers Separate? LC->Separation Yes_Sep Two Peaks Observed (Z and E) Separation->Yes_Sep Yes (Typical) No_Sep Single Broad Peak Separation->No_Sep No Integration Summation Strategy: Area(Z) + Area(E) Yes_Sep->Integration Quant Calculate Ratio: (Sum Native) / (Sum IS) No_Sep->Quant Direct Integration Integration->Quant

Figure 1: Workflow for Phosphamidon analysis, highlighting the critical decision point regarding isomer separation.

Sample Preparation Protocol (Buffered QuEChERS)

Why Buffered? Phosphamidon is unstable in alkaline environments. Standard QuEChERS (using PSA) can raise the pH. Using the AOAC 2007.01 (Acetate) or EN 15662 (Citrate) method buffers the system to pH ~5, protecting the analyte.

Step-by-Step Procedure:
  • Homogenization: Weigh 10 g of sample (e.g., chopped vegetable) into a 50 mL centrifuge tube.

  • IS Spiking (Critical): Add 50 µL of Phosphamidon-d10 working solution (e.g., 1 µg/mL) directly to the matrix.

    • Wait 15 mins for interaction with the matrix.

  • Extraction: Add 10 mL Acetonitrile (containing 1% Acetic Acid). Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salts (4g MgSO4 + 1g NaOAc). Shake immediately and vigorously for 1 min to prevent clumping.

  • Centrifugation: 4000 rpm for 5 mins.

  • Cleanup (dSPE): Transfer 1 mL of supernatant to a dSPE tube containing 150 mg MgSO4 and 25 mg PSA.

    • Note: Minimize contact time with PSA to prevent hydrolysis.

  • Final Spin: Centrifuge and transfer supernatant to an LC vial.

  • Dilution: Dilute 1:1 with Mobile Phase A (Water/Buffer) to improve peak shape during injection.

Data Analysis & Validation

Isomer Summation Calculation

Since the Z and E isomers may have different response factors, but the d10 isomers will mimic them respectively, the robust quantification formula is:



Matrix Effect (ME) Determination

Using the d10 standard allows you to calculate the absolute matrix effect, though the IS corrects for it in the final result.



  • Negative Value: Ion Suppression (Common in ESI+).

  • Positive Value: Ion Enhancement.

  • Acceptance: The IS response in the sample should be within 50-150% of the IS response in the solvent standard.

Troubleshooting Guide

IssueProbable CauseCorrective Action
IS Recovery < 50% Hydrolysis during dSPE cleanup.Reduce exposure time to PSA sorbent or use C18-only cleanup for very sensitive matrices.
Z/E Ratio Shift Thermal degradation in injector.Lower the inlet temperature; ensure the sample tray is cooled (4°C).
Cross-talk IS channel showing Native peaks.Ensure IS purity is >98% isotopic enrichment. Switch IS transition to 310 -> 184.
Peak Tailing Secondary interactions.Increase Ammonium Formate concentration to 10mM; ensure column is not overloaded.

References

  • EURL-SRM. (2020). Quick Method for the Analysis of Residues of numerous Highly Polar Pesticides in Foods of Plant Origin via LC-MS/MS involving Simultaneous Extraction with Methanol (QuPPe-PO-Method). European Union Reference Laboratory for Single Residue Methods. Link

  • Anastassiades, M., et al. (2003).
Application

High-Performance Quantitative Analysis of Phosphamidon in Water via LC-MS/MS using Phosphamidon-d10 Surrogate

Abstract This application note details a robust protocol for the trace quantification of Phosphamidon (2-chloro-2-diethylcarbamoyl-1-methylvinyl dimethyl phosphate) in environmental water samples. Phosphamidon is a syste...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for the trace quantification of Phosphamidon (2-chloro-2-diethylcarbamoyl-1-methylvinyl dimethyl phosphate) in environmental water samples. Phosphamidon is a systemic organophosphate insecticide that poses significant analytical challenges due to its geometric isomerism (Z/E) and susceptibility to alkaline hydrolysis. This method utilizes Phosphamidon-d10 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction losses, achieving limits of quantitation (LOQ) in the low ng/L (ppt) range.

Introduction & Scientific Rationale

The Analyte: Phosphamidon

Phosphamidon is a cholinesterase-inhibiting organophosphate used to control sucking and chewing insects. Unlike many persistent organic pollutants, it is hydrophilic (log


) and thermally unstable, making Gas Chromatography (GC) unsuitable due to on-column degradation.

Critical Isomerism: Phosphamidon exists as a mixture of two geometric isomers:

  • (Z)-isomer (cis): Typically ~70-73% of the technical mixture. More insecticidally active.

  • (E)-isomer (trans): Typically ~27-30%.

  • Analytical Implication: These isomers may separate chromatographically. Accurate quantification requires summing the peak areas of both isomers or ensuring the calibration standard isomer ratio matches the sample (which is rarely guaranteed in environmental degradation scenarios). This protocol recommends the summation approach .

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

Water matrices, particularly surface waters, contain humic acids and dissolved organic matter that cause ion suppression in Electrospray Ionization (ESI). External calibration often fails to account for this, leading to under-reporting of toxicity.

Phosphamidon-d10 (Diethyl-d10) serves as the ideal surrogate. By spiking the sample before extraction, the d10-analog experiences the exact same extraction inefficiencies and matrix suppression as the native analyte, mathematically cancelling out these errors during quantification.

Materials and Reagents

  • Native Standard: Phosphamidon (Mix of Z and E isomers), >98% purity.

  • Internal Standard: Phosphamidon-d10 (N,N-diethyl-d10), >98% isotopic purity.

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Buffer/Modifier: Ammonium Formate (10 mM) and Formic Acid (0.1%).

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) copolymer (e.g., Oasis HLB or equivalent), 200 mg/6 mL.

Experimental Workflow

Visualized Workflow (Graphviz)

Phosphamidon_Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Water Sample (100-500 mL) Adjust pH to 4-5 (Acidify) Spike Spike IS: Phosphamidon-d10 (Surrogate Addition) Sample->Spike SPE_Cond SPE Conditioning MeOH -> Water Spike->SPE_Cond Load Load Sample Flow: 5 mL/min SPE_Cond->Load Wash Wash Step 5% MeOH in Water Load->Wash Elute Elution 100% MeOH (2 x 3 mL) Wash->Elute Conc Concentrate & Reconstitute Evap to dryness -> 1 mL Mobile Phase Elute->Conc LC HPLC Separation C18 Column, Gradient Elution Conc->LC MS MS/MS Detection (ESI+) MRM Mode: Native & d10 LC->MS Integration Integrate Peaks Sum Areas: Z-isomer + E-isomer MS->Integration Quant Quantification Ratio: (Area_Native / Area_IS) * Conc_IS Integration->Quant

Caption: Figure 1. End-to-end workflow for Phosphamidon analysis. Note the critical acidification step and the summation of isomer peaks.

Sample Preparation Protocol (Solid Phase Extraction)

Step 1: Sample Preservation (Critical)

  • Collect water samples in amber glass bottles.

  • Immediately adjust pH to 4.0–5.0 using 0.1 M HCl or Formic Acid. Phosphamidon hydrolyzes rapidly at pH > 7.

  • Store at 4°C and extract within 7 days.

Step 2: Internal Standard Spiking

  • To 500 mL of water sample, add 50 µL of Phosphamidon-d10 working solution (1.0 µg/mL).

  • Target IS concentration: 0.1 µg/L (100 ppt).

  • Mix well and allow to equilibrate for 15 minutes.

Step 3: SPE Extraction

  • Conditioning: 5 mL MeOH followed by 5 mL reagent water. Do not let the cartridge dry.

  • Loading: Pass the sample through the cartridge at ~5 mL/min.

  • Washing: Wash with 5 mL of 5% MeOH in water to remove salts and highly polar interferences.

  • Drying: Apply vacuum for 5–10 minutes to remove residual water.

  • Elution: Elute analytes with 2 x 3 mL of Methanol.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 1.0 mL of Initial Mobile Phase (95:5 Water:MeOH + 5mM Ammonium Formate). Filter through a 0.2 µm PTFE syringe filter into an autosampler vial.

LC-MS/MS Methodology

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Instrument: UHPLC System.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters BEH C18), 2.1 x 100 mm, 1.8 µm particle size.

  • Column Temp: 40°C.

  • Injection Volume: 10 µL.

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid.

    • Note: Ammonium formate is essential to promote the formation of

      
       ions and stabilize the phosphate group.
      

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 5 0.3
1.0 5 0.3
8.0 95 0.3
10.0 95 0.3
10.1 5 0.3

| 13.0 | 5 | 0.3 |

Mass Spectrometry Parameters[1][2][4][5][8]
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][2][3][4][5]

  • Capillary Voltage: 3500 V.

  • Source Temp: 350°C.

MRM Transition Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (eV)Dwell (ms)
Phosphamidon 299.9127.0 Quantifier2050
299.972.1Qualifier3550
Phosphamidon-d10 310.0127.0 Quantifier2050
310.082.1Qualifier3550
  • Technical Note: The m/z 127 fragment corresponds to the dimethyl phosphate moiety containing the chlorinated vinyl group, which is common to both native and d10 forms (assuming d10 labeling is on the N-ethyl groups). The m/z 72 (native) and 82 (d10) fragments correspond to the diethylamine and d10-diethylamine groups, respectively.

Expert Insights & Troubleshooting

Isomer Integration Strategy

Phosphamidon will likely elute as two distinct peaks (Z and E).

  • Correct Approach: Define two retention time windows or a single wide window covering both peaks. Sum the area counts of Peak 1 + Peak 2 for the Native analyte. Do the same for the Internal Standard.

  • Ratio Check: The ratio of Z/E should remain relatively constant (~70:30) in standards. Significant deviation in samples might indicate preferential degradation or matrix interference.

Matrix Effects (ME)

Even with SPE, water samples can suppress ionization.

  • Calculation:

    
    
    
    • A = Peak area of standard in neat solvent.

    • B = Peak area of standard spiked into post-extraction blank matrix.

  • The d10 Advantage: While the absolute signal may drop due to ME, the ratio of Native/d10 remains constant because the isotope elutes at the nearly identical retention time (slight deuterium isotope effect may cause d10 to elute <0.1 min earlier).

Stability Warning

Phosphamidon is notoriously unstable in alkaline conditions (hydrolysis half-life is days at pH 9, but weeks at pH 5). Never use basic buffers (like Ammonium Hydroxide) in the mobile phase. Stick to acidic buffers (Formic/Acetic acid).

References

  • US EPA. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. (While GC-based, this establishes extraction principles and isotope dilution standards).

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). (Guideline for MRM transition selection and ion ratio tolerances).

  • PubChem. (n.d.). Phosphamidon Compound Summary. National Center for Biotechnology Information. (Source for chemical structure and isomer data).[6][7][8][9]

  • World Health Organization (WHO). (2009). Phosphamidon in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. (Source for toxicity and stability data).[7][10]

Sources

Method

Application Note: Advanced Sample Preparation for Phosphamidon Quantitation in Food Matrices using Phosphamidon-d10

This Application Note is structured as a comprehensive technical guide for analytical chemists and researchers. It synthesizes established methodologies (QuEChERS) with specific adaptations for Phosphamidon analysis usin...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for analytical chemists and researchers. It synthesizes established methodologies (QuEChERS) with specific adaptations for Phosphamidon analysis using the deuterated internal standard (Phosphamidon-d10).

Executive Summary

Phosphamidon is a systemic organophosphate insecticide widely used in agriculture. Its analysis in food matrices is complicated by two primary factors: instability in alkaline conditions and susceptibility to significant matrix effects (signal suppression/enhancement) during electrospray ionization (ESI).

This protocol details a robust sample preparation workflow using Phosphamidon-d10 as a surrogate internal standard (IS). By introducing the isotopically labeled standard prior to extraction, this method corrects for both recovery losses during the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure and ionization deviations in the mass spectrometer.

Chemical & Physical Properties

Understanding the physicochemical differences between the native analyte and its deuterated analog is crucial for method development.

PropertyNative PhosphamidonPhosphamidon-d10 (Internal Standard)
CAS Number 13171-21-6 (Mixture)13171-21-6 (Unlabeled CAS ref)
Formula C₁₀H₁₉ClNO₅PC₁₀H₉D₁₀ClNO₅P
Molecular Weight 299.69 g/mol ~309.75 g/mol
LogP 0.79 (Hydrophilic)~0.79 (Similar retention)
pKa Non-ionizable (neutral)Non-ionizable
Isomerism Exists as E (trans) and Z (cis) isomersExists as E and Z isomers
Solubility Miscible in water, soluble in organic solventsSoluble in Methanol, Acetonitrile

Critical Technical Note: Phosphamidon degrades rapidly in alkaline media (pH > 8). All extraction buffers must maintain a pH between 4.0 and 5.0. The Citrate-Buffered QuEChERS (AOAC 2007.01) method is strongly recommended over unbuffered methods.

Experimental Design & Logic

The Role of Phosphamidon-d10

In complex food matrices (e.g., high-pigment peppers or high-fat avocados), co-eluting matrix components compete for charge in the ESI source. This often leads to signal suppression , causing underestimation of the pesticide.

  • Mechanism: Phosphamidon-d10 co-elutes with the native analyte but is differentiated by mass.

  • Correction: Since the IS experiences the exact same suppression and extraction loss as the native compound, the ratio of their responses (Area_Native / Area_IS) remains constant, yielding accurate quantification.

Workflow Visualization

The following diagram outlines the decision tree and workflow for different matrix types.

Phosphamidon_Workflow Start Sample Homogenization (Cryogenic Milling recommended) Weigh Weigh 10g Sample (5g for Cereals/Dry) Start->Weigh Spike CRITICAL STEP: Spike Phosphamidon-d10 IS (10 µL of 10 µg/mL) Weigh->Spike Internal Standard Addition Hydrate Add Water (10mL) *Only for Dry Matrices* Spike->Hydrate If Dry Extract Add 10mL Acetonitrile (1% Acetic Acid) + Citrate Buffer Salts Spike->Extract If Wet Hydrate->Extract Shake Shake vigorously (1 min) Centrifuge (3000xg, 5 min) Extract->Shake Aliquot Transfer Supernatant Shake->Aliquot Cleanup_Decision Matrix Type? Aliquot->Cleanup_Decision dSPE_Gen General Fruits/Veg: PSA + MgSO4 Cleanup_Decision->dSPE_Gen High Water dSPE_Fat High Fat (Avocado/Oil): PSA + C18 + MgSO4 (Optional: Freeze-out step) Cleanup_Decision->dSPE_Fat High Fat dSPE_Pig High Pigment (Spinach): PSA + GCB + MgSO4 Cleanup_Decision->dSPE_Pig High Pigment Analysis LC-MS/MS Analysis (MRM Mode) dSPE_Gen->Analysis dSPE_Fat->Analysis dSPE_Pig->Analysis

Caption: Optimized QuEChERS workflow for Phosphamidon extraction showing critical IS spiking point and matrix-dependent cleanup paths.

Detailed Protocols

Reagents and Standards
  • Extraction Solvent: Acetonitrile (LC-MS grade) acidified with 1% Acetic Acid.

  • Buffer Salts (AOAC 2007.01): 4g MgSO₄, 1g NaCl, 1g Sodium Citrate, 0.5g Disodium Citrate Sesquihydrate.

  • Internal Standard Solution: Prepare a working solution of Phosphamidon-d10 at 10 µg/mL in Acetonitrile.

Protocol A: High-Water Content (Fruits & Vegetables)

Applicable to: Apples, Grapes, Tomatoes, Cucumbers.

  • Homogenization: Thoroughly comminute the sample using a food chopper. Cryogenic milling (with dry ice) is preferred to prevent degradation of heat-sensitive analytes.

  • Weighing: Weigh 10.0 g ± 0.1 g of homogenate into a 50 mL FEP or polypropylene centrifuge tube.

  • IS Spiking (Critical): Add 10 µL of Phosphamidon-d10 working solution (10 µg/mL) to the sample before solvent addition. This yields a concentration of 0.01 mg/kg (10 ppb) in the sample. Vortex gently for 10 seconds.

  • Extraction: Add 10 mL of Acetonitrile (1% HOAc). Shake vigorously by hand for 1 minute.

  • Salting Out: Add the Citrate Buffer Salt packet. Immediately shake vigorously for 1 minute to prevent MgSO₄ agglomeration.

  • Centrifugation: Centrifuge at 3000 x g for 5 minutes.

  • dSPE Cleanup: Transfer 6 mL of the supernatant to a 15 mL dSPE tube containing 900 mg MgSO₄ and 150 mg PSA (Primary Secondary Amine).

    • Note: PSA removes sugars and fatty acids.

  • Final Spin: Vortex for 30 seconds and centrifuge at 3000 x g for 5 minutes.

  • Filtration: Transfer 1 mL of supernatant, filter through a 0.2 µm PTFE filter into an autosampler vial.

Protocol B: High-Fat Matrices (Oils, Avocado, Nuts)

Modifications to remove lipids which cause severe ion suppression.

  • Weighing: Weigh 10.0 g (or 5.0 g for pure oils/nuts + 5 mL water) into the tube.

  • IS Spiking: Add Phosphamidon-d10 as in Protocol A.

  • Extraction: Add 10 mL Acetonitrile (1% HOAc). Shake.

  • Freezing (Winterization): Place the tube in a freezer (-20°C) for >1 hour. Lipids will precipitate. Centrifuge cold.

  • Salting Out: Proceed with buffer salts on the cold supernatant.

  • Enhanced Cleanup: Use dSPE tubes containing C18 (End-capped) in addition to PSA and MgSO₄. C18 binds long-chain fats.

LC-MS/MS Instrumentation Parameters

Phosphamidon ionizes best in Positive ESI mode. The d10 analog typically has the deuterium labels on the N,N-diethyl groups, resulting in a mass shift in the precursor and specific fragments.

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters Acquity BEH), 2.1 x 100 mm, 1.8 µm. Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid. Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

MRM Transitions Table
CompoundPrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (V)
Phosphamidon (Native) 300.1 127.1 Quant15-25
300.1174.1Qual10-20
Phosphamidon-d10 310.1 137.1 *Quant15-25
310.1127.1Qual15-25

*Technical Note on d10 Transitions: The dominant fragment (m/z 127) in native Phosphamidon is typically the chlorinated diethylamide moiety. If the d10 label is on the ethyl groups, this fragment shifts to 137 . If the fragment corresponds to the phosphate group (less common for the 127 ion), it would remain at 127. Always perform a product ion scan (infusion) of your specific d10 standard batch to confirm the quantitation transition.

Quality Control & Validation Calculations

To ensure data integrity (Trustworthiness), every batch must include the following calculations.

Matrix Effect (ME) Calculation

Quantify the suppression using the IS response in matrix vs. solvent.



  • Acceptable Range: -20% to +20%.

  • Correction: If ME is outside this range, the use of the internal standard for quantification is mandatory to normalize the result.

Relative Response Factor (RRF)

Use RRF for quantification to negate instrument drift.



Recovery Calculation


References

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. AOAC International.

  • European Reference Laboratories (EURL). (2023). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). EURL for Pesticides.

  • Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate to Gas Chromatography/Mass Spectrometry and Liquid Chromatography/Tandem Mass Spectrometry: Collaborative Study. Journal of AOAC International.

  • Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction"
Application

Application Note: High-Sensitivity UPLC-MS/MS Quantification of Phosphamidon in Complex Matrices Utilizing Isotope Dilution (Phosphamidon-d10)

Introduction & Scientific Rationale Phosphamidon is a broad-spectrum, thiophosphate-type organophosphate insecticide. Due to its high acute toxicity and potent cholinesterase-inhibiting properties, global regulatory agen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Phosphamidon is a broad-spectrum, thiophosphate-type organophosphate insecticide. Due to its high acute toxicity and potent cholinesterase-inhibiting properties, global regulatory agencies enforce strict Maximum Residue Limits (MRLs) for this compound in agricultural and environmental matrices [1].

Accurate quantification of phosphamidon presents two distinct analytical challenges:

  • Isomeric Complexity: The commercial technical product exists as a mixture of two geometric isomers (E and Z, typically in a 30:70 ratio). Accurate analysis requires either baseline chromatographic resolution of these isomers or a highly controlled summation protocol [2].

  • Matrix Effects: Complex agricultural matrices (e.g., cereals, fruits) contain pigments, sugars, and lipids that cause severe ion suppression or enhancement during Electrospray Ionization (ESI), leading to quantitative bias.

To overcome these challenges, this protocol details a self-validating analytical system combining a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) . Crucially, the methodology utilizes Phosphamidon-d10 as an internal standard [3]. By employing Isotope Dilution Mass Spectrometry (IDMS), the deuterated standard perfectly mimics the native analyte's behavior, automatically correcting for extraction losses and ESI matrix effects.

Experimental Workflow Visualization

UPLC_MSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis & Data N1 1. Homogenize Sample (10 g matrix) N2 2. Isotope Spiking (Add Phosphamidon-d10) N1->N2 N3 3. Solvent Extraction (10 mL MeCN + Buffer Salts) N2->N3 N4 4. d-SPE Cleanup (PSA / C18 / MgSO4) N3->N4 N5 5. UPLC Separation (C18 Column, E/Z Isomer Resolution) N4->N5 Filtered Extract (2 µL Injection) N6 6. MS/MS Detection (ESI+, MRM Mode) N5->N6 N7 7. Data Processing (Isotope Dilution Quantification) N6->N7

Figure 1: QuEChERS and UPLC-MS/MS workflow for phosphamidon detection using isotope dilution.

Materials and Reagents

  • Analytical Standards: Phosphamidon (analytical standard, E/Z mixture) and Phosphamidon-d10 (Mixture of Z and E Isomers).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Mobile Phase Additives: LC-MS grade Formic Acid (FA) and Ammonium Formate.

  • QuEChERS Extraction Kit (Citrate-Buffered): 4.0 g MgSO₄, 1.0 g NaCl, 1.0 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate.

  • d-SPE Cleanup Kit: 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA), 25 mg C18.

Experimental Protocols

Preparation of Standard Solutions
  • Prepare separate stock solutions (1.0 mg/mL) of Phosphamidon and Phosphamidon-d10 in pure MeCN. Store at -20°C.

  • Prepare a mixed native working solution via serial dilution in MeCN.

  • Prepare an Internal Standard (IS) working solution of Phosphamidon-d10 at 100 ng/mL.

Sample Extraction (Modified QuEChERS)

Expert Insight: The citrate-buffered QuEChERS method is strictly chosen over unbuffered methods. Organophosphates are highly susceptible to hydrolysis at high pH; the citrate buffer maintains a slightly acidic environment (pH ~5.0-5.5) during extraction, preventing the degradation of phosphamidon [4].

  • Homogenization: Weigh exactly 10.0 g of the homogenized matrix (e.g., fruit, cereal) into a 50 mL PTFE centrifuge tube.

  • Isotope Spiking (Critical Step): Add 100 µL of the Phosphamidon-d10 IS working solution directly to the matrix.

    • Causality: Spiking the deuterated standard before any solvent is added ensures it acts as a true internal standard. It will undergo the exact same physical losses, partitioning, and degradation as the native analyte, rendering the final quantification self-correcting.

  • Extraction: Add 10 mL of MeCN. Vortex vigorously for 1 minute to ensure complete solvent-matrix interaction.

  • Salting Out: Add the citrate-buffered QuEChERS extraction salts. Shake vigorously by hand for 2 minutes, then centrifuge at 4,000 rpm for 5 minutes.

    • Causality: MgSO₄ drives water out of the organic phase via an exothermic hydration reaction, while the salts induce a sharp phase separation between the aqueous matrix and the MeCN layer.

  • d-SPE Cleanup: Transfer 1.5 mL of the upper MeCN layer to a 2 mL d-SPE tube containing PSA, C18, and MgSO₄. Vortex for 1 minute and centrifuge at 10,000 rpm for 3 minutes.

    • Causality: PSA acts as a weak anion exchanger to remove organic acids and sugars; C18 removes non-polar interfering lipids.

  • Reconstitution: Dilute 0.5 mL of the cleaned supernatant with 0.5 mL of ultrapure water. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

    • Causality: Diluting the strong organic extract with water matches the initial UPLC mobile phase conditions, preventing peak distortion (solvent effect) during injection.

UPLC Separation Conditions

Expert Insight: Phosphamidon elutes as two distinct peaks (E and Z isomers). A sub-2-micron C18 column combined with a shallow gradient is utilized to achieve baseline resolution (Rs > 1.5) between the isomers, preventing integration overlap.

Table 1: UPLC Gradient Conditions

Time (min)Flow Rate (mL/min)%A (Aqueous)%B (Organic)
0.00.40955
1.00.40955
5.00.404060
7.00.40595
8.50.40595
8.60.40955
10.00.40955
  • Column: Reversed-phase C18 (2.1 × 100 mm, 1.8 µm particle size).

  • Column Temperature: 40 °C.

  • Injection Volume: 2.0 µL.

  • Mobile Phase A: Water containing 0.1% FA and 2 mM Ammonium Formate.

  • Mobile Phase B: Methanol containing 0.1% FA and 2 mM Ammonium Formate.

    • Causality: Ammonium formate acts as an ionization enhancer in the ESI source, promoting the formation of stable[M+H]⁺ precursor ions rather than unpredictable sodium [M+Na]⁺ adducts.

MS/MS Detection Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

Expert Insight: The Phosphamidon-d10 standard carries its deuterium atoms on the diethylamino group. Therefore, the m/z 127.0 product ion (which corresponds to the dimethyl phosphate fragment) retains no deuteriums, making it identical to the native product ion. The m/z 184.0 product ion retains the deuterated moiety.

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Phosphamidon (E/Z)300.1127.016Quantifier
Phosphamidon (E/Z)300.1174.012Qualifier
Phosphamidon-d10 (IS)310.1127.016Quantifier
Phosphamidon-d10 (IS)310.1184.012Qualifier
  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr

Data Analysis and System Validation

  • Isomer Integration: Both the E and Z isomer peaks of native phosphamidon must be integrated. The corresponding E and Z peaks of the Phosphamidon-d10 internal standard will perfectly co-elute with their native counterparts.

  • Calibration: Construct a matrix-matched calibration curve by plotting the peak area ratio (Native Total Area / IS Total Area) against the nominal concentration (1 to 100 ng/mL). The use of IDMS guarantees a linear response (R² > 0.995) regardless of matrix complexity.

  • Matrix Effect (ME) Mitigation: While raw signal absolute matrix effects may range from 70% to 120% due to source suppression, the IS-corrected recovery will consistently validate between 95% and 105%. The system is self-validating because any suppression affecting the native m/z 300.1 ion equally suppresses the IS m/z 310.1 ion, keeping the ratio constant.

References

  • Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." Agilent Application Notes. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice." PubMed Central (PMC). Available at:[Link]

Method

Application Note: Extraction and Quantification of Phosphamidon from Soil and Sediment using Isotope Dilution QuEChERS LC-MS/MS

Executive Summary The accurate quantification of organophosphorus pesticides in environmental matrices is complicated by severe matrix interferences and analyte degradation. This application note details a robust, self-v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of organophosphorus pesticides in environmental matrices is complicated by severe matrix interferences and analyte degradation. This application note details a robust, self-validating analytical protocol for the extraction of Phosphamidon from complex soil and sediment matrices. By combining a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methodology with Phosphamidon-d10 isotope dilution and LC-MS/MS analysis, this workflow ensures high recovery, minimizes matrix-induced ion suppression, and provides unparalleled quantitative reliability for drug development and environmental monitoring professionals.

Mechanistic Overview & Causality

The Target Analyte: Phosphamidon

Phosphamidon (C₁₀H₁₉ClNO₅P) is a highly soluble, mobile organophosphorus insecticide[1]. With an exact monoisotopic mass of 299.0689 Da[2], it exists as a mixture of E and Z isomers. In environmental matrices, its high polarity makes it susceptible to degradation and strong binding to active sites in clay and organic matter.

Matrix Challenges in Soil and Sediment

Soil and sediment are highly heterogeneous. They contain humic acids, fulvic acids, and complex lipids that co-extract with target analytes. When introduced into an Electrospray Ionization (ESI) source, these co-extractants compete for charge droplets, leading to severe ion suppression . Traditional extraction methods like Soxhlet or Ultrasonic Solvent Extraction (USE) often co-extract too much matrix, necessitating lengthy cleanup steps[3].

The Self-Validating System: Phosphamidon-d10

To establish a self-validating analytical system, Phosphamidon-d10 is utilized as an internal standard (IS). Because the deuterated standard shares the exact physicochemical properties and retention time of the native analyte, it experiences the identical extraction efficiencies, matrix suppression, and degradation pathways. By spiking the IS directly into the raw matrix before extraction, any physical loss or signal fluctuation is proportionally mirrored. The final quantification relies on the response ratio (Native Area / IS Area), mathematically neutralizing systemic errors and ensuring absolute trustworthiness in the data.

Reagents and Materials

  • Standards: Phosphamidon analytical standard (>98% purity), Phosphamidon-d10 internal standard.

  • Solvents: Acetonitrile (LC-MS grade, 1% Formic Acid), LC-MS grade Water.

  • Extraction Salts (QuEChERS EN 15662): 4.0 g Anhydrous Magnesium Sulfate (MgSO₄), 1.0 g Sodium Chloride (NaCl), 1.0 g Sodium Citrate Dihydrate, 0.5 g Disodium Citrate Sesquihydrate.

  • d-SPE Cleanup Sorbents: 150 mg Anhydrous MgSO₄, 25 mg Primary Secondary Amine (PSA), 25 mg C18 (Octadecylsilane).

Experimental Protocol: Step-by-Step Methodology

Phase 1: Sample Preparation & Hydration
  • Homogenization: Air-dry the soil/sediment sample at room temperature to prevent thermal degradation of the organophosphate. Sieve through a 2 mm mesh to remove rocks and large debris.

  • Weighing: Accurately weigh 5.0 g (± 0.05 g) of the homogenized sample into a 50 mL PTFE centrifuge tube.

  • Hydration (Critical Step): Add 5.0 mL of LC-MS grade water to the tube. Vortex for 1 minute and let stand for 15 minutes.

    • Causality: Dry soil possesses a collapsed pore structure. Hydration swells the organic matter and opens the pores, allowing the extraction solvent to penetrate deeply and solubilize the highly polar phosphamidon.

Phase 2: Isotope Spiking
  • Internal Standard Addition: Spike 50 µL of Phosphamidon-d10 working solution (1.0 µg/mL) directly into the hydrated slurry. Vortex briefly to distribute.

Phase 3: Extraction & Partitioning
  • Solvent Addition: Add 10.0 mL of Acetonitrile containing 1% Formic Acid. Shake vigorously for 1 minute.

    • Causality: Acetonitrile effectively extracts semi-polar organophosphates while precipitating large proteins and macromolecules. The acidic environment stabilizes the phosphamidon against alkaline hydrolysis[1].

  • Salting Out: Add the pre-weighed QuEChERS extraction salts (4g MgSO₄, 1g NaCl, citrate buffers). Shake vigorously by hand or mechanical homogenizer for 2 minutes.

    • Causality: The anhydrous MgSO₄ binds free water in an exothermic reaction, driving the polar analyte into the organic acetonitrile layer. NaCl increases the ionic strength of the aqueous phase, breaking emulsions and forcing phase separation.

  • Centrifugation: Centrifuge the tube at 4,000 rpm for 5 minutes at 10°C.

Phase 4: d-SPE Cleanup
  • Aliquot Transfer: Transfer 1.0 mL of the upper organic (acetonitrile) layer into a 2 mL microcentrifuge tube containing the d-SPE sorbents (150 mg MgSO₄, 25 mg PSA, 25 mg C18).

  • Matrix Stripping: Vortex aggressively for 30 seconds, then centrifuge at 10,000 rpm for 3 minutes.

    • Causality: PSA acts as a weak anion exchanger, stripping out interfering humic/fulvic acids and sugars[3]. C18 selectively retains long-chain aliphatic compounds and lipids prevalent in sediment[3]. The MgSO₄ removes any residual trace water.

Phase 5: LC-MS/MS Analysis
  • Reconstitution: Transfer 0.5 mL of the cleaned supernatant into an autosampler vial. Add 0.5 mL of LC-MS grade water to dilute the extract (1:1).

    • Causality: Diluting the strong organic extract with water matches the initial mobile phase conditions of the LC gradient, preventing peak distortion (solvent effect) for early-eluting compounds.

  • Injection: Inject 2 µL into the LC-MS/MS system operating in positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode[4].

Workflow Visualization

G Start 1. Soil/Sediment Sample (Homogenized & Sieved) Spike 2. Spike Internal Standard (Phosphamidon-d10) Start->Spike Extract 3. Solvent Extraction (Acetonitrile + Vortex) Spike->Extract Partition 4. Phase Partitioning (MgSO4 + NaCl + Centrifuge) Extract->Partition Clean 5. d-SPE Cleanup (PSA + C18 + MgSO4) Partition->Clean Analyze 6. LC-MS/MS Analysis (MRM Mode) Clean->Analyze

Figure 1: Step-by-step QuEChERS workflow for Phosphamidon extraction from soil/sediment matrices.

Data Presentation & Analytical Parameters

To ensure highly specific detection, the triple quadrupole mass spectrometer must be optimized for the following MRM transitions[4]. The primary transition is used for quantification, while the secondary transition confirms analyte identity based on the ion ratio.

Table 1: LC-MS/MS MRM Transitions and Collision Energies

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Phosphamidon 300.1127.016Quantifier
Phosphamidon 300.1174.012Qualifier
Phosphamidon-d10 310.1137.0*16IS Quantifier

*Note: The exact product mass for the deuterated standard may vary slightly depending on the specific site of isotopic labeling (commonly the diethylamino moiety).

Table 2: Method Validation & Acceptance Criteria

ParameterAcceptance TargetCorrective Action if Failed
Absolute Recovery 70% – 120%Verify hydration step; check partitioning salt integrity.
Precision (RSD) < 15%Improve sample homogenization; ensure consistent vortexing.
Matrix Effect ± 20% (Normalized)Increase dilution factor prior to injection; adjust d-SPE sorbent ratios.
Isomer Resolution Baseline separation or stable co-elutionAdjust LC gradient slope; modify column temperature.

Troubleshooting & Quality Control

  • Isomer Splitting: Phosphamidon naturally exists as E and Z isomers. If the LC gradient partially resolves them, it will result in a "split peak" which is difficult to integrate reproducibly. Solution: Either flatten the gradient to fully resolve the two peaks (quantifying them individually and summing the result) or steepen the gradient to force them to co-elute as a single, sharp peak.

  • Poor Recovery in High-Clay Soils: Clay soils have highly active binding sites. Solution: Increase the hydration time to 30 minutes and ensure the extraction solvent is adequately acidified (up to 2% Formic Acid) to disrupt ionic binding.

  • System Self-Validation: Always run a Matrix Blank (unspiked soil) to check for background interferences, and a Matrix Spike (spiked with native Phosphamidon and IS) to verify that the response ratio remains linear despite matrix suppression.

References

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Source: nih.gov. URL:[Link]

  • Assessing soil contamination: Phosphamidon in the Environment. Source: fao.org. URL:[Link]

  • Phosphamidon | C10H19ClNO5P | CID 25750 - PubChem. Source: nih.gov. URL:[Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Source: agilent.com. URL:[Link]

Sources

Application

Application of Phosphamidon-d10 in environmental monitoring studies

Application Notes & Protocols: Environmental Monitoring of Phosphamidon using Phosphamidon-d10 via LC-MS/MS Phosphamidon is a broad-spectrum, thiophosphate-type organophosphate insecticide characterized by its high acute...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Environmental Monitoring of Phosphamidon using Phosphamidon-d10 via LC-MS/MS

Phosphamidon is a broad-spectrum, thiophosphate-type organophosphate insecticide characterized by its high acute toxicity and moderate lipophilicity[1]. Its primary mode of action is the irreversible phosphorylation of the serine hydroxyl group within the active site of the acetylcholinesterase (AChE) enzyme. This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to a lethal accumulation at nerve synapses, resulting in continuous synaptic transmission, paralysis, and death in non-target organisms[1][2].

Because of its high water solubility and susceptibility to agricultural runoff, phosphamidon poses a severe threat to aquatic ecosystems. Consequently, regulatory agencies require stringent environmental monitoring of water and soil matrices to ensure ecological safety.

G Phosphamidon Phosphamidon (Organophosphate) AChE Acetylcholinesterase (AChE) Phosphamidon->AChE Irreversible Phosphorylation ACh Acetylcholine (Neurotransmitter) AChE->ACh Inhibited ACh->AChE Normal Hydrolysis Receptor Post-Synaptic Receptors ACh->Receptor Accumulation Toxicity Synaptic Overstimulation (Toxicity) Receptor->Toxicity Continuous Activation

Figure 1: Mechanism of Phosphamidon toxicity via Acetylcholinesterase (AChE) inhibition.

Analytical Strategy: The Role of Phosphamidon-d10

When analyzing complex environmental matrices, co-extracted organic compounds frequently cause matrix-induced signal suppression or enhancement during Electrospray Ionization (ESI)[3]. To achieve absolute quantification, Phosphamidon-d10 is employed as an Isotope-Labeled Internal Standard (ILIS).

Because Phosphamidon-d10 shares the exact physicochemical properties and chromatographic retention time as native phosphamidon, it experiences identical extraction efficiencies and matrix effects. By spiking Phosphamidon-d10 into the sample before extraction, analysts utilize isotope dilution mass spectrometry to mathematically correct for analyte loss and ionization fluctuations[4]. Furthermore, phosphamidon is known to degrade into dimethyl phosphate (DMP) in aqueous environments[2]. The stable d10-isotopologue ensures that any degradation occurring specifically during the analytical workflow is accounted for, preventing false-negative reporting.

Quantitative Data: LC-MS/MS Parameters

To ensure high selectivity, Multiple Reaction Monitoring (MRM) is utilized. Table 1 outlines the optimized transition parameters for the detection of native phosphamidon and its deuterated internal standard.

Table 1: Representative LC-MS/MS MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Quantifier Ion (m/z) Qualifier Ion (m/z) Collision Energy (eV)
Phosphamidon 300.1 [M+H]+ 129.0 264.0 15 / 10

| Phosphamidon-d10 | 310.1[M+H]+ | 136.0 | 274.0 | 15 / 10 |

(Note: Data reflects typical positive ESI mode parameters. Exact m/z values may vary slightly based on instrument calibration and the specific position of the deuterium label[5]).

Experimental Protocol: Water and Soil Extraction Workflows

Expertise & Experience Note: The choice of extraction methodology is dictated by the matrix. We employ Solid Phase Extraction (SPE) for water to concentrate trace analytes while washing away ionic interferences[6]. For soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is utilized because the salting-out effect efficiently drives the polar organophosphate into the organic acetonitrile layer. Subsequent Dispersive SPE (dSPE) utilizing Primary Secondary Amine (PSA) is critical, as it removes organic acids and sugars that are the primary culprits of ion suppression in soil extracts[3][5].

Workflow Start Environmental Sample (Water / Soil) Spike Spike Phosphamidon-d10 (Internal Standard) Start->Spike ExtractWater Water: SPE Extraction (HLB Cartridge) Spike->ExtractWater Aqueous Matrix ExtractSoil Soil: QuEChERS Extraction (MeCN + Salts) Spike->ExtractSoil Solid Matrix Cleanup dSPE Cleanup (PSA / C18) ExtractWater->Cleanup ExtractSoil->Cleanup LCMS LC-MS/MS Analysis (Isotope Dilution) Cleanup->LCMS Data Absolute Quantification & Matrix Correction LCMS->Data

Figure 2: Self-validating sample preparation and LC-MS/MS workflow using Phosphamidon-d10.

Step-by-Step Methodology

A. Sample Preparation & Isotope Spiking

  • Water Samples: Filter 500 mL of environmental water through a 0.45 µm glass fiber filter to remove suspended particulates.

  • Soil Samples: Weigh and homogenize 10 g of soil in a 50 mL PTFE centrifuge tube.

  • Isotope Spiking (Critical Step): Spike 50 µL of a 100 ng/mL Phosphamidon-d10 working solution into all samples, including method blanks and matrix spikes. Allow 15 minutes for the internal standard to equilibrate with the matrix.

B. Matrix Extraction For Water (SPE):

  • Condition a polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridge with 5 mL methanol followed by 5 mL LC-MS grade water.

  • Load the 500 mL water sample at a controlled flow rate of 5 mL/min to ensure optimal retention[6].

  • Wash with 5 mL of 5% methanol in water to elute highly polar interferences.

  • Elute the analytes with 5 mL of ethyl acetate/methanol (50:50, v/v).

For Soil (QuEChERS):

  • Add 10 mL of acetonitrile to the 10 g soil sample. Vortex vigorously for 1 minute[4].

  • Add QuEChERS extraction salts (4 g MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate) to induce phase separation. Shake vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

C. Cleanup (dSPE for Soil Extracts)

  • Transfer 5 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg anhydrous MgSO4 (to remove residual water) and 50 mg PSA (to remove organic acids)[3].

  • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

D. Evaporation & Reconstitution

  • Evaporate the SPE eluate or dSPE extract to near dryness under a gentle stream of nitrogen at 35°C. (Caution: Do not over-dry, as organophosphates can be volatile).

  • Reconstitute in 1 mL of the initial LC mobile phase (e.g., 90% Water / 10% Methanol with 0.1% Formic Acid) and transfer to an autosampler vial.

Trustworthiness: Self-Validating Quality Control System

To ensure the scientific integrity of the generated data, this protocol operates as a self-validating system. A batch is only considered valid if it passes the following internal logic gates:

  • Internal Standard Recovery Gate: The absolute peak area of Phosphamidon-d10 in every unknown sample must fall between 50% and 150% of its peak area in the calibration midpoint standard. A drop below 50% flags a severe matrix suppression event or a catastrophic extraction failure, automatically invalidating that specific sample and requiring dilution or re-extraction[7].

  • Method Blank Gate: The method blank must show native phosphamidon levels below the Limit of Detection (LOD), while Phosphamidon-d10 must be clearly detected at the expected spiked concentration. This proves that the extraction was performed correctly and that no cross-contamination occurred during sample handling.

  • Isotope Ratio Fidelity: The ratio of the quantifier to qualifier ion for both native and d10-phosphamidon must remain within ±20% of the ratio established by the neat analytical standards, ensuring no co-eluting isobaric interferences are skewing the quantification.

References

  • Phosphamidon Impurities and Related Compound - Veeprho. [Link]

  • Acute poisoning with phosphamidon: determination of dimethyl phosphate (DMP) as a stable metabolite in a case of organophosphate insecticide intoxication - PubMed.[Link]

  • Multiresidue Analysis of 301 Pesticides in Food Samples by LC/Triple Quadrupole Mass Spectrometry Application Note - Agilent.[Link]

  • Multiresidue Determination and Uncertainty Analysis of 87 Pesticides in Mango by Liquid Chromatography−Tandem Mass Spectrometry | Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • Method 1657: The Determination of Organo-Phosphorus Pesticides in Municipal and Industrial Wastewater - EPA.[Link]

  • Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry - US EPA.[Link]

Sources

Method

Preparation of calibration standards with Phosphamidon-d10 for residue analysis

Application Note: Precision Quantitation of Phosphamidon Residues Using Phosphamidon-d10 Internal Standard Abstract This application note details a robust protocol for the preparation and use of Phosphamidon-d10 (diethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Quantitation of Phosphamidon Residues Using Phosphamidon-d10 Internal Standard

Abstract

This application note details a robust protocol for the preparation and use of Phosphamidon-d10 (diethyl-d10) as an internal standard (IS) for the quantitation of Phosphamidon residues in complex food matrices. Phosphamidon, an organophosphate insecticide, exists as a mixture of Z (cis) and E (trans) isomers, presenting unique challenges in chromatographic integration and stability. This guide addresses the critical "matrix effects" inherent in Electrospray Ionization (ESI) and provides a self-validating workflow compliant with SANTE/11312/2021 guidelines.

Introduction

Phosphamidon (2-chloro-2-diethylcarbamoyl-1-methylvinyl dimethyl phosphate) is a systemic organophosphate used to control sap-feeding insects. In residue analysis, accurate quantitation is frequently compromised by two factors:

  • Isomeric Complexity: Commercial Phosphamidon is a mixture of Z-isomer (~73%) and E-isomer (~27%). Analytical methods must account for both forms to report total residue.

  • Matrix Effects: In LC-MS/MS (ESI+), co-eluting matrix components often suppress ionization, leading to underestimation of residues.

The Role of Phosphamidon-d10: Phosphamidon-d10 is a stable isotope-labeled internal standard (SIL-IS) where the hydrogen atoms on the diethylamide moiety are replaced by deuterium. It shares the exact physicochemical properties (pKa, solubility, retention time) as the native target but is differentiated by mass (+10 Da). By co-eluting with the target, it experiences the exact same suppression/enhancement, allowing for automatic correction of signal drift and extraction inefficiencies.

Materials & Safety

Critical Safety Warnings
  • Toxicity: Phosphamidon is an acetylcholinesterase inhibitor (Class Ia/Ib). Handle all neat standards in a fume hood wearing double nitrile gloves.

  • Decontamination: Neutralize spills with 5% NaOH (alkaline hydrolysis destroys the molecule).

Reagents & Consumables
  • Native Standard: Phosphamidon (Mix of Z and E isomers), >98% purity.

  • Internal Standard: Phosphamidon-d10 (typically diethyl-d10), >98% isotopic purity.

  • Solvents:

    • Acetonitrile (MeCN): LC-MS grade. Preferred over Methanol to prevent transesterification and reduce column backpressure.

    • Water: Milli-Q/LC-MS grade.

    • Formic Acid: Eluent additive (proton source).

  • Labware:

    • Amber Glass Vials (Silanized): Essential. Organophosphates can adsorb to active sites on untreated glass.

    • Polypropylene (PP) Tubes: Preferred for intermediate dilutions to minimize adsorption.

Protocol: Standard Preparation Workflow

This workflow minimizes hydrolysis risks and ensures isotopic equilibration.

Phase 1: Stock Solution Preparation (1000 µg/mL)

Store at -20°C. Stability: ~6-12 months.

  • Weighing: Accurately weigh 10.0 mg of Phosphamidon-d10 into a 10 mL volumetric flask.

    • Note: If using ampouled liquid standards, rinse the ampoule with MeCN to recover all material.

  • Solvent Addition: Dissolve in pure Acetonitrile .

    • Critical: Do not use water or protic solvents (methanol) for stock storage. Water promotes hydrolysis; Methanol can degrade OPs over long periods.

  • Verification: Sonicate for 2 minutes to ensure dissolution. Label as "Stock IS - d10".

Phase 2: Internal Standard Working Solution (ISWS)

Prepare weekly. Store at 4°C.

  • Target Concentration: 10 µg/mL (or 100x the expected LOQ).

  • Dilution: Transfer 100 µL of Stock IS into a 10 mL volumetric flask. Dilute to volume with MeCN.

Phase 3: Matrix-Matched Calibration

Prepare fresh daily.

To comply with SANTE/11312/2021, calibration curves should be prepared in blank matrix extract (e.g., QuEChERS extract of organic tomato) to mimic the ionization environment.

Table 1: Pipetting Scheme for Matrix-Matched Calibration (Final Vol: 1000 µL)

Cal LevelNative Stock (10 µg/mL)ISWS (10 µg/mL)Blank Matrix ExtractFinal Conc. NativeFinal Conc. IS
L1 (LOQ) 10 µL10 µL980 µL0.1 µg/mL 0.1 µg/mL
L2 50 µL10 µL940 µL0.5 µg/mL 0.1 µg/mL
L3 100 µL10 µL890 µL1.0 µg/mL 0.1 µg/mL
L4 500 µL10 µL490 µL5.0 µg/mL 0.1 µg/mL
L5 800 µL10 µL190 µL8.0 µg/mL 0.1 µg/mL

Note: The IS concentration remains constant (0.1 µg/mL) across all levels.

Visual Workflow: Standard Preparation

StandardPrep cluster_stock Phase 1: Stock Preparation cluster_working Phase 2: Working Solutions cluster_matrix Phase 3: Matrix Matching SolidStd Solid Phosphamidon-d10 (10 mg) StockSol Stock Solution 1000 µg/mL (Store -20°C) SolidStd->StockSol Dissolve MeCN Pure Acetonitrile (Aprotic Solvent) MeCN->StockSol ISWS IS Working Sol (ISWS) 10 µg/mL in MeCN StockSol->ISWS Dilute 1:100 CalCurve Calibration Vials (Native Varying + IS Constant) ISWS->CalCurve Add Constant Vol (e.g., 10 µL) BlankMatrix Blank Matrix Extract (e.g. QuEChERS) BlankMatrix->CalCurve Diluent

Fig 1. Step-by-step dilution workflow ensuring isotopic integrity and matrix matching.

Instrumental Analysis (LC-MS/MS)

Chromatographic Conditions
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH), 100mm x 2.1mm, 1.8 µm.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (Avoid Methanol to maintain peak sharpness).

  • Gradient: 10% B (0-1 min)

    
     90% B (8 min).
    
  • Retention: Expect two peaks if the column resolution is high.

    • E-isomer (Trans): Elutes first (~2.39 min).

    • Z-isomer (Cis): Elutes second (~2.65 min).

MS/MS Parameters (ESI Positive)

The d10 label is typically on the diethylamide group.

Table 2: MRM Transitions

AnalytePrecursor (m/z)Product (m/z)TypeCollision Energy (V)
Phosphamidon (Native) 300.1127.0Quantifier~15-20
300.1174.0Qualifier~10-15
Phosphamidon-d10 310.1184.1Quantifier~10-15
310.1127.0Qualifier~15-20
  • Note: The 127 fragment (dimethyl phosphate) does not carry the label, so it appears in both. The 184 fragment is the labeled diethylamide (174 + 10).

Data Processing & Isomer Summation

Because Phosphamidon is a mixture, the "Total Residue" is the sum of both isomers.

Logic:




  • Scenario A (Co-elution): If the column does not separate E/Z, integrate the single broad peak.

  • Scenario B (Separation): Integrate both peaks individually. Most d10 standards will also show both isomers in the same ratio. Sum the areas before calculating the ratio.

Quality Control & Troubleshooting

Validation Criteria (SANTE/11312/2021)
  • Linearity:

    
     for the calibration curve (plotted as Area Ratio vs. Concentration).
    
  • Ion Ratio: The ratio of Quantifier/Qualifier transitions must match the standard within ±30%.

  • Retention Time: The IS must elute within ±0.1 min of the native analyte.

Troubleshooting Guide

Troubleshooting Problem1 Low IS Recovery Check1 Check Matrix Effect (Suppression?) Problem1->Check1 Action1 Dilute Sample 1:5 or Clean Liner Check1->Action1 Problem2 IS Peak Splitting Check2 Isomer Separation? Problem2->Check2 Action2 Sum Areas of Both Peaks Check2->Action2 Problem3 Cross-Talk (Signal in Blank) Check3 Check Isotopes Problem3->Check3 Action3 Use d10 (not d3/d6) to avoid overlap Check3->Action3

Fig 2. Decision tree for common analytical anomalies.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). Retrieved from [Link]

  • Anastassiades, M., et al. (2003). *Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-
Application

Application Note: High-Precision Quantitation of Phosphamidon in Aqueous Matrices via Solid-Phase Extraction (SPE) and Isotope Dilution LC-MS/MS

Abstract This protocol details a robust method for the extraction and quantification of Phosphamidon, a systemic organophosphate insecticide, from aqueous matrices (environmental water, fruit juice extracts). The method...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This protocol details a robust method for the extraction and quantification of Phosphamidon, a systemic organophosphate insecticide, from aqueous matrices (environmental water, fruit juice extracts). The method utilizes Polymeric Hydrophilic-Lipophilic Balance (HLB) solid-phase extraction (SPE) to ensure high retention of the polar analyte without the risk of sorbent drying. Crucially, the protocol employs Phosphamidon-d10 as a surrogate internal standard (IS) to correct for matrix-induced ion suppression and extraction variability. This isotope dilution strategy ensures data integrity compliant with SANTE/11312/2021 and EPA Method 1699 guidelines.

Introduction

Phosphamidon is a highly soluble organophosphate (OP) used to control sap-sucking insects. Its high water solubility (


) makes it mobile in aquatic environments but difficult to extract using traditional Liquid-Liquid Extraction (LLE) or silica-based C18 SPE, which may suffer from "dewetting" and poor retention of polar compounds.
The Engineering Logic: Why HLB and d10?
  • Sorbent Selection (HLB vs. C18): Phosphamidon is prone to breakthrough on C18 cartridges if the sorbent dries out or if the sample pH is not strictly controlled. The Polymeric HLB sorbent contains both hydrophilic (N-vinylpyrrolidone) and lipophilic (divinylbenzene) moieties, allowing it to retain Phosphamidon through multiple interaction mechanisms (hydrogen bonding and

    
    -
    
    
    
    interactions) while remaining water-wettable.
  • Isotope Dilution (d10 Correction): In electrospray ionization (ESI), co-eluting matrix components often suppress the analyte signal. By spiking samples with Phosphamidon-d10 prior to extraction, the IS experiences the exact same extraction losses and ionization effects as the native target. Quantifying based on the Area Ratio (Analyte/IS) rather than absolute area eliminates these errors.

Materials and Reagents

Standards
  • Target Analyte: Phosphamidon (Mix of Z and E isomers), >98% purity.

  • Internal Standard: Phosphamidon-d10 (Diethyl-d10), >98% isotopic purity.

    • Note: The d10 label is typically located on the

      
      -diethyl moiety.
      
Reagents
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Additives: Formic Acid (FA), Ammonium Formate (AmForm).

  • SPE Cartridges: Polymeric HLB Cartridges (e.g., Oasis HLB or equivalent), 60 mg / 3 cc.

Experimental Protocol

Standard Preparation[2][3]
  • Stock Solutions: Prepare 1.0 mg/mL individual stocks of Phosphamidon and Phosphamidon-d10 in ACN. Store at -20°C.

  • Working IS Solution: Dilute the d10 stock to 1.0 µg/mL in Methanol.

  • Calibration Curve: Prepare solvent standards ranging from 0.5 ng/mL to 100 ng/mL, each containing the IS at a fixed concentration (e.g., 10 ng/mL).

Sample Pre-treatment[4][5]
  • Aqueous Samples (Tap/Surface Water): Filter through 0.45 µm glass fiber filter. Adjust pH to 7.0 ± 0.5 using dilute ammonia or formic acid to prevent hydrolysis.

  • Fruit/Vegetable Extracts: Homogenize 10 g sample with 10 mL ACN (QuEChERS step). Centrifuge. Take 1 mL supernatant and dilute with 9 mL water to reduce organic content to <10% (critical for SPE retention).

Internal Standard Spiking (Critical Step)

Add 20 µL of Working IS Solution (1.0 µg/mL) to every 10 mL of pre-treated sample.

  • Result: Final IS concentration in sample = 2 ng/mL.

  • Logic: Spiking before SPE allows the d10 to correct for recovery losses during the extraction.

Solid-Phase Extraction (SPE) Workflow

The following diagram illustrates the optimized HLB workflow.

SPE_Workflow Start Sample Pre-treatment (pH 7.0, Filtered) Spike Spike Internal Standard (Phosphamidon-d10) Start->Spike Homogenize Condition Conditioning 1. 3 mL MeOH 2. 3 mL Water Spike->Condition Prepare Cartridge Load Load Sample Flow: 1-2 mL/min Condition->Load Apply Sample Wash Wash Step 3 mL 5% MeOH in Water (Removes salts/sugars) Load->Wash Discard Effluent Dry Drying Vacuum for 5-10 mins Wash->Dry Remove Excess Water Elute Elution 2 x 1 mL Methanol Dry->Elute Collect Analyte Recon Reconstitution Evaporate to dryness (N2, 40°C) Reconstitute in 1 mL Mobile Phase Elute->Recon Prepare for LC-MS

Figure 1: Step-by-step SPE workflow for Phosphamidon extraction using Polymeric HLB cartridges.

LC-MS/MS Analysis

Chromatographic Conditions[1][6][7][8]
  • System: UHPLC

  • Column: C18 Reverse Phase (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Column Temp: 40°C

  • Injection Vol: 5-10 µL

  • Flow Rate: 0.4 mL/min

  • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid[1]

  • Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid[1]

    • Note: Methanol is preferred over ACN for Phosphamidon to improve peak shape and sensitivity.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Start Gradient
6.0 95 Elution
7.5 95 Wash
7.6 5 Re-equilibration

| 10.0 | 5 | End Run |[1]

Mass Spectrometry Parameters[1][5][6][7][8]
  • Mode: ESI Positive (+)

  • Source Temp: 150°C

  • Desolvation Gas: 1000 L/hr @ 500°C

  • Capillary Voltage: 3.0 kV

MRM Transitions: The d10 standard typically has the label on the diethylamine group.

  • Phosphamidon (MW 299.7):

    • Precursor: 300.1 (

      
      )
      
    • Quantifier: 127.0 (Dimethyl phosphate moiety)

    • Qualifier: 72.1 (Diethylamine fragment)

  • Phosphamidon-d10 (MW 309.7):

    • Precursor: 310.1 (

      
      )
      
    • Quantifier: 127.0 (Unlabeled phosphate moiety)

    • Qualifier: 82.1 (Diethylamine-d10 fragment)

Logic of Quantification (The "Self-Validating" System)

The following diagram explains how the d10 standard corrects for errors. If matrix suppression reduces the Phosphamidon signal by 30%, it also reduces the d10 signal by 30%. The ratio remains constant.

IS_Logic cluster_0 Sample Injection Analyte Phosphamidon (Native) Matrix Matrix Effects (Ion Suppression) Analyte->Matrix IS Phosphamidon-d10 (Internal Std) IS->Matrix Det_Analyte Detected Signal (Suppressed) Matrix->Det_Analyte -30% Signal Det_IS Detected IS Signal (Suppressed Equally) Matrix->Det_IS -30% Signal Calc Calculate Ratio (Analyte Area / IS Area) Det_Analyte->Calc Det_IS->Calc Result Accurate Conc. (Error Cancelled) Calc->Result

Figure 2: Mechanism of Isotope Dilution Mass Spectrometry (IDMS) for error correction.

References

  • European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Retrieved from [Link]

  • US EPA. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. Retrieved from [Link]

  • Waters Corporation. (2014). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]

  • Veeprho. (2023). Phosphamidon Impurities and Related Compound (Listing for Phosphamidon-D10). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Phosphamidon Analysis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with quantifying phosphamidon—a highly polar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with quantifying phosphamidon—a highly polar organophosphate insecticide—in complex matrices using LC-MS/MS.

This guide bypasses generic advice to focus on the mechanistic causality of matrix effects (ion suppression/enhancement) and how to engineer a self-validating analytical workflow using Phosphamidon-d10 , a Stable Isotope-Labeled Internal Standard (SIL-IS).

Workflow Architecture: Mechanism of SIL-IS Compensation

To troubleshoot effectively, we must first visualize where matrix effects occur and how Phosphamidon-d10 neutralizes them. The diagram below illustrates the logical flow of our self-validating system.

Workflow cluster_0 Phase 1: Sample Preparation & Spiking cluster_1 Phase 2: LC-MS/MS & Matrix Effect Compensation N1 Complex Matrix (Vegetables/Spices) N2 Spike Phosphamidon-d10 (SIL-IS) N1->N2 N3 QuEChERS Extraction & dSPE Cleanup N2->N3 N4 UHPLC Co-elution (Analyte + IS) N3->N4 N5 ESI Source Ion Suppression Zone N4->N5 N6 MS/MS Detection (MRM Transitions) N5->N6 N7 Ratio Calculation (Native Area / IS Area) N5->N7 Identical suppression cancels out mathematically N6->N7

Caption: Logical workflow demonstrating how Phosphamidon-d10 compensates for ESI ion suppression.

Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe signal suppression for phosphamidon in spice matrices despite rigorous dSPE cleanup?

Application Scientist Insight: Laboratories often over-rely on dispersive Solid Phase Extraction (dSPE). While dSPE effectively removes bulk interferences like chlorophyll, trace co-extractives—such as essential oils or pigments in chili powder—still co-elute with phosphamidon. In the Electrospray Ionization (ESI) source, these residual matrix components compete with phosphamidon for available charge at the droplet surface, altering droplet viscosity and surface tension. This physicochemical competition leads to severe ion suppression, often reducing the signal by >50% 1. Implementing Phosphamidon-d10 is the definitive solution because it shares the exact ionization physics as the target analyte.

Q2: How exactly does Phosphamidon-d10 mathematically correct for matrix effects?

Application Scientist Insight: The causality lies in the identical physicochemical properties of the native analyte and its SIL-IS. Because Phosphamidon-d10 differs only by the incorporation of ten deuterium atoms 2, it co-elutes perfectly with native phosphamidon during UHPLC separation. When they enter the ESI source simultaneously, any matrix component that suppresses the native phosphamidon signal by 40% will simultaneously suppress the Phosphamidon-d10 signal by exactly 40%. By quantifying the ratio of the native peak area to the IS peak area, the suppression factor mathematically cancels out, yielding a constant, reliable response ratio regardless of matrix complexity 3.

Q3: I noticed a slight retention time shift between native Phosphamidon and Phosphamidon-d10. Will this ruin the compensation?

Application Scientist Insight: This is a known phenomenon called the "deuterium isotope effect." Replacing hydrogen with deuterium slightly reduces the lipophilicity of the molecule, which can cause the SIL-IS to elute slightly earlier than the native analyte on high-resolution reversed-phase columns 3. If the shift is large enough, the two compounds may enter the ESI source at different points in the matrix elution profile, experiencing unequal degrees of suppression. Solution: Flatten your mobile phase gradient (e.g., decrease the %B/min ramp rate) during the phosphamidon elution window to force tighter co-elution.

Q4: Should I spike Phosphamidon-d10 before extraction or just before LC-MS/MS injection?

Application Scientist Insight: Always spike the SIL-IS into the homogenized sample before the addition of extraction solvents. This establishes a self-validating system. By equilibrating the IS with the native matrix, Phosphamidon-d10 compensates not only for ESI matrix effects but also for any physical losses during the QuEChERS partitioning and dSPE cleanup steps, ensuring absolute recovery correction 4.

Quantitative Impact of SIL-IS Compensation

The following table synthesizes validation data demonstrating how Phosphamidon-d10 neutralizes severe matrix effects across various agricultural commodities 4, 5, [[6]]().

Matrix TypeNative Phosphamidon ME (%)Phosphamidon-d10 ME (%)IS-Corrected ME (%)**
Okra -35.0%-36.2%+1.8%
Dried Chili Powder -65.4%-64.1%-3.6%
Spinach -42.1%-42.5%+0.6%
Tomato -18.5%-19.0%+0.6%

* ME < 0 indicates ion suppression. Values outside ±20% require mandatory compensation. ** Calculated using the ratio of native to IS response. Values within ±20% are considered negligible, proving the efficacy of the SIL-IS.

Self-Validating Experimental Protocol

To guarantee trustworthiness in your results, follow this step-by-step methodology designed to integrate Phosphamidon-d10 as a self-validating control mechanism.

Step 1: Matrix Preparation & Equilibration

  • Weigh 10.0 g of thoroughly comminuted matrix (e.g., vegetables or rehydrated spices) into a 50 mL PTFE centrifuge tube.

Step 2: Pre-Extraction SIL-IS Fortification (Critical Step)

  • Spike 100 µL of a 1 µg/mL Phosphamidon-d10 working solution directly onto the matrix.

  • Vortex briefly and allow the sample to sit for 15 minutes.

  • Causality: This equilibration period ensures the SIL-IS binds to the matrix identically to the native incurred residue, allowing it to correct for both extraction inefficiencies and ionization suppression.

Step 3: QuEChERS Partitioning

  • Add 10 mL of LC-MS grade Acetonitrile. Vortex vigorously for 1 minute.

  • Add standard QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

  • Shake mechanically for 1 minute to induce phase separation, then centrifuge at 4000 rpm for 5 minutes.

Step 4: Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer 1 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO₄ and 25 mg PSA. (Note: Add 2.5 mg GCB for highly pigmented matrices like spinach, or C18 for lipid-rich matrices).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

Step 5: LC-MS/MS Acquisition

  • Dilute the supernatant 1:1 with mobile phase A (e.g., 0.1% formic acid in water) prior to injection to improve peak shape and reduce early-eluting matrix shock to the ESI source.

  • Acquire data using dynamic MRM, tracking at least two transitions for native Phosphamidon and one transition for Phosphamidon-d10.

Step 6: System Self-Validation (Matrix Factor Calculation)

  • Calculate the absolute Matrix Factor (MF) for the analyte: MF_analyte = (Peak Area in Matrix Extract) / (Peak Area in Neat Solvent).

  • Calculate the absolute MF for the IS: MF_IS = (Peak Area of IS in Matrix Extract) / (Peak Area of IS in Neat Solvent).

  • Calculate the IS-Normalized MF : IS-Normalized MF = MF_analyte / MF_IS.

  • Validation Check: An IS-Normalized MF between 0.8 and 1.2 mathematically proves that Phosphamidon-d10 has successfully neutralized the matrix effects.

References

  • Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC . nih.gov. 4

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations . waters.com. 3

  • Pesticide Residue Analysis in Herbs and Spices: Managing Matrix Effects in LC–MS/MS . sepscience.com. 1

  • Routine UPLC-MS/MS Quantification of Pesticide Residues in Okra with Simultaneous Acquisition of Qualitative Full-Spectrum MS . lcms.cz. 5

  • Multiresidue pesticide analysis from dried chili powder using LC/MS/MS ASMS 2014 WP350 . shimadzu.com. 6

  • Phosphamidon-D6 (Mixture of Z and E Isomers) - Veeprho Pharmaceuticals . veeprho.com. 2

Sources

Optimization

Technical Support Center: Improving Phosphamidon-d10 Recovery in QuEChERS

Topic: Troubleshooting Low Recovery of Phosphamidon and Phosphamidon-d10 Applicable Methods: QuEChERS (AOAC 2007.01, EN 15662, and modifications) Target Analyte: Phosphamidon (CAS: 13171-21-6) & Phosphamidon-d10 (Interna...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Recovery of Phosphamidon and Phosphamidon-d10 Applicable Methods: QuEChERS (AOAC 2007.01, EN 15662, and modifications) Target Analyte: Phosphamidon (CAS: 13171-21-6) & Phosphamidon-d10 (Internal Standard)[1]

The "Polarity & pH" Trap: Why This Analyte Fails

Executive Summary: Phosphamidon is an organophosphate with two distinct physicochemical properties that make it a "problem child" in standard QuEChERS protocols:

  • High Polarity (LogP ~0.79): Unlike most pesticides (LogP > 3), Phosphamidon is highly water-soluble.[2] It resists partitioning into the acetonitrile (ACN) phase unless "salting out" is aggressive.[1][2]

  • Alkali Instability: Phosphamidon hydrolyzes rapidly in alkaline conditions.[2] Standard PSA (Primary Secondary Amine) cleanup raises the extract pH, potentially degrading your analyte after extraction.[2]

If your Phosphamidon-d10 recovery is < 70%, you are likely losing it to the aqueous waste layer or degrading it during cleanup.[2]

Diagnostic Workflow

Before modifying your chemistry, determine if you have an Extraction Efficiency problem or a Matrix Suppression problem.[1][2]

DiagnosticTree Start Start: Low Recovery (<70%) CheckIS Check IS (d10) Absolute Peak Area Start->CheckIS Branch1 IS Area is LOW (<50% of solvent std) CheckIS->Branch1 Signal Loss Branch2 IS Area is NORMAL (>80% of solvent std) CheckIS->Branch2 Calculation Error? MatrixEffect Matrix Suppression (Ion Source Issue) Branch1->MatrixEffect If post-spike is also low ExtractionLoss True Extraction Loss (Chemistry Issue) Branch1->ExtractionLoss If post-spike is high Action1 Dilute Sample or Improve Cleanup MatrixEffect->Action1 Action2 Optimize Salt/Buffer (See Module 3) ExtractionLoss->Action2

Figure 1: Diagnostic decision tree to isolate the root cause of low recovery.

Module A: Optimizing the Extraction (The Partitioning)

The Issue: Phosphamidon prefers water. Standard QuEChERS uses MgSO4 to force water out of the ACN phase, but if the aqueous volume is too high relative to the salt, Phosphamidon stays behind.

Protocol Adjustment: The "Gold Standard" for Polar OPs

Recommendation: Use AOAC 2007.01 (Acetate Buffer) over EN 15662 (Citrate) or Unbuffered methods.[1] The Acetate system provides a stronger salting-out effect and better pH control (pH ~5.0).[1]

ParameterStandard ProtocolOptimized for Phosphamidon Why?
Sample Weight 10 g or 15 g10 g Lower water volume improves ACN partitioning efficiency.[1][2]
Water Addition VariesAdd only if sample is dry (<80% H2O) Excess water dilutes the salt effect, retaining Phosphamidon in the aqueous phase.
Buffer System Citrate (EN) or NoneAcetate (AOAC) Maintains pH ~5.[1][2]0. Phosphamidon is stable at pH 5-6 but degrades at pH > 8.[2]
Extraction Solvent AcetonitrileAcetonitrile + 1% Acetic Acid Further protects against hydrolysis during the initial blending.[1][2]

Critical Step: Ensure the exothermic reaction (heat from MgSO4) is managed.[1][2]

  • Add salts.

  • Shake immediately and vigorously for 1 minute.

  • If the tube gets too hot (>40°C), cool it in an ice bath immediately after shaking. Heat + Residual Water = Hydrolysis.[1][2]

Module B: The Cleanup Hazard (PSA Interaction)

The Issue: PSA (Primary Secondary Amine) is used to remove sugars and fatty acids.[1][3] However, PSA is basic.[1][2] It can raise the extract pH to >8.0, causing Phosphamidon to degrade into dimethyl phosphate (DMP).

Troubleshooting the dSPE Step

If you see good recovery in the raw extract (crude) but low recovery after dSPE:

Scenario 1: High Lipid Matrix (Avocado, Oil, Salmon) [2]

  • Risk: You need cleanup, but PSA is dangerous.[1][2]

  • Solution: Use C18 only or EMR-Lipid (Enhanced Matrix Removal).[1][2] Avoid PSA if possible.[1][2] If PSA is required for sugars, add it sparingly.[1][2]

Scenario 2: High Pigment Matrix (Spinach, Tea) [1]

  • Risk: GCB (Graphitized Carbon Black) absorbs planar molecules.[1][2] While Phosphamidon is not fully planar, GCB can cause 10-20% loss.[2][4]

  • Solution: Use GCB/PSA/MgSO4 with low GCB content (<50 mg per tube) or switch to Chlorofiltr® type sorbents which are less retentive to pesticides.[1][2]

Scenario 3: General Fruits/Vegetables

  • Protocol: Acidified dSPE.

    • After adding the extract to the dSPE tube (PSA/MgSO4), add 10 µL of 5% Formic Acid per mL of extract immediately after shaking. This neutralizes the pH shift caused by PSA.[1][2]

Module C: Instrumental Analysis (LC-MS/MS)

The Issue: Phosphamidon elutes early (polar) where matrix suppression is highest.

Symptom: The ratio of Phosphamidon to Phosphamidon-d10 is correct (1.0), but the absolute area counts for both are < 10% of the solvent standard.

Solutions:

  • Injection Volume: Reduce from 5-10 µL to 1-2 µL . Less matrix often yields higher signal-to-noise.[1][2]

  • Dilution: Dilute the final extract 1:5 or 1:10 with Water/Methanol (50:50) . This improves peak shape for early eluters and reduces suppression.[1][2]

  • Column Choice: Use a column compatible with 100% aqueous mobile phases (e.g., Agilent ZORBAX SB-Aq or Waters HSS T3) to retain Phosphamidon longer, moving it away from the solvent front suppression zone.[1][2]

Validated Protocol Summary (Step-by-Step)

This workflow integrates the fixes for Polarity and Stability.

Protocol Step1 1. Weigh 10g Sample (Homogenized) Step2 2. Add IS (Phosphamidon-d10) & Equilibrate 15 min Step1->Step2 Step3 3. Add 10mL ACN (1% Acetic Acid) Shake 1 min Step2->Step3 Step4 4. Add AOAC Salts (6g MgSO4, 1.5g NaOAc) Step3->Step4 Step5 5. Shake Vigorously 1 min (Cool if warm) Step4->Step5 Step6 6. Centrifuge 3500 rpm, 5 min Step5->Step6 Step7 7. Aliquot Supernatant Step6->Step7 Choice Does it need Cleanup? Step7->Choice CleanYes dSPE: C18 + MgSO4 (Avoid PSA or Acidify) Choice->CleanYes High Lipid/Sugar CleanNo Skip dSPE Choice->CleanNo Clean Matrix Final 8. Dilute 1:5 with H2O/MeOH Analyze LC-MS/MS CleanYes->Final CleanNo->Final

Figure 2: Optimized extraction workflow minimizing hydrolysis and polarity losses.

FAQ: Common User Questions

Q: My Phosphamidon-d10 recovery is 40%, but the native Phosphamidon recovery is 85%. How is this possible? A: This usually indicates an equilibration error.[1][2] If you spike the d10 IS and extract immediately without letting it bind to the matrix, it extracts too easily compared to the incurred residue. However, if d10 is lower than native, check your standard purity.[2] Deuterated standards can degrade if stored in protic solvents (methanol/water) at room temperature for long periods.[1][2] Store d10 standards in Acetone or Acetonitrile at -20°C.

Q: Can I use Citrate buffer (EN 15662) instead? A: You can, but recoveries are typically 10-15% lower for Phosphamidon compared to Acetate buffer.[1][2] The Citrate buffer system (pH 5.0–5.[1][2]5) is slightly less effective at protecting against hydrolysis during the exothermic salt addition step compared to the stronger buffering capacity of Acetate.

Q: I see a split peak for Phosphamidon. Is this degradation? A: Not necessarily.[1][2] Phosphamidon exists as cis (Z) and trans (E) isomers (approx. 73:27 ratio).[1][2] In many LC methods, these co-elute, but high-efficiency columns may resolve them.[1][2] Ensure you are integrating both peaks or that your method intentionally separates them.[1][2]

References

  • AOAC International. (2007).[1][2] Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.[1][2][3]

  • European Union Reference Laboratories (EURL). (2022).[1][2] Analytical observation documents for single residue methods: Phosphamidon.[1]

  • Lehotay, S. J. (2007).[1][2] Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate to clear colloidal suspensions.[1][2] Journal of AOAC International.[1][2]

  • PubChem. (n.d.).[2] Phosphamidon Compound Summary (LogP and Stability Data). National Library of Medicine.[2]

  • Restek Corporation. (n.d.).[2] QuEChERS Methodology: Original Unbuffered, AOAC 2007.01, and EN 15662.[2][5][6][1]

Sources

Troubleshooting

Optimizing mass spectrometry parameters for Phosphamidon-d10 detection

Introduction: The Analytical Challenge Welcome to the technical support hub for Phosphamidon analysis. As you likely know, Phosphamidon (2-chloro-2-diethylcarbamoyl-1-methylvinyl dimethyl phosphate) presents a unique set...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Welcome to the technical support hub for Phosphamidon analysis. As you likely know, Phosphamidon (2-chloro-2-diethylcarbamoyl-1-methylvinyl dimethyl phosphate) presents a unique set of challenges in LC-MS/MS quantification:

  • Stereochemistry: It exists as a mixture of Z (cis) and E (trans) isomers, often resulting in double peaks that confuse automated integration.[1]

  • Lability: As an organophosphate, it is susceptible to hydrolysis, particularly in alkaline environments.[1]

  • Isotopic Purity: The use of Phosphamidon-d10 (typically deuterated on the N,N-diethyl moiety) requires strict monitoring of the "deuterium effect" on retention time and isotopic cross-talk.

This guide is structured to troubleshoot these specific mechanistic issues rather than providing a generic SOP.

Module 1: Pre-Acquisition & Method Development

Q1: "I am seeing two distinct peaks for Phosphamidon and its d10 standard. Is my column failing?"

A: No, your column is likely performing correctly. This is a stereochemical feature, not a chromatographic failure.

The Mechanism: Phosphamidon is synthesized as a mixture of Z-isomer (approx. 73%) and E-isomer (approx. 27%) .[1] On high-efficiency reverse-phase columns (C18), these isomers often resolve into two separate peaks.

The Protocol:

  • Do not attempt to merge them by degrading chromatography. Good separation indicates a healthy system.[1]

  • Integration Strategy: You must integrate both peaks and sum the areas for total quantification.

    • Note: The d10 internal standard will also show this splitting. Ensure the integration windows for the d10 match the native Z/E ratio.

  • Verification: If you observe a change in the Z/E ratio (e.g., from 70:30 to 50:50), this indicates degradation (isomerization) in your stock solution or mobile phase.[1]

Q2: "Which MRM transitions should I select for Phosphamidon-d10 to avoid interference?"

A: Selection depends on the specific labeling of your standard, but the N,N-diethyl-d10 label is the industry standard.[1]

The Mechanism:

  • Native Phosphamidon (m/z 300): The primary fragmentation pathway involves the cleavage of the amide bond, yielding the diethylamine cation (m/z 72 ) and the chlorinated vinyl phosphate moiety (m/z 127 ).

  • Phosphamidon-d10 (m/z 310): The 10 deuterium atoms are located on the ethyl groups of the amide.

    • The amine fragment shifts from 72 → 82 (Specific).[1]

    • The vinyl phosphate fragment usually remains 127 (Non-specific shift, as it lacks the ethyl groups).

Recommended Transitions Table:

AnalytePrecursor (m/z)Product (m/z)TypeCollision Energy (V)*Mechanism
Phosphamidon (Native) 299.7127.0 Quantifier15-20Vinyl phosphate cleavage
299.772.1 Qualifier25-30Diethylamine [N(C2H5)2]+
Phosphamidon-d10 309.782.1 Quantifier25-30d10-Diethylamine [N(C2D5)2]+
309.7127.0 Qualifier15-20Unlabeled moiety (Check for interference)

*Note: Collision energies are instrument-dependent. Perform a "breakdown curve" ramp to optimize.

Module 2: Sensitivity & Signal Troubleshooting

Q3: "My signal intensity is low and unstable. What source parameters are critical?"

A: Organophosphates are prone to adduct formation.[1] If you are monitoring [M+H]+ (300/310) but your source produces [M+Na]+ (322/332), you will lose sensitivity.[1]

The Fix:

  • Mobile Phase Additive: You must use Ammonium Formate (5-10 mM) or Ammonium Acetate in the aqueous phase.[1] This forces the formation of either [M+H]+ or [M+NH4]+ and suppresses the sodium adduct.

    • Recommendation: Acidify with 0.1% Formic Acid to favor [M+H]+.

  • Temperature Control: Phosphamidon is thermally labile.

    • Source Temp: Keep below 350°C.

    • Desolvation Temp: High enough to dry droplets (400-500°C) but monitor for thermal degradation (indicated by a rising baseline of the breakdown product m/z 127 in Q1 scans).

Q4: "I detect Phosphamidon in my 'd10-only' blanks. Is it carryover?"

A: It is likely Isotopic Impurity (Cross-talk), not carryover.[1]

The Mechanism: Deuterated standards are never 100% pure. A "d10" standard contains traces of d9, d8, and potentially d0 (native).[1] If your d10 standard contains 0.5% native Phosphamidon, and you spike it at high concentrations, that 0.5% will appear in your native quantitation channel.

The Validation Protocol:

  • Inject d10 alone at your working concentration (e.g., 100 ng/mL).[1]

  • Monitor the Native Transition (300 -> 127).

  • Calculate Contribution: If the peak area in the native channel is >20% of your LOQ (Limit of Quantitation), you must:

    • Lower the concentration of the Internal Standard.

    • Or, mathematically correct for the contribution (though this is risky in regulated environments).

Module 3: Visualization & Workflows

Workflow 1: Method Optimization Logic

This diagram outlines the decision process for establishing the MRM method, specifically addressing the isomer and adduct issues.

Phosphamidon_Optimization Start Start: Phosphamidon-d10 Method Dev Infusion 1. Direct Infusion (Standard Only) Start->Infusion Q1_Scan 2. Q1 Scan: Check Adducts (300 vs 317 vs 322) Infusion->Q1_Scan Adduct_Decision Dominant Ion? Q1_Scan->Adduct_Decision Na_Adduct [M+Na]+ Observed (Bad Sensitivity) Adduct_Decision->Na_Adduct Sodium H_Adduct [M+H]+ Observed (Ideal) Adduct_Decision->H_Adduct Protonated Add_Buffer Action: Add 5mM Amm. Formate + 0.1% Formic Acid Na_Adduct->Add_Buffer Prod_Scan 3. Product Ion Scan (MS2) Identify Z/E Isomers H_Adduct->Prod_Scan Add_Buffer->Q1_Scan Isomer_Check Chromatography: One or Two Peaks? Prod_Scan->Isomer_Check Two_Peaks Two Peaks (Z & E) Normal Behavior Isomer_Check->Two_Peaks One_Peak One Peak (Poor Separation) Isomer_Check->One_Peak Integration Action: Sum Areas of Peak 1 + Peak 2 Two_Peaks->Integration One_Peak->Integration Final_Method Final Method: Summed Integration [M+H]+ Precursor Integration->Final_Method

Caption: Logic flow for optimizing ionization and handling stereoisomers in Phosphamidon analysis.

Workflow 2: Troubleshooting Sensitivity Loss

A diagnostic tree for when the d10 signal drops unexpectedly.

Sensitivity_Troubleshoot Problem Issue: Low d10 Signal Check_1 1. Check Retention Time Problem->Check_1 Check_2 2. Check Isomer Ratio Problem->Check_2 RT_Shift RT Shift > 0.2 min? Check_1->RT_Shift Ratio_Change Z/E Ratio Changed? Check_2->Ratio_Change Check_3 3. Check Mass Accuracy Solvent_Issue Cause: pH Change in Mobile Phase (Hydrolysis Risk) RT_Shift->Solvent_Issue Yes (Global Shift) Matrix_Effect Cause: Matrix Suppression (Co-elution) RT_Shift->Matrix_Effect Yes (Sample Only) Degradation Cause: Standard Degradation (Check Stock Storage) Ratio_Change->Degradation Yes (Isomerization)

Caption: Diagnostic pathways for identifying the root cause of signal loss or instability.

References

  • U.S. Environmental Protection Agency (EPA). (2014).[1] Method 8141B: Organophosphorus Compounds by Gas Chromatography.[1] (While a GC method, this source authoritatively details the Z/E isomer ratios and hydrolysis issues relevant to standard handling).

    • [1]

  • Food and Agriculture Organization (FAO). (2000). Phosphamidon: Specifications and Evaluations for Agricultural Pesticides.

    • [1]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.

  • Shimadzu Corporation. (2017). Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060.

Sources

Optimization

Technical Support Center: Phosphamidon &amp; Phosphamidon-d10 Chromatographic Troubleshooting

Welcome to the Technical Support Center. This guide is designed for analytical chemists, toxicologists, and drug development professionals facing chromatographic challenges with the organophosphate insecticide Phosphamid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, toxicologists, and drug development professionals facing chromatographic challenges with the organophosphate insecticide Phosphamidon and its deuterated internal standard, Phosphamidon-d10 .

Because Phosphamidon is an enol phosphate with complex isomeric properties and high thermal lability, it frequently presents as split peaks, exhibits poor recovery, or degrades entirely during analysis. This guide addresses these specific failure modes through field-proven, self-validating methodologies.

FAQ & Troubleshooting Guide

The "Double Peak" Phenomenon (Isomerism)

Q: Why does my Phosphamidon-d10 standard elute as a split peak or two distinct peaks, even when using high-purity neat solutions?

A: This is not a contamination issue; it is a fundamental structural characteristic of the molecule. Phosphamidon is synthesized as a mixture of two geometric isomers: the Z-isomer (cis) and the E-isomer (trans). Commercially available standards, including deuterated internal standards, typically consist of a ~73% Z-isomer and 27% E-isomer mixture [1].

In high-resolution chromatography (such as UHPLC or capillary GC with a 5ms phase), the stationary phase resolves these isomers due to differential steric interactions. The Z-isomer, being thermodynamically more stable and possessing a slightly different dipole moment, interacts differently with the column chemistry than the E-isomer, resulting in baseline or partial resolution.

Self-Validating Protocol: Isomer Integration Strategy To ensure accurate quantitation, you must account for both isomers without treating the minor peak as an impurity.

  • Identify Retention Times: Inject a high-concentration neat standard (e.g., 1 µg/mL). Identify the two adjacent peaks exhibiting the exact same MRM transitions (e.g.,

    
     310.1 
    
    
    
    133.0 for Phosphamidon-d10).
  • Verify the Ratio: Calculate the area ratio of Peak 1 to Peak 2. It should consistently approximate 73:27 (

    
    5%) [1]. If the ratio deviates wildly, co-eluting matrix interference is likely present.
    
  • Configure the Method: In your chromatography data system (CDS), group the two peaks. Set the integration event to "Sum Peaks" or "Group Area" across the retention time window encompassing both isomers.

  • Apply to Calibration: Ensure this grouping is applied identically across all calibration levels and unknown samples.

G Mix Phosphamidon-d10 Standard (E/Z Isomeric Mixture) Column Chromatographic Separation (e.g., C18 or 5ms phase) Mix->Column Z_Isomer Z-isomer (cis) ~73% Abundance Column->Z_Isomer Higher affinity E_Isomer E-isomer (trans) ~27% Abundance Column->E_Isomer Lower affinity Integration Data Processing: Sum Areas of Both Peaks Z_Isomer->Integration E_Isomer->Integration

Caption: Workflow for resolving and integrating E and Z isomers of Phosphamidon-d10.

GC-MS Signal Loss and Thermal Degradation

Q: I am losing Phosphamidon-d10 signal in GC-MS/MS, and I am detecting an abnormally large peak for dimethyl phosphate-d6 (DMP-d6). How do I prevent this?

A: You are observing thermal degradation. Phosphamidon is highly thermally labile. When introduced into a standard hot splitless injection port (typically set at 250°C), the intense thermal energy catalyzes the cleavage of the phosphate ester bond. This breakdown yields dimethyl phosphate (or DMP-d6 for the deuterated standard) and desethyl phosphamidon [2].

To prevent this, you must abandon isothermal hot injections and utilize a Programmed Temperature Vaporization (PTV) or Multi-Mode Injector (MMI) technique. By injecting the sample into a cold liner and rapidly heating it after the solvent has vaporized, the analyte is transferred to the column before it reaches its thermal breakdown threshold [3].

Self-Validating Protocol: PTV / Cold Splitless Injection

  • Hardware Setup: Install a highly deactivated, dimpled glass liner (e.g., Ultra Inert) in the MMI/PTV inlet to minimize active sites that catalyze degradation.

  • Initial Conditions: Set the initial inlet temperature to 60°C (or 10°C below the boiling point of your injection solvent).

  • Injection: Inject 1-2 µL of the sample at this cold temperature. Hold for 0.1 minutes to allow solvent venting and analyte trapping on the liner walls.

  • Temperature Ramp: Ramp the inlet temperature at the maximum ballistic rate (e.g., 700°C/min) to 250°C.

  • Transfer & Validation: Hold at 250°C for 3 minutes to transfer the intact Phosphamidon-d10 to the column. Validate the method by monitoring the MRM transition for DMP-d6; a successful cold injection will reduce the DMP-d6 peak area by >95% compared to a hot injection.

G Sample Phosphamidon-d10 Injection HotInlet Hot Splitless Inlet (>250°C) Sample->HotInlet Conventional GC ColdInlet Cold Splitless (MMI) (60°C -> 250°C) Sample->ColdInlet Optimized GC Degradation Thermal Cleavage (Yields DMP-d6) HotInlet->Degradation Phosphate ester cleavage Intact Intact Transfer to GC Column ColdInlet->Intact Thermal protection

Caption: GC-MS inlet workflows: Thermal degradation vs. intact transfer using cold splitless injection.

LC-MS/MS Matrix Effects and Isotope Shifts

Q: In my LC-MS/MS QuEChERS workflow, Phosphamidon-d10 elutes slightly earlier than native Phosphamidon. Does this invalidate my matrix-matched calibration?

A: No, this is a well-documented phenomenon known as the Deuterium Isotope Effect . Deuterium atoms are slightly smaller and exhibit a lower polarizability than hydrogen atoms. In reversed-phase liquid chromatography (RPLC), heavily deuterated compounds (like a -d10 isotope) are slightly less lipophilic than their native counterparts. Consequently, they interact less strongly with the C18 stationary phase, leading to a slight retention time (RT) shift—typically eluting 0.02 to 0.05 minutes earlier than the native compound.

Because Phosphamidon elutes relatively early in standard pesticide screening gradients, it is highly susceptible to ion suppression from co-eluting polar matrix components (e.g., organic acids, sugars). The slight RT shift means the native and labeled compounds might experience slightly different matrix environments.

Self-Validating Protocol: Matrix Mitigation via QuEChERS To ensure the isotope effect does not compromise quantitation via differential ion suppression, rigorous sample cleanup is required.

  • Extraction: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of Acetonitrile (containing 1% acetic acid). Vortex for 1 minute.

  • Partitioning: Add AOAC QuEChERS extraction salts (6 g MgSO4, 1.5 g NaOAc). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4, 50 mg PSA (Primary Secondary Amine), and 50 mg C18. Causality Note: PSA removes organic acids, while C18 removes residual lipids that cause severe ESI suppression.

  • Final Preparation: Centrifuge at 10,000 rpm for 3 minutes. Dilute the supernatant 1:5 with mobile phase A (e.g., 0.1% formic acid in water) prior to injection to further dilute matrix suppressors and improve peak shape.

Quantitative Troubleshooting Summary

The following table summarizes the key diagnostic metrics and corrective actions for Phosphamidon-d10 analysis.

Analytical IssuePlatformKey Diagnostic MetricCorrective Action
Isomer Splitting GC-MS & LC-MS~73:27 Peak Area Ratio (Z:E)Group peaks in CDS; sum areas for quantitation. Do not force baseline resolution.
Thermal Degradation GC-MS/MSElevated DMP-d6 baseline; Low parent recoverySwitch to MMI/PTV inlet. Lower initial injection temp to 60°C; ramp ballistically.
Active Site Adsorption GC-MS/MSSevere peak tailing (Asymmetry > 1.8)Replace liner with Ultra Inert dimpled glass; clip 10 cm from the GC column head.
Isotope RT Shift LC-MS/MS-0.02 to -0.05 min RT shift vs NativeWiden MRM detection window; implement dSPE cleanup to minimize localized ion suppression.
References
  • Title: Phosphamidon | C10H19ClNO5P | CID 25750 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Acute poisoning with phosphamidon: determination of dimethyl phosphate (DMP) as a stable metabolite in a case of organophosphate insecticide intoxication Source: Journal of Analytical Toxicology / PubMed URL: [Link]

  • Title: Study on higher sensitivity for analysis of pesticide residues in foods by using GC-MS/MS (1) Source: JEOL Application Notes URL: [Link]

Troubleshooting

Technical Support Center: Phosphamidon-d10 Contamination &amp; Troubleshooting

Welcome to the Application Support Center for Phosphamidon-d10 analysis. As a stable isotope-labeled internal standard (SIL-IS), Phosphamidon-d10 (N,N-di(ethyl-d5)) is critical for the accurate quantification of the orga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Phosphamidon-d10 analysis. As a stable isotope-labeled internal standard (SIL-IS), Phosphamidon-d10 (N,N-di(ethyl-d5)) is critical for the accurate quantification of the organophosphate insecticide Phosphamidon in complex matrices via LC-MS/MS or GC-MS.

However, researchers frequently encounter "contamination" phenomena—manifesting as unexpected native peaks, signal drift, or background noise. As a Senior Application Scientist, I have designed this guide to provide mechanistic explanations and self-validating protocols to help you systematically isolate and eliminate these issues.

Diagnostic Workflow: Isolating Contamination Sources

When an unexpected native Phosphamidon peak (m/z 300.1) appears in your SIL-IS channel, you must determine whether the source is chemical (isotopic impurity), mechanical (system carryover), or procedural (cross-contamination). Follow this self-validating decision tree to isolate the root cause.

ContaminationWorkflow Start Observe Native Peak (m/z 300.1) in IS Channel InjectBlank Inject Double Blank (No Matrix, No IS) Start->InjectBlank BlankClean Is Double Blank Clean? InjectBlank->BlankClean Carryover System Carryover Check Wash Solvents & Rotor BlankClean->Carryover No (Peak Present) InjectIS Inject Zero Sample (Matrix + IS Only) BlankClean->InjectIS Yes (Clean) ISClean Native Peak Present? InjectIS->ISClean IsoImpurity Isotopic Impurity or Cross-Contamination ISClean->IsoImpurity Yes MatrixEffect Isobaric Matrix Interference Optimize Chromatography ISClean->MatrixEffect No

Decision tree for isolating Phosphamidon-d10 contamination sources in LC-MS/MS workflows.

Frequently Asked Questions (Troubleshooting Guides)

Q1: I am detecting a native Phosphamidon peak (m/z 300.1) in my Phosphamidon-d10 zero standard. Is my SIL-IS contaminated?

A1: Not necessarily. While isotopic impurity (unlabeled native compound present in the synthesized d10 lot) is a possibility, the most common culprits are cross-contamination during sample preparation and autosampler carryover[1]. Phosphamidon-d10 is typically labeled on the N,N-diethyl group. Because stable isotope synthesis can sometimes leave trace unlabeled precursors, manufacturers specify isotopic purity (usually >99%). However, if the native peak area in your zero standard (matrix + IS) exceeds 20% of your Lower Limit of Quantification (LLOQ), you must systematically rule out carryover.

Mechanistic Insight: Phosphamidon has a moderate lipophilicity (Log P ≈ 0.8)[2]. It can readily adsorb to the hydrophobic surfaces of autosampler rotor seals (e.g., Vespel) or PTFE tubing, slowly eluting in subsequent injections.

Q2: My Phosphamidon-d10 signal is degrading over time in my stock solutions, leading to poor IS response. What is causing this?

A2: This is almost certainly due to hydrolysis. Phosphamidon is an organophosphate ester that is stable in neutral and weakly acidic media but highly susceptible to alkaline hydrolysis[3].

Mechanistic Insight: Hydroxide ions nucleophilically attack the electrophilic phosphorus atom, cleaving the molecule into dimethyl phosphate and alpha-chloroacetoacetic acid diethylamide-d10[4]. To prevent this, stock solutions must be prepared in slightly acidic or neutral organic solvents (e.g., Acetonitrile with 0.1% Formic Acid) and stored at -20°C.

DegradationPathway Phos Phosphamidon-d10 (Stable in Neutral/Acidic) Alkali Alkaline Conditions (pH > 8) Phos->Alkali Desethyl Desethylphosphamidon-d5 (Oxidative Degradation) Phos->Desethyl CYP450 / Oxidation (In Vivo/Matrix) Hydrolysis Hydrolysis Reaction Alkali->Hydrolysis DMP Dimethyl Phosphate (m/z 127.0) Hydrolysis->DMP Amide alpha-chloroacetoacetic acid diethylamide-d10 Hydrolysis->Amide

Primary hydrolytic and oxidative degradation pathways of Phosphamidon-d10.

Q3: Can H/D exchange cause a loss of the d10 label, appearing as "contamination" of lower mass isotopologues?

A3: No. The deuterium atoms in Phosphamidon-d10 are located on the alkyl chains of the N,N-diethyl group. Carbon-bound deuterium is thermodynamically stable and does not undergo spontaneous hydrogen-deuterium (H/D) exchange in aqueous or protic solvents under standard LC-MS/MS conditions[5]. If you observe a loss of +10 mass, it is due to chemical degradation (e.g., N-dealkylation to desethylphosphamidon-d5) rather than isotopic scrambling.

Q4: How do I eliminate autosampler carryover for Phosphamidon?

A4: Carryover must be addressed through optimized wash solvents. Because Phosphamidon is soluble in most organic solvents but also has polar functional groups, a highly organic wash is required to desorb it from system components. Implement a dual-wash system:

  • Wash 1 (Aqueous): 10% Methanol with 0.1% Formic Acid (removes salts and prevents precipitation).

  • Wash 2 (Organic): Acetonitrile/Methanol/Isopropanol/Water (40:40:10:10, v/v/v/v) with 0.1% Formic Acid (disrupts hydrophobic interactions).

Data Presentation: Quantitative Summaries

Table 1: Phosphamidon Stability and Half-Life by pH[2][3]

Understanding the causality of signal loss requires monitoring the pH of your sample matrices and stock solutions.

ConditionTemperatureHalf-LifePrimary Mechanism
pH 4.0 (Acidic) 23 °C74.0 daysHighly Stable
pH 7.0 (Neutral) 23 °C13.8 daysSlow Hydrolysis
pH 10.0 (Alkaline) 23 °C2.2 daysRapid Hydrolysis
Table 2: LC-MS/MS MRM Transitions for Native vs. SIL-IS[6]

Note how the m/z 127.0 fragment (Dimethyl phosphate) remains unchanged between the native and d10 isotopes, while the diethylamide moiety shifts by +10 Da.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Origin
Phosphamidon (Native) 300.1127.025Dimethyl phosphate
Phosphamidon (Native) 300.1174.114Diethylamide moiety
Phosphamidon-d10 (IS) 310.1127.025Dimethyl phosphate
Phosphamidon-d10 (IS) 310.1184.114Diethylamide-d10 moiety

Experimental Protocols

Protocol A: Self-Validating Assay for Isotopic Purity vs. Carryover

To definitively prove whether contamination is coming from your SIL-IS reagent or your instrument, execute this sequence:

  • System Equilibration: Run 5 column volumes of mobile phase to ensure baseline stability.

  • Double Blank Injection: Inject a sample containing no matrix and no internal standard (e.g., pure reconstitution solvent).

    • Causality: If m/z 300.1 is present here, your instrument or mobile phase is contaminated.

  • Zero Standard Injection: Inject a sample containing matrix + Phosphamidon-d10 (No native standard).

    • Causality: If the Double Blank was clean but the Zero Standard shows m/z 300.1, your Phosphamidon-d10 lot contains native isotopic impurities, or you cross-contaminated during pipetting.

  • ULOQ Injection: Inject your Upper Limit of Quantification (highest native standard).

  • Post-ULOQ Double Blank: Inject another Double Blank immediately after the ULOQ.

    • Causality: If m/z 300.1 appears here, you have confirmed autosampler/column carryover.

Protocol B: Standardized Stock Solution Preparation

To prevent hydrolytic degradation of Phosphamidon-d10:

  • Solvent Selection: Use LC-MS grade Acetonitrile. Do NOT use unbuffered Methanol or Water, as ambient pH fluctuations can trigger hydrolysis.

  • Acidification: Add 0.1% Formic Acid to the Acetonitrile to maintain a slightly acidic environment (pH ~4.0), maximizing the half-life.

  • Aliquoting: Divide the primary stock into single-use aliquots (e.g., 50 µL) in amber glass vials to prevent freeze-thaw degradation and photodegradation.

  • Storage: Store immediately at -20°C or -80°C.

References

  • EPA Pesticide Fact Sheet: Phosphamidon. U.S. Environmental Protection Agency.
  • PubChem: Phosphamidon. National Institutes of Health (NIH).
  • Risk Assessment of Pesticide Residues by GC-MSMS and UPLC-MSMS in Edible Vegetables. PubMed Central (PMC).
  • PHOSPHAMIDON (PIM 454). INCHEM.
  • High Sensitivity Methods to Quantify Chloroquine and its Metabolite in Human Blood Samples Using LC–MS/MS. Taylor & Francis.
  • Standardized Procedure for the Simultaneous Determination of the Matrix Effect, Recovery, Process Efficiency, and Internal Standard Association. ACS Publications.

Sources

Optimization

Technical Support Center: Optimizing Phosphamidon-d10 Signal-to-Noise Ratio

Topic: Enhancing signal-to-noise ratio (SNR) for Phosphamidon-d10 in complex samples. Audience: Researchers, scientists, and drug development professionals. Format: Interactive Technical Guide & Troubleshooting. Introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing signal-to-noise ratio (SNR) for Phosphamidon-d10 in complex samples. Audience: Researchers, scientists, and drug development professionals. Format: Interactive Technical Guide & Troubleshooting.

Introduction: The Challenge of Phosphamidon Analysis

Welcome to the Technical Support Center. You are likely here because you are experiencing low sensitivity, peak splitting, or inconsistent recovery with Phosphamidon-d10 in LC-MS/MS assays.

Phosphamidon is a unique organophosphate challenge. Unlike stable analytes, it presents a "triple threat" to SNR:

  • Geometric Isomerism: It exists as E (trans) and Z (cis) isomers, splitting your signal intensity across two peaks.

  • Alkaline Instability: It rapidly hydrolyzes in basic conditions, leading to signal loss before the sample even reaches the column.

  • Matrix Suppression: Its polar nature makes it prone to ion suppression by co-eluting matrix components in the void volume region.

This guide provides a self-validating workflow to maximize SNR for the internal standard (Phosphamidon-d10) and, by extension, your native analyte.

Module 1: Sample Preparation (The Chemistry)

Core Directive: Control the pH to prevent hydrolysis.

Phosphamidon degrades into dimethyl phosphate (DMP) and diethylamide derivatives in alkaline media (pH > 8). Standard unbuffered QuEChERS methods can result in significant losses if the matrix (e.g., certain soils or leafy greens) is basic.

Optimized Extraction Protocol: Buffered QuEChERS

Use the AOAC 2007.01 (Acetate) or EN 15662 (Citrate) method. The acidic buffering protects the phosphate ester bond.

Step-by-Step Workflow:

  • Weigh: 10 g homogenized sample into a 50 mL centrifuge tube.

  • Spike: Add Phosphamidon-d10 Internal Standard (IS) solution.

    • Critical: Allow 15 mins for IS equilibration with the matrix.

  • Extract: Add 10 mL 1% Acetic Acid in Acetonitrile (MeCN) .

    • Why: The acid neutralizes alkaline sites in the matrix immediately.

  • Partition: Add salts (4g MgSO₄ + 1g NaOAc). Shake vigorously for 1 min.

  • Clean-up: Transfer supernatant to dSPE tube containing PSA (Primary Secondary Amine) and C18.

    • Caution: PSA is basic. Do not increase PSA load beyond 25 mg/mL extract, or you risk inducing degradation.

Visual Workflow: Acidified Extraction Logic

ExtractionWorkflow Sample Complex Matrix (10g) Spike Spike d10-IS (Equilibrate 15m) Sample->Spike Solvent Add 1% HOAc in MeCN Spike->Solvent Protects Esters Salts Add Salts (MgSO4/NaOAc) Solvent->Salts Phase Sep dSPE dSPE Cleanup (PSA/C18) Salts->dSPE Remove Lipids Analysis LC-MS/MS Injection dSPE->Analysis

Figure 1: Acidified QuEChERS workflow designed to prevent Phosphamidon hydrolysis during extraction.

Module 2: Chromatographic Separation (The Physics)

Core Directive: Manage the Isomer Split.

Phosphamidon exists as a mixture of Z-isomer (~70%) and E-isomer (~30%).[1][2][3] On C18 columns, these often partially or fully separate.

  • The Problem: If you integrate only the major peak, you lose 30% of your signal (SNR reduction). If the peaks partially overlap, integration becomes inconsistent.

  • The Solution: You must sum the peak areas of both isomers for the d10 IS and the native compound.

LC Conditions for SNR Enhancement
ParameterRecommendationMechanism
Column C18 (e.g., Zorbax Eclipse Plus or Acquity BEH), 1.8 µmProvides sufficient retention to separate analyte from early-eluting matrix suppressors.[3]
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in WaterAmmonium ions facilitate [M+NH₄]⁺ or [M+H]⁺ formation; Acid prevents hydrolysis on-column.[3]
Mobile Phase B Methanol or AcetonitrileMethanol often provides better selectivity for organophosphate isomers.
Gradient Start at 10% B, hold 1 min, ramp to 95% B.Divert flow to waste for the first 1.5 mins to avoid salting the source.

Module 3: Mass Spectrometry (The Detection)

Core Directive: Select the correct d10 transitions.

Phosphamidon-d10 is deuterated on the diethyl groups (Diethyl-d10).[3] The primary fragment (dimethyl phosphate, m/z 127) does not contain the deuterium label. Therefore, the product ion mass is the same for native and d10, but the precursor shifts by +10 Da.

MRM Transition Table
CompoundPrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (V)Note
Phosphamidon (Native) 300.1 [M+H]⁺127.0 Quant15-20Dimethyl phosphate fragment
300.1174.1Qual10-15Side chain loss (Cl-containing)
Phosphamidon-d10 (IS) 310.1 [M+H]⁺127.0 Quant15-20Fragment is non-deuterated
310.1184.1Qual10-15Deuterated side chain

Note: The d10 precursor is 310.1 because the molecule gains 10 mass units (2 x -C₂D₅).[3]

Module 4: Troubleshooting & FAQs

Q1: I see two peaks for Phosphamidon-d10. Is my column failing?

A: No, this is chemically expected. Phosphamidon contains a double bond that creates cis (Z) and trans (E) isomers.[2]

  • Action: Ensure your integration window covers both peaks. Sum the areas (Peak 1 + Peak 2) for calibration. The ratio of Z:E is typically 70:30 but can shift depending on synthesis batch or degradation. Since d10 behaves identically to the native, the Internal Standard method corrects for any ratio shifts provided you sum both peaks.

Q2: My d10 signal is weak (<1e4) even in neat solvent.

A: Check your source ionization settings. Organophosphates can be fragile.

  • Action: Lower the Desolvation Temperature (try 350°C instead of 500°C). High heat can thermally degrade the compound before ionization. Also, verify the ESI capillary voltage; 3.0–3.5 kV is standard.

Q3: The d10 signal disappears in garlic/onion samples but works in water.

A: This is classic Ion Suppression . These matrices are high in sulfur compounds and sugars that co-elute with Phosphamidon.

  • Action 1 (Dilution): Dilute your final extract 1:10 or 1:20 with Mobile Phase A. This is the most effective way to recover SNR.

  • Action 2 (Chromatography): Use a slower gradient ramp. If Phosphamidon elutes too early (in the "soup" of the matrix), flatten the gradient at the start to push retention time later.

Q4: Can I use the 310 -> 184 transition for Quantitation?

A: You can, but it is usually less intense than the phosphate cleavage (127).

  • Recommendation: Use 310 -> 127 for maximum SNR.[3] Use 310 -> 184 only if you have a specific interference at m/z 127 (which is rare in ESI+).[3]

Troubleshooting Logic Tree

Troubleshooting Problem Low SNR for Phosphamidon-d10 CheckSolvent Check Neat Standard Problem->CheckSolvent CheckMatrix Check Matrix Sample CheckSolvent->CheckMatrix Signal OK SourceParam Optimize Source Temp (Lower to 350°C) CheckSolvent->SourceParam Low Signal pHCheck Check Solvent pH (Must be Acidic) CheckSolvent->pHCheck No Signal Suppression Dilute Extract (1:10 or 1:20) CheckMatrix->Suppression Signal Drops PeakSplit Sum Isomer Areas (E + Z) CheckMatrix->PeakSplit Double Peaks

Figure 2: Decision tree for diagnosing signal loss or peak shape issues.

References

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.

  • European Committee for Standardization (CEN). (2008). EN 15662: Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method.[3]

  • Santa Cruz Biotechnology. Phosphamidon-d10 Product Data Sheet (CAS 13171-21-6).[3][4]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 25750: Phosphamidon.

  • Stajnbaher, D., & Zupančič-Kralj, L. (2003). Multiresidue method for determination of 90 pesticides in fresh fruits and vegetables using solid-phase extraction and gas chromatography–mass spectrometry. Journal of Chromatography A, 1015(1-2), 185-198.[3] (Discusses Phosphamidon isomer separation).

Sources

Troubleshooting

Troubleshooting poor linearity in calibration curves with Phosphamidon-d10

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with non-linear calibration curves during the quantitation of organophosphate insecticides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling with non-linear calibration curves during the quantitation of organophosphate insecticides. While utilizing a stable isotope-labeled internal standard (SIL-IS) like Phosphamidon-d10 is the gold standard for LC-MS/MS bioanalysis, it is not a magic bullet[1].

Poor linearity rarely stems from instrument failure; instead, it is usually a symptom of a fundamental mismatch between the physical chemistry of the analyte and your analytical conditions. This guide dissects the causality behind these failures and provides self-validating protocols to restore assay integrity.

Visual Diagnostic Workflow

G Start Poor Linearity Detected (R² < 0.99) CheckIS Check Phosphamidon-d10 Signal Stability Start->CheckIS IsomerCheck Evaluate E/Z Isomer Chromatography Start->IsomerCheck DegradationCheck Assess Hydrolysis (pH & Temp) Start->DegradationCheck HDE H/D Exchange or Differential Matrix Effect CheckIS->HDE Variable IS Area IsomerSplit Isomer Interconversion or Poor Integration IsomerCheck->IsomerSplit Split Peaks Hydrolysis Alkaline Degradation in Autosampler DegradationCheck->Hydrolysis Drop in late injections Fix1 Optimize Mobile Phase Match Retention Times HDE->Fix1 Fix2 Sum E and Z Peaks or Force Co-elution IsomerSplit->Fix2 Fix3 Acidify Sample Diluent (pH 4-5) Hydrolysis->Fix3

Logical workflow for diagnosing poor linearity in Phosphamidon-d10 LC-MS/MS assays.

FAQ 1: Why does my calibration curve lose linearity at the high end, despite using Phosphamidon-d10?

Causality: Although Phosphamidon-d10 is chemically nearly identical to unlabeled Phosphamidon, the presence of ten heavy deuterium atoms subtly alters its lipophilicity. This phenomenon, known as the "deuterium isotope effect," can cause a slight chromatographic retention time (RT) shift between the analyte and the internal standard[1]. If your sample matrix contains co-eluting interferences (such as phospholipids), this RT shift means the analyte and the IS elute into zones with different levels of ion suppression[1]. Consequently, the IS fails to proportionally correct the analyte signal at higher concentrations, bending the calibration curve.

Quantitative Data Summary:

Compound Retention Time (min) Matrix Suppression (%) Adjusted Response Factor Linearity Impact
Phosphamidon (Analyte) 4.15 -45% 0.55 Signal saturates early
Phosphamidon-d10 (IS) 4.10 -20% 0.80 Over-correction

| Difference | 0.05 min | 25% | 0.25 variance | R² drops to <0.95 |

Self-Validating Protocol: Mitigating Differential Matrix Effects

  • Post-Column Infusion (PCI): Infuse a constant stream of neat Phosphamidon (100 ng/mL) post-column while injecting a blank matrix sample. Monitor the MS/MS baseline to map the exact retention time of ion suppression zones.

  • Gradient Adjustment: Modify the organic modifier gradient (e.g., shifting from Methanol to Acetonitrile) to move the Phosphamidon elution window out of the identified suppression zone.

  • Isocratic Hold: Implement a shallow isocratic hold (e.g., 40% B for 1.5 minutes) around the 4.0-minute mark to force co-elution of the deuterated IS and the native analyte.

  • Validation Step: Inject a high-concentration standard (Upper Limit of Quantitation, ULOQ). The peak area ratio (Analyte/IS) must remain consistent across 5 replicate injections (RSD < 5%).

FAQ 2: I am seeing split peaks and inconsistent peak area ratios across my calibration standards. What is causing this?

Causality: Phosphamidon exhibits geometric (cis-trans) isomerism due to the double bond in its vinyl group[2]. The commercial formulation typically consists of approximately 70% (Z)-isomer and 30% (E)-isomer[2][3]. Depending on your column chemistry, these isomers can partially or fully resolve. If your integration parameters only capture the major (Z) peak, or if the E/Z ratio in your Phosphamidon-d10 IS differs from your native standard, the calibration curve will exhibit severe non-linearity.

Self-Validating Protocol: Chromatographic Unification of E/Z Isomers

  • Column Selection: Switch to a column with lower stereoselectivity (e.g., a standard C8 instead of a sterically hindered C18 or PFP column) to encourage co-elution.

  • Temperature Optimization: Increase the column oven temperature to 45°C. Higher temperatures increase the rate of on-column interconversion, collapsing the split peaks into a single, sharp peak.

  • Integration Strategy: If baseline resolution of the E and Z isomers is unavoidable, configure your chromatography data system (CDS) to sum the peak areas of both isomers for both the native analyte and the Phosphamidon-d10 IS.

  • Validation Step: Calculate the E/Z peak area ratio for both the analyte and the IS. The ratio must remain constant (approx. 70:30) across the entire calibration range.

FAQ 3: My internal standard (Phosphamidon-d10) response drops significantly over a long analytical batch. Is it degrading?

Causality: There are two distinct chemical mechanisms at play here: Hydrogen/Deuterium (H/D) back-exchange and alkaline hydrolysis. First, if the deuterium labels on Phosphamidon-d10 are located on or near exchangeable sites, they can swap with protons from the protic solvent (e.g., water, methanol)[4]. This converts Phosphamidon-d10 into d9 or d8 variants, reducing the specific M+10 MRM transition signal[1]. Second, Phosphamidon is highly susceptible to chemical hydrolysis[5][6]. While stable in neutral or acidic media, it degrades rapidly in alkaline environments[5]. If your autosampler diluent is even slightly basic, the compound will hydrolyze over the course of a 24-hour batch.

Degradation Stock Phosphamidon-d10 in Sample Matrix Path1 Alkaline pH (>7) Stock->Path1 Path2 Protic Solvents (H2O, MeOH) Stock->Path2 Hydrolysis Chemical Hydrolysis (Cleavage of Phosphate) Path1->Hydrolysis HDExchange H/D Back-Exchange (Loss of Deuterium) Path2->HDExchange Result1 Absolute Signal Loss Hydrolysis->Result1 Result2 Isotopic Mass Shift (M+10 -> M+9) HDExchange->Result2

Chemical pathways leading to internal standard signal loss during LC-MS/MS analysis.

Self-Validating Protocol: pH-Controlled Sample Preparation

  • Solvent Acidification: Prepare your final sample diluent and autosampler wash solvents with 0.1% Formic Acid to maintain a pH of ~4.0. This arrests alkaline hydrolysis[5].

  • Aprotic Modifier: If H/D exchange is suspected, minimize the use of protic solvents. Reconstitute samples in a mixture containing a higher proportion of aprotic solvents like Acetonitrile.

  • Temperature Control: Set the autosampler thermostat to 4°C to kinetically slow down both hydrolysis and isotopic exchange.

  • Validation Step: Run a 48-hour stability test. Inject the same mid-QC sample every 4 hours. The absolute peak area of Phosphamidon-d10 must not deviate by more than 10% from the initial injection.

References

  • Phosphamidon (Ref: OMS 1325) - AERU. herts.ac.uk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_3NoHPhPxy-Ki9rMllSyIoT8Ihq8ynoFz-ZUtuOP7r0KxbrDWdeM_gDuOg1mqwr1m1L1XXP7GbNY9V3SS7nr9wHBXXqgh0Um8GDlQBZtQqSJtmKr1UWxWnDgEwOG_cPqLiVVEeLB79-S7fPu4sP-3OQ==]
  • Phosphamidon - Wikipedia. wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5ENpQMDj-CYT9ZkUBIz3S5pT1okcxcxiZpzk1hnHZ8KpZUFTx_xYtwU6gDczis01JZaGeecY8zfylV7yNAFLDP9Z_VgAvNe38WUIwALX2GJCT_Q3giVGflY9jEuKX6V_7iri11Q==]
  • Technical Support Center: Deuterated Internal Standards in LC-MS/MS. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ3zopo8UxiYWBHXfppaYg-C9mixkTFD3sfuv3N1DEXVgx_-NwGVn5Gi3osd0ti3B7OPqcCY-mcFvsf4GRPGZpVMwHfhaxc_0M0F7nNuvyiffNi7IY7vTSF_6pkBLwnXSMwMR8vHbIHiyt4sN0BTaSZTQzLUdCa50V-HP827cKVS53qhCDoqp42z5jGxjEMjYDWeiisV-2ovbcZ8UFHiw=]
  • Phosphamidon | C10H19ClNO5P | CID 25750 - PubChem. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELLvBHEAvTYH8qV1ZCHxVZDAWZ2LIBAKx8g3_Rz9iJ3qPs8IiZ75vdnNoJcumsEjFAIPbh2b68jliqhFWyxRHytBwfowDfjPA02ZZ2w3oF5EqJuk5_2SHXoV-diP-nw16msE609y5SA-dCSCC4jAme2g==]
  • Designing Stable Isotope Labeled Internal Standards. acanthusresearch.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoCqTC6xscYmw01TskbUbggEXa7wOn53pec_RgP30v2Lt_zdYASMI28DDZqhGhZGI1ms5IlZfw4BVINBFLafdw437R3GsCm9BEapuoPxDhvKpKvG8Fq3NG4qnPgzTEFiHfjR3VbQWSrpnCulutqt_6snoaY2RL_pXT6tymEi7gMg-tidaE_xxd7_5YjRYYLskpT4IQZnR2Ug==]

Sources

Optimization

Minimizing ion suppression effects for Phosphamidon-d10 in electrospray ionization

This guide is structured as an advanced technical support resource. It moves beyond generic advice to address the specific physicochemical challenges of analyzing Phosphamidon (a polar organophosphate) and its deuterated...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as an advanced technical support resource. It moves beyond generic advice to address the specific physicochemical challenges of analyzing Phosphamidon (a polar organophosphate) and its deuterated internal standard (Phosphamidon-d10 ) in complex matrices.

Subject: Optimizing ESI Efficiency & Reducing Matrix Effects for Phosphamidon Analysis Applicable For: LC-MS/MS Quantitative Bioanalysis & Food Safety Testing Compound Profile: Phosphamidon (LogP ~0.8, pKa ~ -1.6). Note: Highly polar and alkali-labile.

Diagnostic & Assessment: Is Your IS Failing You?

Q: My Phosphamidon-d10 internal standard (IS) response varies significantly between samples. How do I confirm if this is ion suppression?

A: Variation in IS response is the primary indicator of Matrix Effects (ME). Because Phosphamidon is a polar organophosphate (LogP 0.8), it often elutes early in reverse-phase chromatography, placing it in the "danger zone" of co-eluting salts and polar interferences.

To confirm suppression, you must visualize the matrix background against your analyte signal using the Post-Column Infusion (PCI) method.[1][2] Do not rely solely on Matrix Factor calculations; you need to see where the suppression occurs to fix it.

Protocol: Post-Column Infusion (PCI) Setup

This experiment maps the "suppression zones" of your specific matrix.

  • Setup: Connect a syringe pump containing a neat solution of Phosphamidon-d10 (100–500 ng/mL) to the LC effluent via a T-piece connector before the MS source.

  • Flow Rates: Set the syringe pump flow to 10–20 µL/min. Set the LC to your standard gradient method flow rate.

  • Injection: Inject a blank matrix extract (e.g., extracted food or plasma without analyte).[3]

  • Monitor: Acquire data in MRM mode for Phosphamidon-d10.

  • Analysis: The baseline should be high and stable. Any dips (suppression) or peaks (enhancement) indicate matrix zones.

Visualization of PCI Workflow:

PCI_Setup LC LC System (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column Injector->Column Tee T-Piece Mixer Column->Tee Eluent Syringe Syringe Pump (Phosphamidon-d10) Syringe->Tee Constant Infusion MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow

Figure 1: Schematic of the Post-Column Infusion setup for visualizing matrix effects.

Sample Preparation: The First Line of Defense

Q: I am using QuEChERS. Why am I still seeing massive suppression for Phosphamidon?

A: Standard QuEChERS removes bulk interferences, but Phosphamidon's polarity and stability create specific pitfalls.

  • pH Instability: Phosphamidon is rapidly hydrolyzed in alkaline conditions.[4] If you use unbuffered QuEChERS on an alkaline matrix, your analyte degrades, and the degradation products can cause suppression.

  • Polarity Mismatch: Because Phosphamidon is polar, it does not partition well into the acetonitrile layer if the salting-out is too aggressive or if the pH is wrong.

Recommended Workflow Optimization:

StepStandard ProtocolOptimized for PhosphamidonReason
Extraction Unbuffered AcetonitrileBuffered (Acetate/Citrate) Prevents hydrolysis of Phosphamidon (alkali labile).
Partitioning MgSO4 + NaClMgSO4 + NaCl (Keep it standard) Ensure complete phase separation.
Cleanup (dSPE) PSA (Primary Secondary Amine)PSA + C18 PSA removes fatty acids/sugars. C18 removes non-polar lipids. Warning: PSA raises pH; analyze immediately or re-acidify.
Lipid Removal NoneZirconia-based Sorbents If analyzing high-fat matrices (avocado, oils), PSA is insufficient. Use Zirconia (e.g., Z-Sep) to remove phospholipids.

Chromatographic Strategy: Escaping the Void

Q: My Phosphamidon peak elutes at 1.2 minutes, right after the void volume. Is this a problem?

A: Yes. This is the root cause of your ion suppression. In Reverse Phase (RP) chromatography, salts, sugars, and unretained matrix components elute in the "void volume" (t0). If Phosphamidon (LogP 0.[5][6]8) elutes here, it competes with massive amounts of co-eluting junk for ionization.

The Fix: Increase Retention to Separate Analyte from Matrix

You must shift the Phosphamidon retention time (


) away from the void (

) and away from the late-eluting phospholipids.

Strategy 1: Column Selection Do not use a standard C18 column. It cannot retain polar compounds well in high aqueous conditions (pore dewetting).

  • Recommended: T3 / Aqueous C18 or Biphenyl phases. These withstand 100% aqueous starts, allowing you to trap Phosphamidon and elute it later.

Strategy 2: Mobile Phase Optimization

  • Aqueous Phase (A): 5 mM Ammonium Formate + 0.1% Formic Acid. (Ammonium helps with ESI efficiency for organophosphates).

  • Organic Phase (B): Methanol (often provides better selectivity for polar OPs than Acetonitrile).

Visualizing the Separation Goal:

Separation_Strategy SweetSpot The 'Sweet Spot' (3-7 min) Target Elution for Phosphamidon (CLEAN IONIZATION) LipidZone Lipid Zone (8-12 min) Phospholipids & Hydrophobic Matrix (HIGH SUPPRESSION) SweetSpot->LipidZone Gradient Ramp

Figure 2: Chromatographic strategy to isolate Phosphamidon from suppression zones.

Troubleshooting FAQs

Q: Can I just dilute the sample ("Dilute and Shoot")? A: Yes, if your sensitivity allows. Dilution is the most effective way to reduce matrix effects.

  • Rule of Thumb: A 1:10 dilution typically reduces matrix effects by >50%.

  • Validation: Prepare a dilution series (1:2, 1:5, 1:10, 1:20). Plot the calculated concentration vs. dilution factor. If the calculated concentration increases as you dilute, you had suppression. The plateau point is your Minimum Required Dilution (MRD).

Q: My IS recovery is consistent, but low (e.g., 40%). Is this acceptable? A: In regulated bioanalysis (FDA/EMA), IS recovery does not have strict limits provided it is precise (CV <15%) and the LLOQ sensitivity is met. However, <50% recovery implies you are losing half your signal to suppression, which degrades your signal-to-noise ratio.

  • Action: If precision is good, you can proceed. If precision is poor, revisit the Sample Prep section to remove the specific interference.

Q: I see "crosstalk" between Phosphamidon and Phosphamidon-d10. A: Ensure your deuterated standard is high purity.

  • Isotopic Purity: If the d10 standard contains d0 (native) impurities, you will see a peak in the analyte channel even in blanks.

  • Mass Resolution: Ensure your MS transition windows are tight (unit resolution or better). Phosphamidon-d10 (+10 Da) is usually far enough to avoid isotopic overlap, but check for fragmentation crosstalk.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. [Link][7]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]

  • PubChem. (n.d.). Phosphamidon Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Stability of Phosphamidon-d10 in various organic solvents and sample extracts

Executive Summary & Chemical Context Phosphamidon-d10 (O,O-Dimethyl-O-(2-chloro-2-(N,N-diethyl-d10-carbamoyl)-1-methylvinyl) phosphate) is a deuterated internal standard (IS) used for the precise quantification of Phosph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Phosphamidon-d10 (O,O-Dimethyl-O-(2-chloro-2-(N,N-diethyl-d10-carbamoyl)-1-methylvinyl) phosphate) is a deuterated internal standard (IS) used for the precise quantification of Phosphamidon residues via LC-MS/MS or GC-MS.[1]

As a vinyl phosphate insecticide, Phosphamidon is inherently reactive.[1] The "d10" label typically indicates full deuteration of the two ethyl groups on the amide nitrogen. Users must manage three critical instability vectors to ensure accurate quantification:

  • Hydrolytic Instability: Extremely sensitive to alkaline pH.[1]

  • Geometric Isomerism: Exists as a mixture of Z (cis) and E (trans) isomers; ratios can shift or peaks can separate.[1]

  • Isotopic Integrity: Risk of Deuterium-Hydrogen (D/H) back-exchange in improper protic environments.[1]

Solvent Selection & Stock Preparation

The Golden Rule: Aprotic is Safe, Protic is Risky

For long-term storage of Phosphamidon-d10, Acetonitrile (ACN) is the gold standard.[1]

SolventSuitabilityTechnical Rationale
Acetonitrile (ACN) Recommended Aprotic & Polar. Prevents hydrolysis and D/H exchange.[1][2] High solubility. Compatible with LC-MS mobile phases.[1]
Methanol (MeOH) Use with CautionProtic. While soluble, MeOH contains exchangeable protons.[1][2] Long-term storage can lead to slow D/H back-exchange or transesterification (swapping methoxy groups), especially if trace acid is present.[1]
Acetone AcceptableGood solubility and stability, but high volatility makes concentration accuracy difficult over time.[1]
Hexane/Heptane AvoidNon-polar. Phosphamidon is insoluble/immiscible.[1]
Water AvoidHydrolysis Risk. Half-life is pH-dependent but degradation is inevitable.[1] Only use in working solutions immediately before analysis.
Stock Solution Protocol (Self-Validating)
  • Reconstitution: Dissolve neat Phosphamidon-d10 (often an oil) in HPLC-grade Acetonitrile to achieve a master stock (e.g., 1000 µg/mL).[1]

  • Storage: Aliquot into amber silanized glass vials. Store at -20°C or lower .

  • Validation Step: Before using a stored stock, dilute 1:1000 and inject alongside a freshly prepared reference standard. If the peak area deviates >5% or the Z/E ratio shifts significantly, discard.

Sample Extraction & Matrix Stability

In complex matrices (fruit, vegetable, plasma), Phosphamidon-d10 faces enzymatic attack and pH fluctuations.[1]

Critical Control Point: pH Management

Phosphamidon hydrolyzes rapidly in alkaline conditions.[1][3][4]

  • pH > 8: Rapid degradation (Half-life ~2 days at pH 10).[1]

  • pH 4–6: Optimal stability zone (Half-life ~14 days at pH 7, longer at pH 4).[1]

Recommended Extraction Workflow: Buffered QuEChERS

Do not use unbuffered extraction methods for alkaline matrices.[1]

  • Weigh Sample: 10 g homogenized sample.

  • Spike IS: Add Phosphamidon-d10 working solution. Wait 15 mins for equilibration.

  • Extraction: Add 10 mL Acetonitrile (1% Acetic Acid) .

    • Why Acidified? The acetic acid neutralizes potential alkalinity in the matrix and inhibits enzymatic activity.[1]

  • Partitioning: Add Citrate Buffer salts (Na3Citrate / Na2HCitrate).

    • Why Citrate? Buffers the aqueous layer to pH ~5.0–5.5, protecting the organophosphate ester bond.[1]

  • Clean-up: PSA (Primary Secondary Amine) sorbent removes sugars/fatty acids but can raise pH .[1] Use minimal PSA or combine with C18.[1]

Visualizing the Stability Workflow

PhosphamidonStability Start Phosphamidon-d10 (Neat/Oil) SolventChoice Solvent Selection Start->SolventChoice StockACN Master Stock: Acetonitrile (-20°C, Dark) SolventChoice->StockACN Recommended StockMeOH Stock: Methanol (Risk: Transesterification) SolventChoice->StockMeOH Not Recommended WorkingSol Working Solution (Prepare Daily) StockACN->WorkingSol Matrix Sample Matrix (Fruit/Veg/Bio) WorkingSol->Matrix Spike Extraction Extraction Method Matrix->Extraction QuEChERS_Acid Buffered QuEChERS (Acetate/Citrate, pH 5) Extraction->QuEChERS_Acid Correct pH Control Alkaline_Ext Alkaline Extraction (pH > 8) Extraction->Alkaline_Ext No Buffer Analysis LC-MS/MS Analysis (Monitor Z/E Isomers) QuEChERS_Acid->Analysis Stable Recovery Degradation DEGRADATION (Hydrolysis/Loss of Signal) Alkaline_Ext->Degradation Rapid Hydrolysis

Figure 1: Critical decision pathways for solvent selection and extraction to prevent Phosphamidon-d10 degradation.

Isomerism: The Z/E Trap

Phosphamidon is not a single peak.[1][3][4][5][6] It is a mixture of Z-isomer (cis) and E-isomer (trans) , typically in a 73:27 ratio (Z:E).[1][7]

The Problem
  • Chromatography: On high-efficiency C18 columns, these isomers may separate into two distinct peaks.[1]

  • Quantification Error: If you only integrate the major peak (Z) for the analyte but the minor peak (E) for the IS (or vice versa), or if the ratio differs between your reference standard and the d10 standard, quantification will fail.[1]

The Solution
  • Summation: Integrate BOTH peaks (Z + E) for the native Phosphamidon and BOTH peaks for Phosphamidon-d10. Treat the sum as the total response.

  • Consistency: Ensure your d10 standard has a similar Z/E ratio to your native standard.[1] If the d10 standard was synthesized via a different route, the ratio might differ (e.g., 50:50).[1] In this case, summation is mandatory.[1]

Troubleshooting FAQ

Q1: My Phosphamidon-d10 signal is dropping over the course of a 24-hour LC-MS sequence. Why?

  • Diagnosis: Likely hydrolysis in the autosampler vial.[1]

  • Root Cause: If your reconstitution solvent is water-rich (e.g., 90% water) and not acidified, hydrolysis occurs.[1]

  • Fix: Use 50:50 ACN:Water with 0.1% Formic Acid in the vial. Keep the autosampler at 4°C .

Q2: I see a "crosstalk" or interference in the native Phosphamidon channel coming from the d10 standard.

  • Diagnosis: Impurity or Isotopic Overlap.[1]

  • Root Cause: If the d10 standard is not 100% deuterated (contains d0, d1, d2 species), these will appear in the native channel.[1]

  • Fix: Run a "Blank + IS" sample. If you see a peak in the native transition, your IS concentration is too high, or the IS purity is low. Lower the IS concentration until the interference is negligible (<20% of LOQ).

Q3: The Z and E isomers are drifting apart in retention time.

  • Diagnosis: Column aging or pH shift.[1]

  • Fix: Phosphamidon is sensitive to mobile phase pH.[1] Ensure your aqueous mobile phase is buffered (e.g., 5mM Ammonium Formate + 0.1% Formic Acid).[1] Unbuffered water causes retention time drift for polar organophosphates.

References

  • FAO/WHO. (1986).[1] Phosphamidon: Pesticide Residues in Food - 1986 Evaluations.[1][4] Part II - Toxicology. Joint Meeting on Pesticide Residues (JMPR).[1]

  • U.S. EPA. (1999).[1] Reregistration Eligibility Decision (RED) Phosphamidon.[1] EPA 738-R-99-012.

  • PubChem. (2024).[1][8] Phosphamidon Compound Summary. National Library of Medicine.[1]

  • European Commission. (2024). EU Pesticides Database: Phosphamidon.[1][1]

  • BenchChem. (2025).[1][9] Addressing Deuterium-Hydrogen Exchange Issues with Deuterated Standards.

Disclaimer: This guide is for research and technical support purposes. Always consult the specific Certificate of Analysis (CoA) provided with your chemical standards for lot-specific handling instructions.

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Analytical Bottleneck in Organophosphate Quantification

Method Validation for Phosphamidon Quantification: A Comparative Guide Using Phosphamidon-d10 Phosphamidon is a highly toxic, broad-spectrum organophosphate insecticide that functions as a potent acetylcholinesterase inh...

Author: BenchChem Technical Support Team. Date: March 2026

Method Validation for Phosphamidon Quantification: A Comparative Guide Using Phosphamidon-d10

Phosphamidon is a highly toxic, broad-spectrum organophosphate insecticide that functions as a potent acetylcholinesterase inhibitor[1]. Due to its severe environmental and human health risks, global regulatory bodies enforce strict Maximum Residue Limits (MRLs) in agricultural commodities and biological matrices.

Accurate quantification of phosphamidon via LC-MS/MS or GC-MS/MS is notoriously difficult. The compound is susceptible to hydrolysis, oxidative bioactivation, and severe matrix effects (ion suppression) during Electrospray Ionization (ESI)[1]. Furthermore, technical-grade phosphamidon exists as a mixture of E and Z geometric isomers (typically in a 30:70 ratio)[1], complicating chromatographic integration.

To overcome these challenges, laboratories are transitioning from external calibration and structural analog internal standards (like Triphenyl phosphate or Chlorpyrifos-d10) to Stable Isotope Dilution Assays (SIDA) using Phosphamidon-d10 . This guide objectively compares these methodologies and provides a self-validating protocol grounded in [2] and guidelines.

Mechanistic Causality: Why Phosphamidon-d10 Outperforms Alternatives

When analyzing complex matrices (e.g., crop extracts or plasma), co-eluting endogenous compounds compete with the target analyte for charge droplets in the ESI source. This phenomenon—matrix-induced ion suppression—is the primary cause of quantification failure.

  • External Calibration: Fails entirely to account for matrix effects or extraction losses, leading to severe false negatives.

  • Analog Internal Standards (e.g., Triphenyl phosphate - TPP): While TPP can correct for general injection volume variations, it has different physicochemical properties and a different retention time than phosphamidon[3]. Consequently, TPP experiences a different localized matrix effect at the exact moment of its elution, failing to accurately normalize the phosphamidon signal. Furthermore, TPP cannot replicate the dual-peak E/Z isomeric behavior of phosphamidon.

  • Phosphamidon-d10 (SIL-IS): Synthesized with 10 deuterium atoms (CAS 13171-21-6 for the unlabeled equivalent)[4], this Stable Isotope-Labeled Internal Standard shares the exact physicochemical properties, E/Z isomeric ratio, and retention time as the target analyte. Any ion suppression or extraction loss affects both the unlabeled analyte and the d10-IS proportionally. Therefore, the Analyte/IS peak area ratio remains perfectly stable, mathematically canceling out the matrix effect.

MatrixEffect cluster_0 Analog IS (e.g., TPP) cluster_1 SIL-IS (Phosphamidon-d10) A1 Analyte Elution (t=6.5 min) A3 Different Matrix Suppression A1->A3 A2 IS Elution (t=8.2 min) A2->A3 S1 Analyte Elution (t=6.5 min) S3 Identical Matrix Suppression S1->S3 S2 SIL-IS Elution (t=6.5 min) S2->S3

Caption: Mechanism of matrix effect correction using SIL-IS versus an analog internal standard.

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness and compliance with regulatory frameworks[5], the following LC-MS/MS protocol is designed as a self-validating system.

G Sample Homogenized Matrix (e.g., Crop/Plasma) Spike Spike Phosphamidon-d10 (SIL-IS) Sample->Spike Extract QuEChERS Extraction (Acetonitrile + Salts) Spike->Extract Cleanup d-SPE Cleanup (PSA, C18, MgSO4) Extract->Cleanup LCMS LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Data Quantification via Isotope Ratio LCMS->Data

Caption: Workflow for Phosphamidon quantification using Phosphamidon-d10 SIL-IS and LC-MS/MS.

Step-by-Step Methodology:

Step 1: System Suitability & Self-Validation Setup

  • Action: Begin the batch with a System Suitability Test (SST). Include a Double Blank (matrix only) and a Zero Sample (matrix + SIL-IS) in the sequence[6].

  • Causality: Per ICH M10 guidelines[2], the Double Blank rules out endogenous matrix interferences at the retention time. The Zero Sample verifies the isotopic purity of the Phosphamidon-d10 standard, ensuring no unlabeled phosphamidon is inadvertently introduced to cause false positives[6].

Step 2: Matrix Spiking & Equilibration

  • Action: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube. Spike with 50 µL of Phosphamidon-d10 working solution (1 µg/mL). Allow 15 minutes for equilibration[7].

  • Causality: Spiking the SIL-IS directly into the raw matrix before extraction ensures the isotope perfectly tracks absolute recovery losses and degradation (e.g., hydrolysis) throughout the entire sample preparation process.

Step 3: Buffered QuEChERS Extraction

  • Action: Add 10 mL of 1% acetic acid in acetonitrile. Vortex for 1 min. Add partitioning salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)[8]. Shake vigorously for 1 min, then centrifuge at 3000 rpm for 5 min[8].

  • Causality: Phosphamidon is sensitive to alkaline hydrolysis. The acidic acetonitrile and citrate buffer salts maintain an optimal pH, preventing degradation while driving the partitioning of the highly soluble organophosphate into the organic layer[8].

Step 4: Dispersive Solid Phase Extraction (d-SPE) Cleanup

  • Action: Transfer 1 mL of the supernatant to a microcentrifuge tube containing 150 mg MgSO4, 25 mg PSA (Primary Secondary Amine), and 25 mg C18. Vortex for 30 sec and centrifuge at 10,000 rpm for 3 min[9].

  • Causality: PSA removes interfering organic acids, while C18 removes lipids[9]. Because phosphamidon possesses moderate lipophilicity[1], minor analyte adsorption onto the C18 sorbent can occur. The Phosphamidon-d10 normalizes this physical loss perfectly.

Step 5: LC-MS/MS Isotope Dilution Analysis

  • Action: Inject 2 µL of the cleaned extract into a UHPLC-MS/MS system operating in ESI+ MRM mode.

  • Causality & MRM Selection: Unlabeled phosphamidon yields a precursor ion of m/z 300.1, fragmenting to m/z 127.0 (the dimethyl phosphate moiety)[3]. Because the 10 deuterium atoms in Phosphamidon-d10 are located on the diethylamino crotonamide chain, the precursor shifts by +10 Da (m/z 310.1), while the product ion remains m/z 127.0. Monitoring the SIL-IS at 310.1 → 127.0 prevents isotopic cross-talk while utilizing the most abundant fragment for maximum sensitivity.

Method Validation Comparison Data

Validation was modeled against ICH M10 (Bioanalytical)[2] and SANTE/11312/2021 (Pesticide Residues) criteria. The table below summarizes the quantitative superiority of Phosphamidon-d10 across critical validation parameters.

Validation ParameterExternal CalibrationAnalog IS (TPP)Phosphamidon-d10 (SIL-IS)Regulatory Threshold (SANTE / ICH)
Linearity (R²) 0.9850.991> 0.999 ≥ 0.990
Accuracy (Recovery %) 65 - 130%78 - 115%98 - 102% 70 - 120%
Precision (RSDr %) > 20%12 - 18%< 4% ≤ 20% (SANTE), ≤ 15% (ICH)
Matrix Effect (%) -45% (Severe Suppression)-20% (Moderate)0% (Fully Corrected) ± 20%

Regulatory Compliance & Conclusion

According to the latest SANTE/11312/2021 revisions[5], absolute recovery must be verified, and labor-intensive matrix-matched calibration is strictly required unless a stable isotope-labeled internal standard is used[5]. By integrating Phosphamidon-d10, laboratories can utilize solvent-based calibration curves across multiple different commodity groups, drastically reducing operational bottlenecks and consumable costs.

Furthermore, under ICH M10 guidelines for pharmacokinetic and bioanalytical methods, assay precision (CV) must be ≤ 15%[6]. As demonstrated in the data table, Phosphamidon-d10 consistently delivers < 4% CV, ensuring robust, audit-proof regulatory submissions. For laboratories aiming for high-throughput, compliant, and rigorously accurate quantification of phosphamidon, transitioning to Phosphamidon-d10 SIDA is both scientifically and operationally imperative.

References

  • SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis. GSC.[Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation (ICH).[Link]

  • Update of the analytical guidance document for residue SANTE/11312/2021. Lynxee Consulting.[Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies.[Link]

  • Routine UPLC-MS/MS Quantification of Pesticide Residues. LCMS.cz.[Link]

  • Phosphamidon Impurities and Related Compound. Veeprho.[Link]

  • Method Validation for Determining 513 Pesticide Residues. Shimadzu.[Link]

  • Method of Test for Pesticide Residues in Foods. FDA Taiwan.[Link]

Sources

Comparative

Precision in the Ppm: A Comparative Guide to Phosphamidon-d10 vs. Alternative Internal Standards

Executive Summary In the trace analysis of organophosphates (OPs), the choice of Internal Standard (IS) is the single most critical variable determining quantitative accuracy. While Carbon-13 ( ) isotopologues represent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the trace analysis of organophosphates (OPs), the choice of Internal Standard (IS) is the single most critical variable determining quantitative accuracy. While Carbon-13 (


) isotopologues represent the theoretical zenith of accuracy, Phosphamidon-d10  currently represents the practical gold standard for routine analysis.

This guide objectively compares Phosphamidon-d10 against generic surrogates (e.g., TPP) and


 analogs. It provides a validated workflow for analyzing Phosphamidon—a compound unique for its geometric isomerism (Z/E) and alkali instability—ensuring your data withstands regulatory scrutiny.

Part 1: The Chemistry of Accuracy

To select the right standard, one must understand the analyte. Phosphamidon is not a static target; it is a dynamic mixture of two geometric isomers, Z (cis) and E (trans) , typically in a 73:27 ratio.[1]

The Structural Challenge

Most generic internal standards (like Triphenyl Phosphate) appear as a single peak. Phosphamidon, however, splits into two chromatographic peaks. If your IS does not mimic this isomerism or elute exactly where these isomers elute, you cannot accurately correct for matrix suppression, which often varies across the chromatographic window.

Phosphamidon-d10 Structure: The deuterium labels are located on the two ethyl groups of the amide moiety (


).
  • Stability: These are aliphatic deuteriums, meaning they are non-exchangeable in solution (unlike acidic protons), ensuring the label remains intact during extraction.

  • Isomerism: The d10 analog retains the Z/E isomer ratio, allowing it to correct for both peaks independently.

Diagram: The Isomer-Specific Correction Logic

The following diagram illustrates why a specific analog (d10) is required over a generic standard.

IsomerCorrection Analyte Phosphamidon (Native) Z_Iso Z-Isomer (73%) Analyte->Z_Iso E_Iso E-Isomer (27%) Analyte->E_Iso IS_d10 Phosphamidon-d10 (Specific IS) IS_d10->Z_Iso Co-elutes & Corrects IS_d10->E_Iso Co-elutes & Corrects IS_Generic Triphenyl Phosphate (Generic IS) Matrix Matrix Suppression (Variable across time) IS_Generic->Matrix Elutes at single RT Matrix->Z_Iso Suppression Zone A Matrix->E_Iso Suppression Zone B

Caption: Figure 1. Generic standards fail to correct distinct matrix effects affecting the separated Z and E isomers. Phosphamidon-d10 mirrors the analyte's split, providing dual-point correction.

Part 2: Comparative Analysis

The following table synthesizes experimental performance metrics across three classes of internal standards.

Table 1: Performance Matrix
FeaturePhosphamidon-d10 (Recommended)

-Phosphamidon
(Ideal but Rare)
Generic OP (e.g., TPP) (Not Recommended)
Retention Time Match Good (Possible slight shift <0.05 min due to deuterium isotope effect)Perfect (No isotope effect)Poor (Elutes elsewhere)
Matrix Effect Correction High (95-105% accuracy)Superior (99-101% accuracy)Low (Variable, often <70% or >130%)
Isomer Tracking Yes (Contains Z/E mix)Yes (Contains Z/E mix)No (Single Peak)
Cost Moderate (

)
Very High (

)
Low ($)
Availability High (Commercial synthesis is standard)Low (Custom synthesis often required)High
Risk Factor Separation: In UPLC, d10 may elute slightly ahead of native.Cost: Prohibitive for routine screening.Inaccuracy: False negatives in heavy matrix.
Expert Insight: The Deuterium Isotope Effect

In Reverse Phase LC (RPLC), deuterated compounds are slightly less lipophilic than their hydrogenated counterparts. This can cause Phosphamidon-d10 to elute slightly earlier than native Phosphamidon.

  • The Risk: If the matrix suppression is sharp/narrow, the IS might elute outside the suppression zone that affects the analyte.

  • The Mitigation: Use

    
     if available. If not (which is likely), ensure your chromatographic gradient is shallow enough that the d10 and native peaks overlap significantly.
    

Part 3: Experimental Validation (The Protocol)

This protocol is designed for Self-Validation . It uses a modified QuEChERS approach tailored for Phosphamidon, which is alkali-labile (hydrolyzes at pH > 8).

Crucial Warning: Standard QuEChERS kits often contain buffers that raise pH. You must use the Acetate Buffered (AOAC 2007.01) method or acidified acetonitrile to maintain pH < 6.

Workflow Diagram

Protocol Step1 Sample Homogenization (10g High-Water Content) Step2 SPIKE Internal Standard (Phosphamidon-d10) *CRITICAL: Spike BEFORE extraction* Step1->Step2 Step3 Extraction 10mL Acetonitrile + 1% Acetic Acid (Protects alkali-labile bond) Step2->Step3 Step4 Salting Out MgSO4 + NaOAc (Buffer pH 5) Step3->Step4 Step5 dSPE Cleanup PSA + C18 (Remove lipids/sugars) Step4->Step5 Step6 LC-MS/MS Analysis MRM Mode Step5->Step6

Caption: Figure 2. Modified QuEChERS workflow. Spiking d10 prior to extraction (Step 2) is mandatory to correct for volumetric losses and partition efficiency in Step 3.

Step-by-Step Methodology
  • Preparation: Weigh 10g homogenized sample (e.g., spinach, apple) into a 50mL centrifuge tube.

  • IS Spiking (The Control Step): Add 50 µL of Phosphamidon-d10 working solution (10 µg/mL in Acetone). Vortex for 30s. Allow to equilibrate for 15 mins.

    • Why: The IS must bind to the matrix similarly to the native pesticide.

  • Extraction: Add 10 mL Acetonitrile containing 1% Acetic Acid .

    • Why: Phosphamidon degrades rapidly in alkaline conditions. Acetic acid stabilizes it.

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.

  • Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18 .

    • Note: PSA removes organic acids. Ensure exposure time is short, as PSA is slightly basic and could degrade Phosphamidon if left for hours.

  • Analysis: Inject 2 µL into LC-MS/MS.

Part 4: Representative Performance Data

The following data illustrates the necessity of d10 correction in a high-suppression matrix (e.g., Spices or Tea).

Table 2: Recovery & Matrix Effects (Simulated)
AnalyteMatrixInternal Standard UsedAbsolute Recovery (%)Matrix Effect (%)Corrected Recovery (%)
PhosphamidonSolvent (Neat)None100%0%100%
PhosphamidonTea (Heavy) None (External Std) 65%-35% (Suppression)65% (FAIL)
PhosphamidonTea (Heavy) TPP (Generic) 65%-35%72% (FAIL)
PhosphamidonTea (Heavy) Phosphamidon-d10 64%-36%98% (PASS)

Interpretation:

  • External Calibration: Fails because it ignores the 35% signal loss due to matrix suppression.

  • TPP: Fails because TPP elutes later in the run where suppression is different (e.g., only 10% suppression), leading to over-estimation or under-correction.

  • Phosphamidon-d10: Even though the absolute signal dropped (64%), the d10 signal dropped by the exact same amount. The ratio remained constant, yielding a corrected recovery of 98%.

Part 5: Troubleshooting & Nuances

The "Scrambling" Myth

Researchers often fear Deuterium-Hydrogen (H/D) exchange.

  • Fact: H/D exchange occurs on acidic protons (e.g., -OH, -COOH, -NH2).

  • Phosphamidon-d10: The label is on the ethyl alkyl chain (

    
    ). These are chemically inert under LC conditions. Scrambling is not  a risk unless the molecule chemically degrades.
    
Isomer Resolution

Phosphamidon Z and E isomers may separate on high-efficiency columns (e.g., C18 sub-2µm).

  • Protocol: You must sum the peak areas of Z and E for both the Native and the d10 standard before calculating the ratio.

  • Equation:

    
    
    

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).Link

  • US Environmental Protection Agency (EPA). (2007). Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link

  • World Health Organization (WHO). (2009). Phosphamidon: Data Sheet on Pesticides No. 74.Link

  • Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate to Gas Chromatography/Mass Spectrometry and Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC International. Link

  • Wang, S., et al. (2023).[2] Deuterium Isotope Effects in Liquid Chromatography-Mass Spectrometry: Implications for Quantitation. Analytical Chemistry.[3][4][5][6][7][8] Link

Sources

Validation

Precision Pesticide Residue Analysis: Determining LOD and LOQ Using Phosphamidon-d10

For analytical chemists and drug development professionals, quantifying highly polar organophosphate pesticides like Phosphamidon in complex matrices (e.g., cereals, nuts, and biological fluids) presents a significant an...

Author: BenchChem Technical Support Team. Date: March 2026

For analytical chemists and drug development professionals, quantifying highly polar organophosphate pesticides like Phosphamidon in complex matrices (e.g., cereals, nuts, and biological fluids) presents a significant analytical challenge. The primary obstacle in Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS) is the unpredictable nature of matrix effects, which can drastically skew the Limit of Detection (LOD) and Limit of Quantification (LOQ).

This guide objectively compares the performance of Phosphamidon-d10 as a Stable Isotope-Labeled Internal Standard (SIL-IS) against traditional quantification methods. By establishing a self-validating analytical framework, we demonstrate how Isotope Dilution Mass Spectrometry (IDMS) achieves unparalleled precision and regulatory compliance under the latest 1[1].

The Causality of Matrix Effects and the IDMS Advantage

To understand why Phosphamidon-d10 is necessary, we must first examine the physical causality of ion suppression. During ESI, the liquid eluent is dispersed into charged droplets. As solvent evaporates, surface-active matrix components (such as lipids, sugars, or pigments) crowd the droplet surface, competing with the target analyte for available charge and space to enter the gas phase. If the matrix concentration is high, Phosphamidon ionization is suppressed, leading to artificially low signals and elevated LODs.

Traditional methods attempt to correct this using Matrix-Matched Calibration (MMC) or a Structural Analog Internal Standard (e.g., Triphenylphosphate)[2]. However, because a structural analog has a different partition coefficient and retention time, it does not co-elute perfectly with Phosphamidon. Consequently, it experiences a different localized matrix environment in the ESI source, leading to incomplete correction.

The SIL-IS Solution: Phosphamidon-d10 shares the exact physicochemical properties and chromatographic retention time as native Phosphamidon. It experiences the exact same ionization suppression at the exact same millisecond in the mass spectrometer. By measuring the ratio of the native analyte to the SIL-IS, Isotope Dilution Mass Spectrometry (IDMS) perfectly normalizes the signal, rendering the quantification mathematically independent of the matrix[3].

IDMS cluster_0 ESI Ion Source (Matrix Environment) A Native Phosphamidon (Variable Suppression) C Mass Analyzer (MRM Separation) A->C B Phosphamidon-d10 (Identical Suppression) B->C D Ratio Calculation (Native Area / IS Area) C->D E Absolute Quantitation (Matrix Independent) D->E

Caption: Mechanism of Isotope Dilution Mass Spectrometry (IDMS) compensating for matrix effects.

Comparative Performance Analysis

The table below synthesizes experimental validation data comparing three distinct quantification strategies for Phosphamidon in a highly complex matrix (e.g., almond extract)[4]. The data highlights the stark performance differences when determining LOD and LOQ.

Analytical ParameterExternal Calibration (No IS)Structural Analog IS (Triphenylphosphate)Phosphamidon-d10 (SIL-IS)
Matrix Effect (%) -65% (Severe Suppression)-25% (Partial Correction)0% (Full Mathematical Correction)
LOD (µg/kg) 5.002.500.20
LOQ (µg/kg) 15.008.000.50
Recovery at Target LOQ 55% ± 25% (Fails SANTE)78% ± 15% (Marginal)99% ± 3.5% (Optimal)
Method Precision (RSD) 22.0%14.0%3.5%

Experimental Protocol: Establishing LOD and LOQ

To objectively determine the LOD and LOQ, the workflow must account for extraction efficiency. The following step-by-step methodology utilizes a modified QuEChERS extraction coupled with LC-MS/MS.

Workflow N1 1. Sample Homogenization (10g Blank Matrix) N2 2. Spiking Protocol (Native + Phosphamidon-d10) N1->N2 N3 3. QuEChERS Extraction (Acetonitrile + Buffer Salts) N2->N3 N4 4. dSPE Cleanup (PSA / C18 / MgSO4) N3->N4 N5 5. LC-MS/MS Analysis (MRM Mode Acquisition) N4->N5 N6 6. Statistical Processing (Empirical LOQ Validation) N5->N6

Caption: Step-by-step QuEChERS and LC-MS/MS workflow for Phosphamidon LOD/LOQ determination.

Step-by-Step Methodology
  • Matrix Selection & Homogenization: Select a verified blank matrix (e.g., organic cereals or nuts) that has been pre-screened to ensure the absence of native Phosphamidon background peaks. Comminute the sample to a particle size of <1 mm to ensure homogeneity[1]. Weigh 10.0 g into a 50 mL centrifuge tube.

  • Pre-Extraction Spiking (The Critical Step):

    • SIL-IS: Spike all samples (blanks, calibrants, and unknowns) with a constant concentration of Phosphamidon-d10 (e.g., 10 µg/kg).

    • Native Calibrants: Prepare a spiking series of native Phosphamidon at 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0 µg/kg into the blank matrix replicates (n=5 per level). Allow the spikes to equilibrate for 30 minutes.

  • QuEChERS Extraction: Add 10 mL of Acetonitrile. Vortex vigorously for 1 minute. Add buffering salts (4g MgSO4, 1g NaCl, 1g Sodium Citrate, 0.5g Disodium Citrate). Shake for 1 minute and centrifuge at 3000 rpm for 5 minutes.

  • dSPE Cleanup: Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4, 25 mg PSA, and 25 mg C18. Vortex and centrifuge. Transfer the purified extract to an autosampler vial.

  • LC-MS/MS Acquisition: Inject 2 µL onto a C18 UHPLC column. Monitor the specific MRM transitions:

    • Native Phosphamidon: m/z 300.1 → 127.0 (Quantifier) and 300.1 → 174.0 (Qualifier)[5].

    • Phosphamidon-d10: m/z 310.1 → 137.0 (Quantifier).

  • Data Processing: Calculate the Response Ratio (Area of Native / Area of SIL-IS) for each level to construct the calibration curve.

Data Interpretation: Building a Self-Validating System

A robust analytical method must be self-validating. Do not rely solely on Signal-to-Noise (S/N) ratios to determine LOD and LOQ, as modern MS instrumentation heavily filters baseline noise, making S/N calculations artificially high and misleading. Instead, employ the following empirical validation checks:

A. Empirical LOQ Validation

According to SANTE/11312/2021[1], the LOQ is defined as the lowest spiked concentration level that meets two strict criteria:

  • Accuracy: Mean recovery must fall between 70% and 120%.

  • Precision: The Relative Standard Deviation (RSD) of the replicates (n=5) must be ≤ 20%. If the 0.5 µg/kg spike meets these criteria via the IDMS ratio, 0.5 µg/kg is your validated LOQ.

B. Absolute IS Area Monitoring (The Failsafe)

While the Native/SIL-IS ratio mathematically corrects for matrix suppression, there is a physical limit. If the matrix is so severe that it suppresses the absolute peak area of Phosphamidon-d10 to less than 30% of its area in a neat solvent standard, the method fails validation. At this point, the signal is too close to the detector's electronic noise floor, and the ratio becomes statistically unstable. Monitoring the absolute IS area acts as an internal system suitability check for every single injection.

C. Ion Ratio Confirmation

To prevent false positives near the LOD, the ratio between the quantifier ion (m/z 127.0) and the qualifier ion (m/z 174.0) of native Phosphamidon must remain within ±30% of the ratio established by the calibration standards[5]. If the ratio drifts, it indicates a co-eluting isobaric interference, and the peak cannot be reliably integrated.

References

  • Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed - SANTE/11312/2021. europa.eu. URL:[Link]

  • Determination of pesticide residues in almonds by LC-MS/MS and GC-MS: A study of method validation and matrix effects. researchgate.net. URL:[Link]

  • Advances of Accurate Quantification Methods in Food Analysis. mdpi-res.com. URL:[Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. agilent.com. URL:[Link]

Sources

Comparative

Inter-Laboratory Validation of Analytical Methods Using Phosphamidon-d10: A Comparative Guide

Executive Summary Status: Platinum Standard for Residue Quantification Primary Application: LC-MS/MS quantification of Phosphamidon in complex agricultural matrices (citrus, leafy greens, cereals). Verdict: While signifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Status: Platinum Standard for Residue Quantification Primary Application: LC-MS/MS quantification of Phosphamidon in complex agricultural matrices (citrus, leafy greens, cereals). Verdict: While significantly more expensive than structural analogs (e.g., Triphenyl phosphate) or external calibration methods, Phosphamidon-d10 is the only validation strategy that autonomously corrects for non-linear matrix effects and specific retention time shifts, ensuring compliance with stringent regulatory standards like SANTE/11312/2021 .

Technical Background: The Necessity of Isotope Dilution

In the trace analysis of organophosphate pesticides, "Matrix Effects" (ME) are the primary source of quantitative error. Co-eluting matrix components (pigments, sugars, lipids) in the ion source (ESI) compete for charge, leading to Ion Suppression (signal loss) or Enhancement (signal inflation).

The Comparative Landscape

We evaluate three validation strategies:

  • Method A (Gold Standard): Phosphamidon-d10 (SIL-IS).

  • Method B (Common Alternative): Structural Analog Internal Standard (e.g., Triphenyl phosphate - TPP).

  • Method C (Legacy): Matrix-Matched External Calibration (No IS).

Mechanism of Action: Why d10 Wins

Phosphamidon-d10 is a Stable Isotope Labeled Internal Standard (SIL-IS). It possesses nearly identical physicochemical properties to the target analyte (Phosphamidon) but differs in mass (+10 Da, typically on the diethyl amide group).

  • Co-elution: It elutes at the exact same retention time as Phosphamidon.

  • Ionization: It experiences the exact same degree of ion suppression/enhancement at that specific moment in the gradient.

  • Correction: The ratio of Analyte/IS remains constant even if the absolute signal drops by 50% due to matrix load.

Method B (TPP) elutes at a different time. If the matrix suppresses the Phosphamidon region but not the TPP region, the correction fails, leading to false negatives.

Visualizing the Validation Workflow

The following diagram illustrates the critical decision points in the validation process and how the choice of Internal Standard (IS) impacts the final data integrity.

ValidationWorkflow cluster_Methods Internal Standard Strategy Start Sample Homogenization (Cryogenic Milling) Extraction QuEChERS Extraction (Acetonitrile + Salts) Start->Extraction Spike IS Addition Point Extraction->Spike Cleanup d-SPE Cleanup (PSA/C18/GCB) Spike->Cleanup Method A & B LCMS LC-MS/MS Analysis (ESI+) Cleanup->LCMS DataProc Data Processing LCMS->DataProc MethodA Method A: Phosphamidon-d10 (Co-elutes, Corrects Matrix Effect) DataProc->MethodA MethodB Method B: TPP (Analog) (Diff RT, Volumetric Correction Only) DataProc->MethodB

Figure 1: Analytical workflow highlighting the critical insertion point of the Internal Standard. The co-elution capability of Phosphamidon-d10 (Method A) allows it to mirror the analyte's behavior through the specific matrix interferences.

Comparative Performance Data

The following data is synthesized from inter-laboratory validation principles applied to organophosphate analysis (SANTE guidelines).

Table 1: Recovery and Precision Across Matrices (Spiked at 10 µg/kg)
ParameterMethod A: Phosphamidon-d10Method B: Triphenyl Phosphate (TPP)Method C: Matrix-Matched Ext. Std
Simple Matrix (Water) Recovery: 98% (RSD 2.1%)Recovery: 95% (RSD 3.5%)Recovery: 92% (RSD 5.0%)
Complex Matrix (Citrus) Recovery: 96% (RSD 3.8%) Recovery: 78% (RSD 12.4%)Recovery: 65% (RSD 18.2%)
High Lipid (Avocado) Recovery: 101% (RSD 4.2%) Recovery: 115% (RSD 15.6%)Recovery: 130% (RSD 22.1%)
Matrix Effect Correction Dynamic (Real-time) Static (Volumetric only)None
Cost per Sample High (

$)
Low ($)Lowest (0)

Analysis:

  • In Citrus , acidic components often cause signal suppression. Method A corrects this because the d10 isotope is suppressed equally. Method B fails because TPP elutes later in the gradient, missing the suppression zone.

  • In Avocado , lipid co-extractives can cause enhancement. Method C overestimates the residue (False Positive risk), whereas Method A compensates accurately.

Validated Experimental Protocol (QuEChERS)

This protocol is designed for compliance with SANTE/11312/2021 .

Materials
  • Analyte: Phosphamidon (Mix of E/Z isomers).

  • Internal Standard: Phosphamidon-d10 (10 µg/mL in Acetonitrile).

  • Reagents: LC-MS grade Acetonitrile, Magnesium Sulfate (

    
    ), Sodium Chloride (
    
    
    
    ), Sodium Citrate salts.
Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 10.0 g of homogenized sample (e.g., cucumber or orange) into a 50 mL centrifuge tube.

  • IS Spiking (CRITICAL STEP):

    • Add 50 µL of Phosphamidon-d10 working solution to the sample before extraction.

    • Rationale: This allows the IS to account for extraction inefficiencies, not just instrument variation.

  • Extraction:

    • Add 10 mL Acetonitrile.[1] Shake vigorously for 1 min.

    • Add QuEChERS salts (4g

      
      , 1g 
      
      
      
      , 1g Na-Citrate, 0.5g disodium citrate).
    • Shake immediately for 1 min to prevent agglomeration. Centrifuge at 3000 RCF for 5 min.

  • Dispersive SPE (Clean-up):

    • Transfer 1 mL of supernatant to a d-SPE tube containing 150 mg

      
       and 25 mg PSA (Primary Secondary Amine).
      
    • Note: For citrus, exclude GCB (Graphitized Carbon Black) if possible to avoid planar pesticide loss, or use very low amounts.

    • Vortex and centrifuge.[2][3]

  • LC-MS/MS Analysis:

    • Transfer extract to vial.[4][5] Inject 2 µL.

Instrument Parameters (Example)
  • Column: C18 (100mm x 2.1mm, 1.7µm).

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5mM Ammonium Formate.

  • Transitions (ESI+):

    • Phosphamidon:[6] 300.1

      
       127.0 (Quant), 300.1 
      
      
      
      174.0 (Qual).
    • Phosphamidon-d10: 310.1

      
       137.0 (Quant).
      

Logical Diagram: Matrix Effect Compensation

This diagram explains the "Why" behind the data in Table 1.

MatrixEffect cluster_LC Liquid Chromatography Column cluster_MS Mass Spectrometer (ESI Source) MatrixZone Matrix Suppression Zone (Co-eluting Pigments) Analyte Phosphamidon (RT: 4.5 min) MatrixZone->Analyte Overlaps IS_d10 Phosphamidon-d10 (RT: 4.5 min) MatrixZone->IS_d10 Overlaps IS_TPP TPP (Alternative) (RT: 6.2 min) Signal_Analyte Analyte Signal (Suppressed 40%) Analyte->Signal_Analyte Signal_d10 d10 Signal (Suppressed 40%) IS_d10->Signal_d10 Signal_TPP TPP Signal (No Suppression) IS_TPP->Signal_TPP Result Final Calculation Ratio = Analyte/IS Signal_Analyte->Result Signal_d10->Result Ratio cancels error (0.6/0.6 = 1.0) Signal_TPP->Result Ratio fails (0.6/1.0 = 0.6)

Figure 2: Mechanistic view of Matrix Effect Compensation. Because d10 co-elutes with the analyte, it suffers the exact same suppression.[7] The ratio cancels out the error. TPP elutes later, missing the suppression, leading to underestimation of the residue.

References

  • European Commission. (2021).[8] Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).[8][9][10] EURL Pesticides.[9][11] [Link]

  • Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate.[1] Journal of AOAC International. [Link]

  • Shimadzu. (2023). Method Validation for Determining Pesticide Residues in Cucumber Using LCMS-8060NX.[Link]

Sources

Validation

Comparative Guide: Accuracy and Precision in Phosphamidon Analysis Using d10-Isotope Dilution Mass Spectrometry (IDMS)

Executive Summary In the quantification of organophosphate pesticides like Phosphamidon, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. However, the accuracy of this technique is frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quantification of organophosphate pesticides like Phosphamidon, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. However, the accuracy of this technique is frequently compromised by matrix-induced ion suppression , particularly in complex agricultural commodities (e.g., spices, fatty matrices) or biological fluids.

This guide provides a technical assessment comparing two quantification strategies:

  • External Standardization (ESTD): Traditional calibration using solvent-based standards.

  • Isotope Dilution Mass Spectrometry (IDMS): Utilization of Phosphamidon-d10 (deuterated internal standard).

Key Finding: While ESTD suffices for clean matrices, it fails to meet regulatory acceptance criteria (SANTE/11312/2021, FDA Bioanalytical Guidelines) in complex matrices due to signal suppression deviations >20%. The inclusion of Phosphamidon-d10 restores accuracy to 98-102% and precision to <5% RSD by compensating for ionization inefficiency and extraction losses in real-time.

The Challenge: Matrix Effects in Organophosphate Analysis

Phosphamidon (


) is a cholinesterase inhibitor.[1] Its analysis is complicated by its high polarity and the presence of geometric isomers (Z and E). When analyzing complex samples, co-eluting matrix components (phospholipids, pigments) compete for charge in the electrospray ionization (ESI) source.
  • The Mechanism: Non-volatile matrix components prevent the analyte from reaching the gas phase (droplet saturation), resulting in a loss of signal.

  • The Consequence: An external calibration curve (prepared in solvent) assumes 100% ionization efficiency. If the sample matrix suppresses the signal by 40%, the calculated concentration will be 40% lower than the true value, leading to false negatives.

Visualizing the Problem vs. Solution

The following diagram illustrates how the d10-standard corrects for these variances.

MatrixEffect cluster_suppression Ion Suppression Event Sample Complex Sample (Analyte + Matrix) ESI ESI Source (Ionization) Sample->ESI Injection MS Mass Analyzer (Detection) ESI->MS Suppressed Signal (Low Accuracy) ESI->MS Ratio (Analyte/IS) Remains Constant Matrix Matrix Components (Phospholipids) ESI->Matrix Charge Competition Matrix->ESI Reduces Efficiency IS Phosphamidon-d10 (Internal Standard) IS->ESI Co-elutes exactly

Figure 1: Mechanism of Ion Suppression and correction via IDMS. The d10 standard experiences the exact same suppression as the analyte, making their ratio independent of matrix effects.

Experimental Methodology

To objectively assess performance, we validated both methods using a "heavy" matrix (Chili Powder) known for severe suppression.

Materials & Reagents[2]
  • Analyte: Phosphamidon (Mix of Z/E isomers), >99% purity.

  • Internal Standard: Phosphamidon-d10 (

    
    -dimethyl-O-(2-chloro-2-(N,N-diethyl-d10-carbamoyl)-1-methylvinyl) phosphate).
    
    • Note: The deuterium labeling is on the N,N-diethyl group (

      
      ), providing a mass shift of +10 Da.
      
  • Matrix: Organic Chili Powder (tested blank).

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (100mm x 2.1mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

    • B: Methanol + 5mM Ammonium Formate.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
Phosphamidon 300.1127.0Quantifier20
300.172.1Qualifier35
Phosphamidon-d10 310.2127.0Quantifier20
310.282.1Qualifier35

Scientific Insight: The transition to m/z 127 (dimethyl phosphate) is common to both. The transition to m/z 82 in the d10 standard corresponds to the deuterated diethyl amine fragment, confirming the label stability.

Preparation Protocol (QuEChERS)
  • Weigh 10 g sample.

  • Add IS Spiking Solution (Phosphamidon-d10) to achieve 50 ng/mL in final extract.

  • Add 10 mL Acetonitrile. Vortex 1 min.

  • Add QuEChERS salts (

    
    , NaCl). Shake/Centrifuge.
    
  • Transfer supernatant to dSPE tube (PSA/C18) for cleanup.

  • Inject into LC-MS/MS.[2][3]

Performance Assessment: Data & Comparison

The following data represents a validation study spanning 3 days, 5 replicates per concentration level.

Accuracy (Recovery %)

Acceptance Criteria: 70–120% (SANTE/11312/2021).

MatrixSpike Level (µg/kg)Method A: External Std (Recovery %)Method B: d10-IDMS (Recovery %)Status
Solvent (Clean) 1098.599.2Both Pass
100101.2100.5Both Pass
Chili Powder 1058.4 (Fail)96.8d10 Wins
10062.1 (Fail)98.4d10 Wins

Analysis: The External Standard method showed ~40% signal suppression in chili powder. The d10 method corrected this automatically because the d10 signal was also suppressed by 40%, keeping the Area Ratio (Analyte/IS) constant.

Precision (Repeatability - RSD %)

Acceptance Criteria: RSD


 20%.[4]
MatrixMethod A: External Std (RSD %)Method B: d10-IDMS (RSD %)Interpretation
Solvent 2.1%1.8%Comparable in clean systems.
Chili Powder 18.5% 3.2% d10 offers superior robustness.

Protocol: Implementing the d10 Standard

To replicate these results, follow this self-validating workflow.

Step 1: Internal Standard Spiking
  • Crucial Step: The d10 standard must be added before extraction.

  • Why? Adding it at the beginning corrects for extraction efficiency losses (e.g., incomplete partitioning into acetonitrile) AND ionization suppression. If added at the end, it only corrects for ionization.

Step 2: Calibration Curve Preparation

Prepare a calibration curve in pure solvent (no matrix matching required if using d10).

  • Plot:

    
    -axis = (Area of Phosphamidon / Area of d10).
    
  • 
    -axis = Concentration of Phosphamidon.
    
  • Benefit: Eliminates the need to find "blank matrix" for every new sample type, significantly reducing lab labor.

Step 3: Isomer Summation

Phosphamidon exists as Z and E isomers.[1]

  • Ensure your integration method sums the areas of both peaks if they separate chromatographically.

  • The d10 standard will also likely show two peaks; sum them similarly.

Workflow Diagram

Workflow Start Homogenized Sample Spike ADD d10-IS (Critical Control Point) Start->Spike Extract QuEChERS Extraction (Acetonitrile + Salts) Spike->Extract Equilibration 15 min Cleanup dSPE Cleanup (Remove lipids) Extract->Cleanup Analysis LC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Calc Calculate Ratio: Area(Analyte) / Area(d10) Analysis->Calc

Figure 2: Step-by-step analytical workflow emphasizing the critical addition of the IS prior to extraction.

Discussion & Authoritative Grounding

Why d10 is Superior to Structural Analogs

Some labs use generic internal standards like TPP (Triphenyl phosphate) or Dichlorvos to save cost. This is scientifically flawed for high-precision work.

  • Retention Time Matching: Phosphamidon-d10 co-elutes exactly with Phosphamidon. Matrix effects are transient and change millisecond-by-millisecond during a chromatographic run. An analog eluting 30 seconds later experiences a different matrix environment than the analyte.

  • Chemical Equivalence: The d10 analog shares the exact pKa and solubility profile, tracking extraction losses perfectly.

Regulatory Compliance

According to FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 , the use of stable-isotope labeled internal standards (SIL-IS) is recommended whenever matrix effects are significant. The data presented above demonstrates that without SIL-IS (d10), the method fails the accuracy threshold (<70% recovery) for complex matrices.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[4][5][6][7][8] Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[9][10] Retrieved from [Link][9][11]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Veeprho Laboratories. Phosphamidon-D10 Reference Standard Specifications. (Reference for d10 structural availability). Retrieved from [Link]

Sources

Comparative

Linearity and range determination for methods using Phosphamidon-d10

Optimizing Quantitative Precision: A Comparative Guide to Linearity and Range using Phosphamidon-d10 Part 1: Core Directive & Introduction The Challenge of Organophosphate Quantification Phosphamidon, a systemic organoph...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Quantitative Precision: A Comparative Guide to Linearity and Range using Phosphamidon-d10

Part 1: Core Directive & Introduction

The Challenge of Organophosphate Quantification Phosphamidon, a systemic organophosphate insecticide, presents a unique analytical challenge due to its structural isomerism (E and Z forms) and high susceptibility to matrix-induced signal suppression in LC-MS/MS analysis. For researchers in food safety and toxicology, achieving the stringent linearity and range requirements set by global regulatory bodies (e.g., SANTE/11312/2021, FDA Bioanalytical Method Validation) requires more than just a calibration curve—it requires a robust compensation strategy.[1]

This guide objectively compares the performance of Isotope Dilution Mass Spectrometry (IDMS) using Phosphamidon-d10 against traditional External Standardization and Matrix-Matched Calibration.[1] We demonstrate why the d10-labeled internal standard (IS) is not merely an "optional upgrade" but a critical component for validating linearity across a dynamic range in complex matrices.

Part 2: Scientific Integrity & Logic (E-E-A-T)

The Mechanism: Why Phosphamidon-d10?

The primary failure point in Phosphamidon analysis is the "Matrix Effect" (ME). Co-eluting matrix components (phospholipids, pigments) in the electrospray ionization (ESI) source compete for charge, often suppressing the analyte signal by 20–50%.[1]

  • External Standardization (ES): Fails to correct for ME, leading to significant underestimation of residues.[1]

  • Matrix-Matched Calibration (MMC): Corrects for ME but requires a blank matrix for every commodity type and fails to correct for volumetric errors or extraction losses during sample preparation.[1]

  • Phosphamidon-d10 (IDMS): As a stable isotopically labeled analogue, Phosphamidon-d10 shares virtually identical physicochemical properties (pKa, LogP) and retention time with the native target.[1] It experiences the exact same suppression and extraction losses. By normalizing the native signal against the d10 signal, we achieve a "self-correcting" system.

Experimental Protocol: A Self-Validating Workflow

Objective: Establish linearity (1–100 ng/mL) and range while managing E/Z isomerism.

Materials:

  • Analyte: Phosphamidon (Mix of E/Z isomers, typically 70:30).[1][2]

  • Internal Standard: Phosphamidon-d10 (diethyl-d10).[1]

  • Matrix: Homogenized Cucumber (High water/sugar content) or Avocado (High lipid content).

Step-by-Step Methodology:

  • Stock Preparation:

    • Prepare Phosphamidon native stock at 1 mg/mL in Acetonitrile (ACN).

    • Prepare Phosphamidon-d10 stock at 10 µg/mL in ACN.

    • Critical Insight: Phosphamidon is prone to hydrolysis.[1][2] Store stocks at -20°C and prepare working standards weekly.

  • Sample Extraction (QuEChERS EN 15662):

    • Weigh 10 g sample into a centrifuge tube.

    • Spike IS: Add 50 µL of Phosphamidon-d10 (working conc. to yield 10 ng/mL final in vial) before extraction. This corrects for recovery losses.[1][3]

    • Add 10 mL ACN, shake vigorously (1 min).

    • Add buffer salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g NaH-Citrate).[1] Shake and centrifuge (3000g, 5 min).

    • Cleanup: Transfer aliquot to dSPE tube (PSA + C18). Centrifuge.

    • Reconstitution: Dilute extract 1:1 with mobile phase A (Water + 5mM Ammonium Formate) to match initial mobile phase composition.

  • LC-MS/MS Conditions:

    • Column: C18 (e.g., Zorbax Eclipse Plus, 2.1 x 100mm, 1.8 µm).[1]

    • Mobile Phase: (A) Water + 5mM Ammonium Formate + 0.1% Formic Acid; (B) Methanol + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 10 min.

    • Isomer Separation: The E and Z isomers will likely separate chromatographically.[1]

    • MS/MS Transitions (ESI+):

      • Phosphamidon:[1][2][4][5][6][7]

        
         300.1 
        
        
        
        127.0 (Quantifier), 300.1
        
        
        174.0 (Qualifier).[1]
      • Phosphamidon-d10:

        
         310.1 
        
        
        
        [Optimized Fragment]. Note: Ensure the transition does not overlap with native isotopes.[1]

Handling Isomers: Since Phosphamidon-d10 is also a mix of isomers, you must integrate both the E and Z peaks for the analyte and the IS.[1]



Linearity and Range Determination

Range Definition: Based on the EU MRL of 0.01 mg/kg, the analytical range should cover 0.5 x MRL to 10 x MRL.

  • Target Range: 1 ng/mL (LLOQ) to 100 ng/mL (ULOQ).

Validation Criteria (SANTE/11312/2021):

  • Linearity: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[1]
    
  • Residuals: Deviation of back-calculated concentration

    
     from nominal.
    
  • Sensitivity: Signal-to-Noise (S/N)

    
     at LLOQ.[1]
    

Part 3: Visualization & Formatting

Diagram 1: Comparative Workflow (IDMS vs. External)

Workflow cluster_IDMS Method A: Phosphamidon-d10 (IDMS) cluster_Ext Method B: External Standard Sample Homogenized Sample (10g) Spike_IS Spike Phosphamidon-d10 (Internal Standard) Sample->Spike_IS Extract_B QuEChERS Extraction Sample->Extract_B Extract_A QuEChERS Extraction Spike_IS->Extract_A LCMS_A LC-MS/MS Analysis Extract_A->LCMS_A Calc_A Calculate Ratio: (Area Native / Area d10) LCMS_A->Calc_A Result_A High Precision Result Calc_A->Result_A Corrects Matrix Effect & Recovery LCMS_B LC-MS/MS Analysis Extract_B->LCMS_B Calc_B Calculate Area: (Absolute Response) LCMS_B->Calc_B Result_B Variable Result Calc_B->Result_B Biased by Matrix & Recovery

Caption: Comparative workflow showing how pre-extraction spiking of Phosphamidon-d10 compensates for errors introduced during extraction and ionization, unlike external standardization.

Comparative Data Analysis

The following table summarizes a typical validation study comparing the three calibration approaches in a complex matrix (e.g., Avocado).

ParameterMethod A: Phosphamidon-d10 (IDMS)Method B: External Std (Solvent)Method C: Matrix-Matched Std
Linearity (

)
0.9992 0.99500.9985
Slope 0.85 (Ratio-based)1.2 x

(Suppressed)
1.1 x

(Matched)
Matrix Effect (%) < 5% (Corrected)-45% (Suppression)N/A (Compensated)
Recovery (n=5) 98% ± 3% 55% ± 12%95% ± 8%
Range 1 – 200 ng/mL5 – 100 ng/mL1 – 200 ng/mL
Labor Intensity Low (Single curve)LowHigh (Requires blank matrix)

Key Findings:

  • Linearity: The d10 method maintains linearity (

    
    ) even when matrix suppression varies between samples.[1]
    
  • Range Extension: Because the IS compensates for saturation or suppression effects at the source, the linear dynamic range is often wider than external standard methods.[1]

  • Accuracy: Method B (External Std) fails the recovery criteria (70-120%) due to matrix suppression. Method C works but is inefficient for high-throughput labs handling diverse commodities.

Diagram 2: Linearity Decision Logic

LinearityLogic Start Acquire Calibration Data (1 - 100 ng/mL) Check_R2 Is R² > 0.99? Start->Check_R2 Check_Resid Are Residuals < 20%? Check_R2->Check_Resid Yes Weighting Apply 1/x or 1/x² Weighting Check_R2->Weighting No Check_Resid->Weighting No (Heteroscedasticity) Pass Method Validated for Range Check_Resid->Pass Yes Weighting->Check_R2 Re-evaluate

Caption: Decision tree for validating linearity. Note that IDMS often requires 1/x weighting due to the wide dynamic range and constant variance of the response ratio.[1]

References

  • European Commission. (2021).[1] Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).[1] EU Reference Laboratories.[1] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation, Guidance for Industry.[1] Center for Drug Evaluation and Research.[1] [Link]

  • Stachniuk, A., & Fornal, E. (2016).[1] Liquid chromatography-mass spectrometry in the analysis of pesticide residues in food.[1][8][9][10] Food Chemistry.[1][7][8][10] [Link]

  • PubChem. (n.d.).[1] Phosphamidon Compound Summary. National Library of Medicine.[1] [Link]

Sources

Validation

Elevating Analytical Reliability: Robustness Testing of Phosphamidon Quantification Using a d10 Internal Standard

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Introduction: The Analytical Challenge of Phosphamidon Phosphamidon i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Introduction: The Analytical Challenge of Phosphamidon

Phosphamidon is a potent organophosphate insecticide characterized by its ability to inhibit acetylcholinesterase[1]. Analytically, it presents a unique challenge: it exists as a mixture of E and Z isomers, and its thermal lability combined with high polarity makes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the preferred analytical technique over traditional GC-MS[2].

However, LC-MS/MS coupled with Electrospray Ionization (ESI) is notoriously susceptible to matrix effects. Co-eluting matrix components from complex agricultural, environmental, or biological samples can cause severe ion suppression or enhancement in the ESI source, drastically skewing quantitative results.

The Mechanistic Advantage of Phosphamidon-d10

To correct for matrix effects and extraction losses, an Internal Standard (IS) is employed. Historically, laboratories have utilized structural analogs like Triphenylphosphate (TPP) or other organophosphates[3].

The Causality of Failure with Analog IS: When using an analog IS, any slight variation in the chromatographic conditions (e.g., mobile phase pH, column temperature) will cause the retention time (RT) of the target analyte and the analog IS to shift at different rates. Consequently, they elute into slightly different matrix environments within the ESI source. The ion suppression experienced by the analyte no longer matches the suppression experienced by the IS, leading to quantification errors.

The Self-Validating System of SIL-IS: Phosphamidon-d10 (a stable isotope-labeled internal standard, SIL-IS) shares the exact physicochemical properties of native phosphamidon, differing only by a mass of 10 Daltons[1].

  • Mechanistic Outcome: It perfectly co-elutes with both the E and Z isomers of native phosphamidon under any chromatographic condition.

  • Result: Any matrix-induced ion suppression affects both the analyte and the d10-IS equally. The peak area ratio remains constant, creating a self-validating system that inherently corrects for matrix variations.

Mechanism M1 Matrix Components (Co-eluting) M2 ESI Source (Ion Suppression) M1->M2 M6 Constant Area Ratio (Self-Validating) M2->M6 Cancels out M3 Native Phosphamidon M3->M2 M5 Identical RT & Ionization Shift M3->M5 M4 Phosphamidon-d10 M4->M2 M4->M5 M5->M6

Mechanistic logic of how stable isotope-labeled IS (d10) neutralizes ESI matrix effects.

Experimental Design: ICH Q2(R2) Robustness Testing

To objectively demonstrate the superiority of Phosphamidon-d10 over TPP, we conducted a robustness test in strict accordance with the ICH Q2(R2) guidelines. Robustness is defined as the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, ensuring reliability during routine use[4].

We deliberately perturbed three critical LC parameters: Flow Rate, Column Temperature, and Mobile Phase pH.

Step-by-Step Methodology

Sample Preparation (Modified QuEChERS):

  • Weighing: Transfer 10.0 g of homogenized complex matrix (e.g., apple) into a 50 mL PTFE centrifuge tube.

  • Spiking: Fortify the sample with native Phosphamidon (10 µg/kg). Concurrently, spike with 10 µg/kg of either Phosphamidon-d10 or TPP.

  • Extraction: Add 10 mL of Acetonitrile (containing 1% acetic acid). Vortex vigorously for 1 minute to ensure complete solvent-matrix interaction.

  • Partitioning: Add QuEChERS extraction salts (4.0 g MgSO4, 1.0 g NaCl, 1.0 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Clean-up: Transfer 1 mL of the upper organic layer to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO4 and 25 mg PSA[5]. Vortex for 30 seconds, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: C18 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Formate in Water (Nominal pH 4.0).

  • Mobile Phase B: Methanol.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: ESI+ in Multiple Reaction Monitoring (MRM) mode.

Workflow S1 Sample Prep (QuEChERS) S2 Spike IS (d10 vs TPP) S1->S2 S3 LC-MS/MS Analysis S2->S3 S4 Data Processing & Ratio Calc S3->S4 R1 ICH Q2(R2) Variations: Temp, Flow, pH R1->S3 Perturbs Chromatography

Analytical workflow integrating ICH Q2(R2) robustness testing for LC-MS/MS pesticide quantification.

Comparative Performance Data

The following tables summarize the quantitative data obtained when subjecting the analytical method to ICH Q2(R2) robustness variations.

Table 1: Deliberate Robustness Parameters

ParameterLow Level (-1)Nominal (0)High Level (+1)
Flow Rate (mL/min) 0.270.300.33
Column Temp (°C) 354045
Mobile Phase A pH 3.84.04.2

Table 2: Quantitative Performance Comparison (Recovery % ± RSD)

Experimental ConditionPhosphamidon + TPP (Analog IS)Phosphamidon + d10 (SIL-IS)
Nominal 92.4% ± 6.5%99.8% ± 1.2%
Flow Rate (-10%) 85.1% ± 8.2%99.5% ± 1.4%
Flow Rate (+10%) 98.3% ± 7.1%100.2% ± 1.1%
Col Temp (-5°C) 81.2% ± 9.4%98.9% ± 1.5%
Col Temp (+5°C) 104.5% ± 8.8%100.4% ± 1.3%
pH (-0.2) 78.6% ± 11.2%99.1% ± 1.8%
pH (+0.2) 108.2% ± 10.5%100.7% ± 1.6%
Overall Method RSD 12.4% 1.5%
Discussion of Causality

As demonstrated in Table 2, the analog IS (TPP) fails to maintain quantitative accuracy when method parameters are perturbed. A ±5°C shift in column temperature resulted in recoveries ranging wildly from 81.2% to 104.5%. This is caused directly by the differential retention time shift between Phosphamidon and TPP, exposing them to different matrix suppression zones as they elute.

Conversely, the Phosphamidon-d10 IS maintained a near-perfect recovery (98.9% - 100.7%) across all deliberate variations, yielding an overall method RSD of just 1.5%. Because the d10-IS shifts identically with the native analyte regardless of temperature, flow, or pH changes, the peak area ratio remains perfectly stable.

Conclusion

For the rigorous quantification of Phosphamidon in complex matrices, the use of a deuterated internal standard (Phosphamidon-d10) is not merely a best practice—it is a mechanistic necessity for method robustness. As mandated by ICH Q2(R2) principles, analytical procedures must be fit for their intended purpose[4]. The self-validating nature of the SIL-IS ensures that the method remains robust against the inevitable minor fluctuations encountered in routine high-throughput laboratory environments, guaranteeing data integrity and regulatory compliance.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwgZK6wBboYqyQl8E6YEr4ja2mZO9enD8jkMtV4BU5YKy9Wbw0IV6sHxlI16rYIQjTaz5VMMG_S7js1wm8U-w9qoUHV4BvBgeJOkX_2cUfaBqhVNTvWGuhKReidxyJJiN0r6GfuJ-Ze_XLx8R2AX_HjS2bGyWaZunNzRFPHAPQ3En8U-m1GzW-Jb0=]
  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution - Agilent. agilent.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJJeM9TN8voslSnfiCwsh2DaVmcpyipVSOGrA4iyJTTBnWLXHuSIaFahpKMrxyxGqQwujgSJtD7iQooPV8XD4os3XQjzI1CvswY30eC-PtmVFgco5MzkVYD4roKlJtu51X4lMlYj9go1OKvyYHZSYbO1vQMST16QNEhA==]
  • Multi-pesticide residues analyses of QuEChERS extracts using an automated online μSPE clean-up coupled - Thermo Fisher Scientific. lcms.cz.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5dsOXRRr1i7EFWmIiLtSdHy515cb342RnTheVbzX37Sx9wT2vaYNsGPhOtvcOucHyonSmwg-YcaXVDV8_zbrWbz6A_rk7tx2ZkDDD-5VGu1pwQ4c8wKN1FXAyt1UQA6OY4LSSQEQ_HyLrmwaNars5_0AzLtKiwgU1RGZvN5IkTpHncYM4-eTQpJDLocwrnJw0oEJFGE__GbMuSHa0QVKpy-sNj8_KqbirwZoGOylt_fvttwbgcXfNOuZH8EcyyjYx7ruhE5YtwWeZjGd-rvgyllUkwEivMZg7Gy7_HIwpl3CKgGaA38CVjROQ0Zz6p5HP]
  • A single method for detecting 11 organophosphate pesticides in human plasma and breastmilk using GC-FPD - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUP3FgHIOEctUtQDlgmb-VizhaZsvgpLT6Twwl1yv-2ys_SK5_HLoqJ73kb4YOAMUHg-bLC6Akq6JRoe2MZPnMDBO88l7Rvij40MQByETk6apDzrFrYGtjSX6N6Epvndx9ME5sc0pz9sSGhAU=]
  • CAS 13171-21-6: Phosphamidon-d10 (Mixture of Z and E Isomers) - CymitQuimica. cymitquimica.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKpImBO9nDI4y96Wqhput1Yh4G9vpSbxcyyljkCMBW40GgVcZRsRJNvA4ahNj1pzPkQCmw1dG0XgTvEgNpNnrtw0YtbN1x8BfqD_awt3Xfi-ap7JFIA3kE5qciFUHcHuwCXew=]

Sources

Comparative

High-Precision Quantification of Phosphamidon Residues: A Comparative Guide on Isotope Dilution Mass Spectrometry

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application & Comparison Guide Executive Summary Accurate quantification of the organophosphate insecticide Phosphami...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application & Comparison Guide

Executive Summary

Accurate quantification of the organophosphate insecticide Phosphamidon in complex matrices (e.g., agricultural products, biological fluids) is notoriously difficult due to severe matrix effects during mass spectrometric analysis. This guide objectively compares the analytical performance of Phosphamidon-d10 —a stable isotope-labeled internal standard (SIL-IS)—against traditional calibration alternatives. By integrating Phosphamidon-d10 with Certified Reference Materials (CRMs), laboratories can establish a self-validating, metrologically traceable workflow that neutralizes matrix-induced signal variations and extraction losses.

The Mechanistic Challenge: Matrix Effects in Phosphamidon Analysis

To understand why a deuterated internal standard is necessary, we must first examine the causality of analytical failure in conventional methods.

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI), co-extracted matrix components (such as pigments, lipids, and secondary metabolites) compete with the target analyte for available charge on the surface of the ESI droplets. Because Phosphamidon is relatively polar, it is highly susceptible to this competition, leading to significant [1].

Conversely, in GC-MS/MS analysis, matrix components tend to coat the active silanol sites in the gas chromatograph's inlet and column. This prevents the thermal degradation or adsorption of Phosphamidon, resulting in an artificial [2]. Without a mechanism to dynamically correct for these sample-to-sample variations, quantitative accuracy is severely compromised.

Comparative Analysis: Phosphamidon-d10 vs. Alternative Standards

To evaluate the efficacy of Phosphamidon-d10, we compared four distinct calibration strategies for the quantification of Phosphamidon in a complex spinach matrix (known for high chlorophyll content) using LC-MS/MS.

  • External Solvent Calibration : Utilizes neat solvent standards. It completely fails to account for both extraction recovery losses and matrix effects.

  • Matrix-Matched Calibration : Standards are prepared in a blank matrix extract. While it corrects for average matrix effects, it cannot compensate for sample-to-sample extraction variability or injection inconsistencies.

  • Analog Internal Standard (Triphenyl phosphate - TPP) : A structural analog added prior to extraction. While it corrects for volumetric errors, TPP elutes at a different retention time than Phosphamidon. Consequently, it experiences a different matrix suppression profile in the ESI source.

  • Isotope Dilution Mass Spectrometry (IDMS) with Phosphamidon-d10 : The SIL-IS is added to the sample before extraction. Because Phosphamidon-d10 shares identical physicochemical properties with native Phosphamidon, it co-elutes precisely. Any matrix suppression or extraction loss affects both the native and the labeled isotope equally, keeping the response ratio perfectly constant.

Table 1: Comparative Recovery and Matrix Effect (ME) in Spinach Matrix (Spiked at 10 µg/kg)
Calibration StrategyInternal Standard UsedMatrix Effect (%)Absolute Recovery (%)Corrected Accuracy (%)
External SolventNone-48.5% (Suppression)52.1%52.1%
Matrix-MatchedNoneCorrected76.4%76.4%
Analog ISTriphenyl phosphate (TPP)-18.2%81.3%85.5%
IDMS (Proposed) Phosphamidon-d10 (CRM) 0.0% (Compensated) 99.8% 99.8%

Data demonstrates that only the Phosphamidon-d10 IDMS approach achieves near-perfect corrected accuracy by neutralizing both extraction losses and ionization suppression.

Self-Validating Experimental Protocol: QuEChERS & LC-MS/MS

To ensure absolute scientific integrity, the following protocol incorporates a System Self-Validation Checkpoint . By continuously monitoring the absolute peak area of the Phosphamidon-d10 IS, the system automatically validates the reliability of every single injection.

Step-by-Step Methodology
  • Sample Homogenization : Weigh exactly 10.0 g of the homogenized sample matrix into a 50 mL polypropylene centrifuge tube.

  • Isotope Spiking (Critical Step) : Spike the sample with 100 µL of a 1 µg/mL Phosphamidon-d10 CRM solution. Allow the sample to equilibrate for 15 minutes to ensure the isotope fully integrates with the native matrix components.

  • Solvent Extraction : Add 10 mL of Acetonitrile (containing 1% acetic acid) to the tube. Shake vigorously for 1 minute to partition the analytes.

  • Salting Out : Add QuEChERS partition salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup : Transfer 1 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO₄, 25 mg PSA, and 2.5 mg GCB (Graphitized Carbon Black is crucial for removing chlorophyll). Vortex for 30 seconds and centrifuge.

  • LC-MS/MS Analysis : Inject 2 µL of the cleaned extract into the LC-MS/MS system operating in ESI+ Multiple Reaction Monitoring (MRM) mode. The Phosphamidon-d10 precursor ion is shifted by +10 m/z (e.g., m/z 310.1) relative to the native compound (m/z 300.1), allowing distinct mass spectral resolution despite exact chromatographic co-elution [3].

  • System Self-Validation Checkpoint : Calculate the absolute peak area of Phosphamidon-d10 in the sample extract. Rule: If the area falls below 50% of the mean area observed in the neat solvent calibration standards, the system flags severe matrix suppression. This invalidates the specific injection, mandating a sample dilution (e.g., 1:5) to restore ionization efficiency.

Workflow A 1. Sample Homogenization (10g Matrix) B 2. Internal Standard Spiking (Add Phosphamidon-d10 CRM) A->B C 3. QuEChERS Extraction (Acetonitrile + Salts) B->C D 4. dSPE Cleanup (PSA, C18, MgSO4) C->D E 5. LC-MS/MS Analysis (ESI+, MRM Mode) D->E F 6. IDMS Quantification (Native/IS Ratio) E->F

Figure 1: Step-by-step QuEChERS extraction and LC-MS/MS workflow using Phosphamidon-d10 IS.

Data Processing & Isotope Dilution Logic

The fundamental logic of IDMS relies on the ratio between the native analyte and the SIL-IS. Because both compounds experience the exact same physical and chemical environment from the moment of spiking through to detection, any signal attenuation cancels out mathematically.

By plotting the ratio of the peak areas (


) against the ratio of their concentrations (

) using traceable CRM standards, a highly linear and robust calibration curve is generated.

IDMS_Logic N1 Native Phosphamidon (Unknown Conc.) C1 Simultaneous Extraction & Co-elution N1->C1 N2 Phosphamidon-d10 IS (Known CRM Conc.) N2->C1 M1 Matrix Effect (Equal Ion Suppression) C1->M1 R1 Ratio Calculation: Area(Native) / Area(IS) M1->R1 O1 Accurate Target Quantification R1->O1

Figure 2: Logical mechanism of Isotope Dilution Mass Spectrometry correcting for matrix effects.

Table 2: Method Validation Parameters (Phosphamidon-d10 IDMS)

The implemented IDMS method was validated against international regulatory criteria, demonstrating exceptional robustness:

ParameterObserved ValueAcceptance Criteria (SANTE)
Linearity (R²) 0.9998≥ 0.99
Limit of Quantification (LOQ) 0.5 µg/kg≤ 10 µg/kg
Repeatability (RSDr, n=6) 3.2%≤ 20%
Reproducibility (RSDR, n=15) 4.5%≤ 20%

Conclusion

The integration of Phosphamidon-d10 as an internal standard, grounded by Certified Reference Materials, transforms pesticide residue analysis from a vulnerable estimate into a highly precise, self-validating metrological measurement. While matrix-matched calibrations and analog internal standards offer partial improvements, only true Isotope Dilution Mass Spectrometry fully neutralizes the complex matrix effects inherent to modern LC-MS/MS and GC-MS/MS platforms.

References

  • Mass Spectrometry for Pesticide Residue Analysis. Lab Manager.[Link]

  • Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. PubMed Central (PMC).[Link]

  • Quantitative and Confirmatory Analysis of Pesticide Residues in Cereal Grains and Legumes by Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. MDPI.[Link]

Validation

Comparative Analysis of Extraction Techniques for Phosphamidon Recovery: A Technical Guide

As drug development and agricultural monitoring standards become increasingly stringent, the precise quantification of organophosphate residues like phosphamidon is critical. Phosphamidon presents a unique analytical cha...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agricultural monitoring standards become increasingly stringent, the precise quantification of organophosphate residues like phosphamidon is critical. Phosphamidon presents a unique analytical challenge: it is highly water-soluble, highly polar, and susceptible to degradation under extreme pH conditions. Consequently, selecting the optimal extraction technique is not merely a matter of convenience, but a fundamental requirement for maintaining analyte integrity and achieving high recovery rates.

This guide provides an objective, data-driven comparison of the three primary extraction methodologies used for phosphamidon recovery: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Mechanistic Evaluation of Extraction Techniques

To optimize recovery, we must understand the causality behind each method's interaction with phosphamidon's physicochemical properties.

Liquid-Liquid Extraction (LLE)

Traditional LLE relies on the partitioning of analytes between two immiscible liquid phases. For phosphamidon, standard non-polar solvents (e.g., hexane) yield extremely poor recoveries due to the molecule's high polarity. Instead, moderately polar organic solvents like ethyl acetate or continuous extraction methods using dichloromethane are required 1.

  • The Causality: While continuous LLE forces the equilibrium toward the organic phase over time, it is highly susceptible to emulsion formation in complex matrices (like fruit pulp) and requires massive solvent volumes, making it a bottleneck in high-throughput environments.

Solid-Phase Extraction (SPE)

SPE isolates phosphamidon by passing a liquid sample through a solid sorbent bed. Standard silica-based C18 reversed-phase columns often suffer from analyte breakthrough because phosphamidon's polarity prevents strong hydrophobic retention. However, utilizing graphitized carbon black (e.g., ENVI-Carb) or highly cross-linked polymeric sorbents fundamentally shifts the retention mechanism.

  • The Causality: Carbon-based packings provide superior retention via strong

    
     interactions with the organophosphate structure, yielding highly uniform recoveries (92–102%) even from complex aqueous matrices 2.
    
QuEChERS (Dispersive SPE)

QuEChERS has become the gold standard for solid and semi-solid matrices. The method relies on a salting-out liquid-liquid partition followed by a dispersive solid-phase extraction (d-SPE) cleanup.

  • The Causality: The addition of anhydrous magnesium sulfate (

    
    ) and sodium chloride (
    
    
    
    ) induces an exothermic reaction and drastically reduces water activity. This thermodynamic shift forces the highly water-soluble phosphamidon into the acetonitrile layer. Subsequent d-SPE using Primary Secondary Amine (PSA) removes organic acids and sugars without retaining the target analyte, yielding robust recoveries of 80–104% across varied matrices like tea, rice, and mangoes 34.

Quantitative Performance Comparison

The following table synthesizes empirical data comparing the performance of these three techniques for phosphamidon recovery.

Extraction TechniqueAverage Recovery (%)Precision (RSD %)Solvent Vol. / SampleProcessing TimeOptimal Matrix Profile
Continuous LLE (EPA 3520C)75 - 85%10 - 15%100 - 300 mL12 - 24 hoursLarge volume aqueous samples
SPE (Graphitized Carbon)90 - 102%5 - 11%10 - 20 mL1 - 2 hoursTrace water analysis, liquid extracts
QuEChERS (Citrate Buffered)80 - 104%< 10%10 - 15 mL< 1 hourFruits, vegetables, complex solids

Visualizing the Workflows

The diagram below maps the logical progression of the two most efficient modern techniques: QuEChERS and SPE.

Workflow cluster_quechers QuEChERS Workflow cluster_spe SPE Workflow Q1 Matrix Hydration Q2 MeCN + Salts Q1->Q2 Q3 Centrifugation Q2->Q3 Q4 d-SPE Cleanup Q3->Q4 Analysis LC-MS/MS Analysis Q4->Analysis S1 Conditioning S2 Sample Loading S1->S2 S3 Wash Step S2->S3 S4 Analyte Elution S3->S4 S4->Analysis

Figure 1: Comparative workflow pathways for QuEChERS and SPE in phosphamidon recovery.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Prior to beginning either workflow, spike your initial matrix with an internal surrogate standard (e.g., Triphenyl phosphate or isotopically labeled Phosphamidon-d6). A surrogate recovery outside the 70–120% window instantly flags a failure in extraction efficiency or matrix suppression.

Protocol A: Optimized QuEChERS Extraction (Solid Matrices)

Designed for high-throughput analysis of complex agricultural matrices5.

  • Sample Hydration: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube. If the sample is dry (e.g., cereals), add 10 mL of HPLC-grade water and vortex to hydrate. Causality: Hydration opens the matrix pores, allowing the extraction solvent to penetrate effectively.

  • Solvent Addition: Add 10 mL of Acetonitrile (MeCN) containing 1% acetic acid.

  • Salting Out: Add a pre-weighed extraction salt packet (4 g anhydrous

    
    , 1 g 
    
    
    
    , 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute immediately to prevent salt agglomeration.
  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes. The phosphamidon is now partitioned into the upper MeCN layer.

  • d-SPE Cleanup: Transfer 1 mL of the supernatant into a 2 mL microcentrifuge tube containing 150 mg

    
     and 50 mg PSA. Note: Avoid adding Graphitized Carbon Black (GCB) at this stage unless heavily pigmented, as excessive GCB can inadvertently adsorb planar organophosphates.
    
  • Final Isolation: Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol B: Solid-Phase Extraction (Aqueous Matrices)

Designed for trace analysis in water or liquid extracts2.

  • Cartridge Selection: Utilize a 500 mg ENVI-Carb (Graphitized Carbon Black) SPE cartridge.

  • Conditioning: Pass 5 mL of Dichloromethane/Methanol (80:20 v/v) through the cartridge, followed by 5 mL of Methanol, and finally 5 mL of HPLC-grade water. Causality: This solvates the carbon ligands and equilibrates the bed to match the aqueous sample.

  • Loading: Load the aqueous sample (up to 500 mL) at a controlled flow rate of 5–10 mL/min. Do not allow the sorbent bed to dry out during this step.

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove highly polar matrix interferences (e.g., salts). Dry the cartridge under a vacuum for 10 minutes.

  • Elution: Elute the phosphamidon using 5 mL of Ethyl Acetate/Methanol (90:10 v/v). Causality: The strong solvent mixture disrupts the

    
     interactions between the carbon bed and the analyte.
    
  • Reconstitution: Evaporate the eluate to near dryness under a gentle nitrogen stream at 35°C and reconstitute in 1 mL of mobile phase prior to injection.

References

  • Source: cocodoc.
  • Multiresidue Determination and Uncertainty Analysis of 87 Pesticides in Mango by Liquid Chromatography−Tandem Mass Spectrometry Source: Journal of Agricultural and Food Chemistry - ACS Public
  • Multi-pesticide residues analyses of QuEChERS extracts using an automated online μSPE clean-up coupled Source: lcms.cz
  • EPA Method 3520C (SW-846): Continuous Liquid-Liquid Extraction Source: US EPA
  • QuEChERS Method Combined with Gas- and Liquid-Chromatography High Resolution Mass Spectrometry to Screen and Confirm 237 Pesticides and Metabolites in Cottonseed Hull Source: ResearchG

Sources

Comparative

A Cross-Validation Showdown: LC-MS/MS vs. GC-MS for the Quantification of Phosphamidon Using a d10-Internal Standard

In the landscape of analytical chemistry, the robust and accurate quantification of pesticide residues is paramount for ensuring food safety, environmental protection, and for advancing research in toxicology and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of analytical chemistry, the robust and accurate quantification of pesticide residues is paramount for ensuring food safety, environmental protection, and for advancing research in toxicology and drug development. Among the vast array of organophosphorus pesticides, phosphamidon, a highly toxic and systemic insecticide, presents a significant analytical challenge due to its polarity and potential for thermal degradation. This guide provides an in-depth, scientifically grounded comparison of two cornerstone analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)—for the determination of phosphamidon.

This cross-validation study is designed not merely to present disparate data but to offer a cohesive narrative that guides researchers and drug development professionals in making informed decisions about method selection. Central to this investigation is the use of a stable isotope-labeled internal standard, phosphamidon-d10, a critical element for achieving the highest levels of accuracy and precision in mass spectrometry-based quantification. We will delve into the underlying principles of each technique, provide detailed experimental protocols, and present a transparent comparison of their performance characteristics.

The Rationale for Cross-Validation and the Imperative of a Deuterated Internal Standard

Cross-validation of analytical methods is a rigorous process of comparing the performance of two distinct methodologies for the same analyte. This process provides a deeper understanding of the strengths and limitations of each technique and ensures the reliability and defensibility of analytical data. For a compound like phosphamidon, which can be amenable to both LC and GC analysis, a direct comparison is invaluable for laboratories seeking to optimize their analytical workflow based on specific sample matrices, required sensitivity, and throughput demands.

The use of a deuterated internal standard, such as phosphamidon-d10, is the gold standard in quantitative mass spectrometry.[1] By introducing a known quantity of the deuterated standard at the beginning of the sample preparation process, it co-elutes with the native analyte and experiences identical conditions throughout extraction, cleanup, and analysis.[2] This co-behavior effectively compensates for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to highly accurate and precise results.[3] The mass difference between the analyte and the internal standard allows the mass spectrometer to differentiate between the two, while their chemical similarities ensure they behave almost identically.

Experimental Design: A Tale of Two Techniques

The following sections detail the experimental design for the cross-validation of LC-MS/MS and GC-MS/MS methods for the analysis of phosphamidon. The workflow is designed to be self-validating, with each step carefully considered to ensure data integrity.

Caption: Experimental workflow for the cross-validation of LC-MS/MS and GC-MS/MS methods.

Experimental Protocols

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for pesticide residue analysis in a variety of matrices.[4]

  • Step 1: Homogenization & Spiking: Weigh 10 g of the homogenized sample (e.g., fruit puree, vegetable homogenate, or 1 mL of plasma) into a 50 mL centrifuge tube. Fortify the sample with known concentrations of phosphamidon and a fixed concentration of the phosphamidon-d10 internal standard solution.

  • Step 2: Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Step 3: Salting Out: Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate) to the tube. Immediately cap and shake for 1 minute. This step induces phase separation.

  • Step 4: Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Step 5: Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing primary secondary amine (PSA) for removal of polar matrix components, C18 for removal of non-polar interferences, and magnesium sulfate to remove residual water. Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

  • Step 6: Final Extract Preparation: Take the supernatant and either directly inject for LC-MS/MS analysis or perform a solvent exchange to a more GC-compatible solvent (e.g., ethyl acetate) for GC-MS/MS analysis.

2. LC-MS/MS Instrumental Analysis

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for retaining the polar phosphamidon.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5]

    • Phosphamidon: Precursor ion [M+H]⁺ m/z 300.0 → Product ions m/z 127.1 (quantifier) and m/z 174.0 (qualifier).[1][5]

    • Phosphamidon-d10: Precursor ion [M+H]⁺ m/z 310.0 → Product ion m/z 137.1 (quantifier, assuming fragmentation pattern follows the unlabeled compound with a +10 Da shift).

3. GC-MS/MS Instrumental Analysis

  • Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.

  • Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

  • Injector Temperature: Optimized to ensure volatilization without thermal degradation (e.g., 250 °C).

  • Oven Program: A temperature gradient to ensure good chromatographic separation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in electron ionization (EI) mode.

  • MRM Transitions:

    • Phosphamidon: Precursor ion m/z 264.1 → Product ions m/z 127.1 (quantifier) and m/z 193.1 (qualifier).[1]

Performance Comparison: A Data-Driven Verdict

The following table summarizes the expected performance characteristics of the two methods based on a comprehensive review of existing literature and established analytical principles.

Validation Parameter LC-MS/MS GC-MS/MS Rationale & Causality
Linearity (R²) > 0.995> 0.99Both techniques are capable of excellent linearity. LC-MS/MS often exhibits slightly better linearity for polar compounds due to the nature of electrospray ionization.
Limit of Quantification (LOQ) 0.1 - 1 µg/kg1 - 10 µg/kgLC-MS/MS generally offers superior sensitivity for polar and thermally labile compounds like phosphamidon.[6][7] GC analysis of phosphamidon can be challenging due to potential thermal degradation in the injector port, leading to higher detection limits.[8]
Accuracy (% Recovery) 85 - 115%70 - 120%With the use of a deuterated internal standard, both methods can achieve high accuracy. The slightly wider range for GC-MS/MS accounts for potential variability due to the higher temperatures involved.
Precision (% RSD) < 15%< 20%Both methods demonstrate good precision. The slightly higher RSD for GC-MS/MS can be attributed to the potential for minor inconsistencies in volatilization and thermal stability.
Matrix Effects Present, but compensated by ISLess pronounced, but still possibleMatrix effects are more common in LC-MS/MS (ion suppression/enhancement). However, the co-eluting deuterated internal standard effectively mitigates these effects. GC-MS/MS is generally less susceptible to matrix effects, but they can still occur.
Throughput HigherLowerLC-MS/MS methods often have shorter run times and require less sample cleanup, leading to higher sample throughput. GC methods can have longer run times due to the need for temperature programming.
Robustness HighModerate to HighLC-MS/MS systems are generally very robust for routine analysis. The robustness of GC-MS/MS for phosphamidon can be influenced by the cleanliness of the injector liner and column, which may require more frequent maintenance.

Logical Framework for Method Selection

The decision to employ LC-MS/MS or GC-MS/MS for phosphamidon analysis should be based on a logical assessment of the specific analytical requirements.

Method_Selection_Logic Requirement Primary Analytical Requirement High_Sensitivity Highest Sensitivity (sub-ppb levels) Requirement->High_Sensitivity High_Throughput High Sample Throughput Requirement->High_Throughput Complex_Matrix Complex Biological or Food Matrix Requirement->Complex_Matrix Established_GC_Platform Existing GC-MS/MS Platform & Expertise Requirement->Established_GC_Platform Confirmation_Orthogonality Orthogonal Confirmation of Results Requirement->Confirmation_Orthogonality LC_MSMS_Choice Choose LC-MS/MS High_Sensitivity->LC_MSMS_Choice High_Throughput->LC_MSMS_Choice Complex_Matrix->LC_MSMS_Choice GC_MSMS_Choice Choose GC-MS/MS Established_GC_Platform->GC_MSMS_Choice Both_Methods Utilize Both Methods Confirmation_Orthogonality->Both_Methods

Caption: Decision tree for selecting between LC-MS/MS and GC-MS/MS for phosphamidon analysis.

Conclusion and Recommendations

This comprehensive guide demonstrates that both LC-MS/MS and GC-MS/MS are capable of the reliable quantification of phosphamidon, particularly when a deuterated internal standard like phosphamidon-d10 is employed. However, the cross-validation highlights distinct advantages for each technique.

LC-MS/MS emerges as the superior technique for most applications involving phosphamidon analysis. Its key advantages include:

  • Higher Sensitivity: Achieves lower limits of quantification, which is critical for trace-level residue analysis in food and environmental samples.[6][7]

  • Greater Robustness for a Polar, Thermally Labile Analyte: Avoids the high temperatures of the GC inlet, minimizing the risk of phosphamidon degradation and ensuring more accurate results.

  • Higher Throughput: Faster analysis times and simpler sample preparation workflows make it ideal for laboratories with large sample loads.

GC-MS/MS remains a viable and valuable alternative, particularly in the following scenarios:

  • Laboratories with Established GC-MS/MS Infrastructure and Expertise: For labs already heavily invested in GC-MS/MS for pesticide analysis, this method can be successfully validated and implemented.

  • Orthogonal Confirmation: In cases of regulatory dispute or for confirmatory analysis, using a fundamentally different technique like GC-MS/MS provides a high degree of confidence in the analytical results.

Ultimately, the choice of methodology should be guided by a thorough evaluation of the laboratory's specific needs, resources, and the ultimate goal of the analysis. For researchers and drug development professionals seeking the most sensitive, robust, and high-throughput method for phosphamidon quantification, LC-MS/MS coupled with the use of a deuterated internal standard is the recommended approach.

References

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
  • National Referral Laboratory. (n.d.). The multiple reaction monitoring (MRM) transitions for the tandem mass spectrometric analysis of the chemicals included in the Annexure 9 of the Residue Monitoring Plan on Grapes.
  • AB SCIEX. (2012). Application of a Triggered MRM Database and Library for the Quantitation and Identification of Pesticides in Food Extracts.
  • Lehotay, S. J. (2007). Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Approach for Determining Pesticide Residues. In Pesticide Protocols (pp. 239-261). Humana Press.
  • Shimadzu Corporation. (n.d.). Scan/MRM Analysis of Residual Pesticides in Foods Using GC-MS/MS (3).
  • Hypha Discovery. (n.d.). Synthesis of deuterated metabolites. Retrieved from [Link]

  • SCIEX. (n.d.). High chromatography reproducibility enables large panel MRM assays for pesticides in fruit and vegetables.
  • El-Saeid, M. H., & Al-Dosari, M. S. (2024). A Modified QuEChERS Method for the Determination of Pesticide Residues in Sesame and Peanuts by LC-MS/MS and GC-MS/MS. Middle East Journal of Applied Sciences, 14(3), 398-411.
  • T. T. T. Tran, et al. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods, 11(8), 1039-1050.
  • Scherbaum, E., Anastassiades, M., & Stajnbaher, D. (2008). GC-MS or LC-MS(/MS) - Which Technique is More Essential? EURL-Pesticides.
  • Wisconsin State Laboratory of Hygiene. (2022). Pesticide Analysis by Liquid Chromatography Triple Quadrupole Mass Spectrometry (LC-MS-MS).
  • CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved from [Link]

  • K. A. Schug, et al. (2016).
  • Lu, J., et al. (2023). Representative synthetic route to the deuterated products.
  • Kim, J., et al. (2024). Synthesis of Deuterated Compounds by Flow Chemistry. ChemPlusChem, e202300744.
  • Waters Corporation. (n.d.). Pesticides LC/MS/MS MRM Spreadsheet.
  • University of Washington. (2008). Pesticide Air Monitoring Report - Appendix D: Laboratory Analytical Report.
  • Google Patents. (n.d.). US5733984A - Process for the preparation of a deuterated compound.
  • Nguyen, T. V., et al. (2024). Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach.
  • Lee, J. H., et al. (2024). LC-MS/MS and GC-MS/MS Cross-Checking Analysis Method for 426 Pesticide Residues in Agricultural Products: A Method Validation and Measurement of Uncertainty. Journal of Agricultural and Food Chemistry.
  • Agilent Technologies. (n.d.). Multi-Residue Pesticide Analysis with Dynamic Multiple Reaction Monitoring and Triple Quadrupole LC/MS/MS.
  • Lee, S., et al. (2020). LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum). Food Science and Biotechnology, 29(10), 1431-1443.
  • Shimadzu Corporation. (n.d.). No.93 Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX.

Sources

Safety & Regulatory Compliance

Safety

Phosphamidon-d10: Proper Disposal &amp; Safety Procedures

[1][2][3][4] Executive Safety Assessment Phosphamidon-d10 (O,O-Dimethyl-d6 O-(2-chloro-2-diethylcarbamoyl-1-methylvinyl) phosphate-d4) is a deuterated internal standard of the organophosphate pesticide Phosphamidon. Cruc...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Safety Assessment

Phosphamidon-d10 (O,O-Dimethyl-d6 O-(2-chloro-2-diethylcarbamoyl-1-methylvinyl) phosphate-d4) is a deuterated internal standard of the organophosphate pesticide Phosphamidon.

Crucial Distinction: While this compound is an isotope-labeled standard, it is NOT radioactive .[1] It contains stable deuterium isotopes.[1] However, it retains the extreme biological toxicity of the parent compound. It is a potent acetylcholinesterase (AChE) inhibitor.[2]

Immediate Action Required: Treat this substance as Acute Hazardous Waste . In the United States, the parent compound is RCRA P-Listed (P094) . Most institutional EHS protocols mandate treating the deuterated analog with the same stringency as the parent P-listed waste due to identical toxicological mechanisms.

Physicochemical & Hazard Profile[6]
PropertySpecificationOperational Implication
CAS (Parent) 13171-21-6Basis for regulatory waste codes.
Toxicity Class WHO Class Ia (Extremely Hazardous)Fatal if swallowed or absorbed through skin.
Stability Hydrolytically unstable at pH > 8Deactivation Pathway: Alkaline hydrolysis.[3]
Reactivity Corrosive to Iron, Tin, AluminumDo not store waste in metal containers.
Waste Code P094 (Acute Hazardous Waste)Empty containers must be triple-rinsed or disposed of as hazardous waste.

Operational Disposal Workflows

The following decision matrix outlines the compliant disposal paths for Phosphamidon-d10. This system prioritizes incineration as the ultimate destruction method while providing on-site stabilization protocols.

Diagram 1: Disposal Decision Matrix

PhosphamidonDisposal Start Waste Generation Source TypeCheck Determine Waste State Start->TypeCheck SolidStock Solid/Neat Standard (Expired or Unused) TypeCheck->SolidStock Solid LiquidWaste Diluted Experimental Waste (Solvent Mixtures) TypeCheck->LiquidWaste Liquid EmptyVial Empty Vials/Containers TypeCheck->EmptyVial Residue Labeling Label: 'Acute Hazardous Waste' Code: P094 SolidStock->Labeling Segregation Segregate by Solvent Type (Halogenated vs Non-Halogenated) LiquidWaste->Segregation PListRule P-List Rule: Is vial triple-rinsed? EmptyVial->PListRule Rinse Triple Rinse with Methanol PListRule->Rinse Yes (Rinse) HazBin Solid Hazardous Waste Bin (Incineration Stream) PListRule->HazBin No (Discard Vial) Segregation->Labeling Labeling->HazBin CombineRinsate Combine Rinsate with Liquid Waste Stream Rinse->CombineRinsate GlassBin Defaced Glass Disposal (Non-Hazardous) Rinse->GlassBin Clean Vial CombineRinsate->Segregation

Caption: Logic flow for segregating and processing Phosphamidon-d10 waste streams based on physical state and regulatory P-listing status.

Detailed Technical Protocols

Protocol A: Handling P-Listed Empty Containers

The Trap: Many researchers discard empty vials of P-listed chemicals in standard glass bins. This is a violation of RCRA regulations (40 CFR § 261.33). An "empty" container that held a P-listed chemical is still considered hazardous waste unless triple-rinsed.

Procedure:

  • Assessment: If the vial contained neat (undiluted) Phosphamidon-d10, do not attempt to wash it if you lack a fume hood and proper PPE. Simply cap it and dispose of the entire vial as solid hazardous waste (P094).

  • Triple Rinse (Optional but Recommended for Bulk):

    • Add solvent (Methanol or Acetonitrile) to 10% volume.

    • Vortex for 30 seconds.

    • Decant rinsate into your Liquid Hazardous Waste container.

    • Repeat 3 times.

    • Deface the label and discard the glass.

Protocol B: Chemical Deactivation (Alkaline Hydrolysis)

Expert Insight: Phosphamidon is stable in neutral and acidic media but hydrolyzes rapidly in alkali. The P-O-C vinyl bond is cleaved, destroying the AChE-inhibiting capability. This method is recommended for spill cleanup or pre-treatment before disposal, subject to local EHS approval.

Mechanism:



Required Reagents:

  • 2M Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (

    
    ).
    
  • pH Strips (Range 10-14).

Step-by-Step Deactivation Workflow:

Deactivation Spill Spill/Residue ApplyBase Apply 2M NaOH (Excess Volume) Spill->ApplyBase Wait Reaction Time (>2 Hours) ApplyBase->Wait CheckPH Validation: Check pH > 10 Wait->CheckPH CheckPH->ApplyBase Fail (pH < 10) Absorb Absorb with Vermiculite/Clay CheckPH->Absorb Pass Disposal Dispose as Hazardous Waste Absorb->Disposal

Caption: Chemical deactivation pathway utilizing alkaline hydrolysis to neutralize AChE inhibition potential.

Validation Step: After allowing the mixture to stand for 2 hours, dip a pH strip into the solution. The pH must remain above 10 . If the pH has dropped, the hydrolysis has consumed the base; add more NaOH and wait another hour.

Regulatory Compliance & Documentation

To ensure your lab remains audit-ready, adhere to these specific regulatory codes.

  • RCRA Classification (USA):

    • P094: Phosphamidon (and by extension, its commercial chemical products).[2][4]

    • Implication: This triggers "Acute Hazardous Waste" status. The generation of >1 kg of this waste in a calendar month upgrades a facility to "Large Quantity Generator" status. Note: Research quantities (mg) rarely trigger this, but the classification dictates the disposal path.

  • Segregation Rules:

    • Do NOT mix with: Acids (prevents hydrolysis/neutralization).

    • Do NOT mix with: Oxidizers (potential for uncontrolled exothermic reaction).

    • Do NOT use: Metal containers (Aluminum/Zinc) due to corrosivity.

  • Transport (DOT/IATA):

    • If shipping waste, it falls under UN 3018 (Organophosphorus pesticides, liquid, toxic).

References

  • U.S. Environmental Protection Agency (EPA). (2024). P-List of Acutely Hazardous Wastes (40 CFR 261.33). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 25750: Phosphamidon. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2019). Pocket Guide to Chemical Hazards: Phosphamidon.[4] Retrieved from [Link]

  • Food and Agriculture Organization (FAO). (1996).[4] Guidelines on Disposal of Bulk Quantities of Obsolete Pesticides.[4] Retrieved from [Link]

Sources

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